molecular formula C6H7NO2 B1322426 6-(Hydroxymethyl)pyridin-2-ol CAS No. 352514-21-7

6-(Hydroxymethyl)pyridin-2-ol

Cat. No.: B1322426
CAS No.: 352514-21-7
M. Wt: 125.13 g/mol
InChI Key: OCIJNSPIKMBDDH-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)pyridin-2-ol is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-2-1-3-6(9)7-5/h1-3,8H,4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIJNSPIKMBDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625947
Record name 6-(Hydroxymethyl)pyridin-2(1H)-one
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352514-21-7
Record name 6-(Hydroxymethyl)pyridin-2(1H)-one
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Record name 6-(hydroxymethyl)pyridin-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to 6-(Hydroxymethyl)pyridin-2-ol (CAS Number: 352514-21-7)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known properties, safety information, and potential applications of 6-(Hydroxymethyl)pyridin-2-ol, a heterocyclic building block relevant to medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, information from closely related structural analogs is included for comparative context.

Introduction

This compound, also known as 6-(hydroxymethyl)-2(1H)-pyridinone, is a functionalized pyridine derivative. The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] These structures are versatile because they can serve as both hydrogen bond donors and acceptors, and act as bioisosteres for amides, phenols, and other heterocyclic rings.[2][3][4] Consequently, pyridinone derivatives have been extensively investigated for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][5][6] This guide consolidates the available technical data for this compound.

Physicochemical Properties

Quantitative experimental data for the primary physicochemical properties of this compound are not widely reported in publicly available literature. The tables below summarize the core identification information and general properties, with data for a structurally related compound provided for context where specific data is absent.

Table 2.1: Core Compound Identification
PropertyValueSource(s)
CAS Number 352514-21-7[7][8]
IUPAC Name 6-(hydroxymethyl)pyridin-2(1H)-one[8]
Synonyms This compound, 6-Hydroxymethyl-1H-pyridin-2-one[9]
Molecular Formula C₆H₇NO₂[7]
Molecular Weight 125.13 g/mol [7]
InChI Key OCIJNSPIKMBDDH-UHFFFAOYSA-N[8]
Table 2.2: Physical and Chemical Properties
PropertyValueSource(s)
Physical Form Powder[8]
Melting Point Data not available
Boiling Point Data not available[10]
Solubility Data not available
Storage Room temperature, under inert atmosphere[8][11]

For comparative context, 6-Hydroxypicolinic acid (CAS 19621-92-2), a related structure with a carboxylic acid instead of an alcohol, has a reported melting point of 270 °C (decomposes).[12]

Spectroscopic Data

Detailed, publicly available spectra for this compound are limited. Commercial suppliers state that analytical data such as NMR and LC-MS are available upon request.[11][13] The expected spectral characteristics can be inferred from the analysis of closely related analogs.

Table 3.1: Expected Spectroscopic Characteristics
TechniqueExpected Features
¹H NMR Signals corresponding to the three aromatic protons on the pyridine ring, a singlet or doublet for the CH₂ group of the hydroxymethyl moiety, a broad singlet for the alcohol (-OH) proton, and a very broad singlet for the amide (N-H) proton.
¹³C NMR Six distinct carbon signals: four for the sp² carbons of the pyridine ring (one being a carbonyl carbon), and one for the sp³ carbon of the CH₂ group.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3200-3500 cm⁻¹), N-H stretching (broad, ~3100-3300 cm⁻¹), C=O stretching (strong, ~1650-1680 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 125.13.

Synthesis and Reactivity

Experimental Protocols

G Conceptual Synthesis Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Selective Reduction cluster_2 Step 3: N-Oxidation & Rearrangement start 2-Methyl-6-(hydroxymethyl)pyridine inter1 Pyridine-2,6-dicarbaldehyde start->inter1 Oxidizing Agent (e.g., SeO2) inter2 6-(Hydroxymethyl)pyridine-2-carbaldehyde inter1->inter2 Selective Reducing Agent (e.g., NaBH4) product This compound inter2->product Peroxy Acid (e.g., m-CPBA) followed by rearrangement

Caption: A plausible multi-step synthesis pathway for this compound.

This conceptual pathway involves the oxidation of a suitable precursor, followed by selective reduction and a final N-oxidation/rearrangement sequence to install the 2-pyridone functionality. Researchers should consult specialized synthetic literature for detailed reaction conditions.

Biological Activity and Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the pyridin-2-one core is a cornerstone of many pharmacologically active molecules.[1]

Role as a Kinase Inhibitor Scaffold

Pyridinone derivatives are frequently employed as kinase inhibitors.[6] The scaffold can form critical hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, mimicking the interactions of the adenine portion of ATP.

The diagram below illustrates this general mechanism of action.

G General Mechanism of Pyridinone-based Kinase Inhibition cluster_0 Kinase Hinge Region cluster_1 Pyridinone Inhibitor hinge_residue Backbone NH of Hinge Residue (e.g., Alanine) pyridinone Pyridinone Core (C=O group) pyridinone->hinge_residue H-bond Acceptor Kinase Kinase Active Site pyridinone->Kinase Competitively Binds to nh_group Pyridinone Core (N-H group) nh_group->hinge_residue H-bond Donor ATP ATP ATP->Kinase Binds to

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Hydroxymethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyridin-2-ol is a heterocyclic organic compound belonging to the pyridinone family. This technical guide provides a comprehensive overview of its physicochemical properties, bringing together available data to inform its use in research and development, particularly in the context of medicinal chemistry and drug discovery. Due to a notable lack of extensive experimental data in publicly accessible literature, this document combines reported information with predicted values to offer a thorough profile of the molecule. It also outlines general experimental protocols for the determination of key physicochemical parameters and discusses the known biological activities of the broader pyridin-2-one scaffold.

Chemical Identity and Structure

This compound, also known as 6-(hydroxymethyl)-2(1H)-pyridinone, is characterized by a pyridine ring substituted with a hydroxyl group at position 2 and a hydroxymethyl group at position 6. The presence of the hydroxyl group means this compound can exist in tautomeric forms, as a pyridin-2-ol and a pyridin-2(1H)-one.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Alternate Name 6-(hydroxymethyl)-2(1H)-pyridinone
CAS Number 352514-21-7, 1849260-65-6[1]
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [2]
Canonical SMILES C1=CC(=O)NC(=C1)CO
InChI Key OCIJNSPIKMBDDH-UHFFFAOYSA-N

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound are not widely available. The following table summarizes known and predicted values to provide a foundational understanding of the molecule's characteristics.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point Data not available-
Boiling Point 431.9±27.0 °C (Predicted)[3]
pKa 10.92±0.10 (Predicted)[3]
logP 0.27950 (Predicted)[3]
Solubility Data not available-
Physical Form Solid (powder)Vendor Information
Density 1.225±0.06 g/cm³ (Predicted)[3]

Synthesis and Characterization

A potential synthetic route for this compound involves the reduction of 6-Hydroxypicolinic acid.

Synthesis Workflow

The synthesis can be conceptualized as a straightforward reduction of the carboxylic acid moiety of 6-Hydroxypicolinic acid to a hydroxymethyl group.

Synthesis_Workflow Start 6-Hydroxypicolinic acid Reaction Reduction Start->Reaction Reagent Reducing Agent (e.g., borane-dimethyl sulfide complex) Reagent->Reaction Solvent Solvent (e.g., Tetrahydrofuran) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

A general procedure for the synthesis of this compound from 6-Hydroxypicolinic acid is as follows:

  • Dissolution: Dissolve 6-Hydroxypicolinic acid in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as borane-dimethyl sulfide complex, to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

  • Quenching: Carefully quench the reaction by the slow addition of a protic solvent, such as methanol or water.

  • Work-up: Perform an aqueous work-up to remove inorganic byproducts. This may involve adjusting the pH and extracting the product into an organic solvent.

  • Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Characterization Methods

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the molecular structure and confirm the presence of functional groups.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy To identify characteristic functional groups such as O-H and C=O stretching.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.

Experimental Protocols for Physicochemical Property Determination

For researchers needing to determine the physicochemical properties of this compound experimentally, the following general protocols for pyridine derivatives can be adapted.

Melting Point Determination

Melting_Point_Workflow Start Sample Preparation (Dry, finely ground powder) Loading Capillary Tube Loading Start->Loading Apparatus Melting Point Apparatus Loading->Apparatus Heating Gradual Heating Apparatus->Heating Observation Observe Phase Transition (Solid to Liquid) Heating->Observation Result Record Melting Range Observation->Result

Caption: Workflow for melting point determination.

A calibrated melting point apparatus is used. A small, dry sample is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

pKa Determination

pKa_Determination_Workflow Start Prepare Aqueous Solution of Known Concentration Titration Potentiometric Titration with Standard Acid/Base Start->Titration Data Record pH vs. Titrant Volume Titration->Data Analysis Plot Titration Curve and Determine Equivalence Point Data->Analysis Result Calculate pKa Analysis->Result

Caption: Workflow for pKa determination via potentiometric titration.

Potentiometric titration is a common method. A solution of the compound of known concentration is titrated with a standard solution of a strong acid or base. The pH is measured as a function of the volume of titrant added, and the pKa is determined from the titration curve.

logP Determination

logP_Determination_Workflow Start Prepare n-Octanol/Water Mixture Partitioning Dissolve Compound and Equilibrate Start->Partitioning Separation Separate n-Octanol and Aqueous Phases Partitioning->Separation Analysis Measure Concentration in Each Phase (e.g., UV-Vis) Separation->Analysis Calculation Calculate Partition Coefficient (logP = log([Compound]octanol / [Compound]water)) Analysis->Calculation

Caption: Workflow for logP determination using the shake-flask method.

The shake-flask method involving partitioning between n-octanol and water is standard. The compound is dissolved in a pre-saturated mixture of n-octanol and water. After equilibration, the phases are separated, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC. The logP is the logarithm of the ratio of the concentrations in the octanol and aqueous phases.

Biological Activity and Potential Applications

Derivatives of pyridin-2(1H)-one have demonstrated a broad range of pharmacological activities, including:

  • Anticancer: Inhibition of kinases and other enzymes involved in cell proliferation.

  • Antiviral: Activity against various viruses.

  • Antimicrobial: Efficacy against pathogenic bacteria and fungi.

  • Anti-inflammatory and Analgesic: Modulation of inflammatory pathways.

The presence of the hydroxymethyl group on the this compound core provides a handle for further chemical modification, making it an attractive starting point for the synthesis of compound libraries for screening in drug discovery programs.

Conclusion

This compound is a compound of interest with potential applications in medicinal chemistry. While there is a significant gap in the experimentally determined physicochemical data, this guide provides a consolidated resource of available and predicted information. The outlined experimental protocols offer a roadmap for researchers to determine these key parameters. The established biological relevance of the pyridin-2-one scaffold suggests that this compound and its derivatives are valuable subjects for future investigation in the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its biological potential.

References

6-(Hydroxymethyl)pyridin-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, a representative synthetic protocol, and an analytical methodology for 6-(Hydroxymethyl)pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Data Presentation

The fundamental molecular properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]

Experimental Protocols

The following sections detail a representative protocol for the synthesis and analysis of this compound. These methods are based on established principles for the synthesis and analysis of pyridine derivatives.

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound starting from 2-bromo-6-(hydroxymethyl)pyridine.

Materials:

  • 2-bromo-6-(hydroxymethyl)pyridine

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-(hydroxymethyl)pyridine in a 1:1 mixture of dioxane and water.

  • Hydrolysis: Add an excess of sodium hydroxide to the solution. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with concentrated hydrochloric acid to a pH of approximately 7.

  • Extraction: Extract the aqueous solution three times with ethyl acetate.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of this compound using GC-MS. Gas chromatography is a common technique for the analysis of pyridine and its derivatives.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent, equipped with a mass selective detector.

  • Column: DB-1 (30 m × 250 µm × 0.25 µm) capillary column or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Detector:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration.

  • Inject 1 µL of the sample into the GC-MS.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification A Starting Material: 2-bromo-6-(hydroxymethyl)pyridine B Reaction: Hydrolysis with NaOH A->B Dioxane/Water C Crude Product B->C Reaction Completion D Workup: Neutralization & Extraction C->D E Column Chromatography D->E F Pure Product: This compound E->F

Caption: Synthetic Workflow Diagram

References

Tautomerism of 6-(Hydroxymethyl)pyridin-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 6-(hydroxymethyl)pyridin-2-ol. The phenomenon of tautomerism is critical in drug discovery and development as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This document details the underlying principles of the pyridin-2-ol/pyridin-2-one tautomerism, outlines experimental and computational methodologies for its study, and presents data from analogous systems to infer the behavior of this compound.

Introduction to the Tautomerism of 2-Hydroxypyridines

The tautomerism of 2-hydroxypyridines involves an equilibrium between the hydroxy (enol) form and the pyridone (keto) form.[1][2] This equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the pyridine ring.[3][4] Generally, the pyridone tautomer is favored in polar solvents and in the solid state, while the hydroxypyridine form can be more prevalent in the gas phase and in non-polar solvents.[1][2] The stability of the pyridone form in polar media is often attributed to its larger dipole moment and its ability to form hydrogen-bonded dimers.[5][6]

The introduction of a hydroxymethyl group at the 6-position of the pyridine ring can influence the tautomeric equilibrium through electronic and steric effects, as well as through its potential for intramolecular hydrogen bonding.

Data Presentation: Tautomeric Equilibrium of Substituted 2-Hydroxypyridines

CompoundSolventKT ([pyridone]/[hydroxypyridine])Predominant FormReference
2-HydroxypyridineCyclohexane0.4Hydroxypyridine[1]
2-HydroxypyridineChloroform1.1Pyridone[1]
2-HydroxypyridineAcetonitrile3.5Pyridone[1]
2-HydroxypyridineWater~1000Pyridone[1]
6-Chloro-2-hydroxypyridineDioxane0.9~Equal[3]
6-Chloro-2-hydroxypyridineAcetonitrile2.3Pyridone[3]
6-Methoxy-2-hydroxypyridineDioxane0.1Hydroxypyridine[7]
6-Methoxy-2-hydroxypyridineWater1.6Pyridone[7]

Experimental Protocols for Tautomerism Analysis

The determination of the tautomeric equilibrium of this compound can be achieved through various spectroscopic and computational methods.

UV-Vis Spectroscopy

Principle: The hydroxypyridine and pyridone tautomers possess distinct chromophores and therefore exhibit different absorption maxima (λmax) in their UV-Vis spectra. By comparing the spectrum of the tautomeric mixture with the spectra of "fixed" N-methyl and O-methyl derivatives (which cannot tautomerize), the ratio of the two tautomers can be quantified.[8]

Detailed Methodology:

  • Synthesis of Fixed Derivatives: Synthesize 6-(hydroxymethyl)-1-methylpyridin-2(1H)-one (fixed pyridone) and 2-methoxy-6-(methoxymethyl)pyridine (fixed hydroxypyridine). The synthesis of the latter would involve the protection of the hydroxymethyl group, methylation of the hydroxyl group on the pyridine ring, and subsequent deprotection.

  • Sample Preparation: Prepare dilute solutions of this compound and the two fixed derivatives in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, and water).

  • Spectral Acquisition: Record the UV-Vis absorption spectra for all samples over a suitable wavelength range (typically 200-400 nm).

  • Data Analysis:

    • Identify the λmax for the pure pyridone and hydroxypyridine forms from the spectra of the fixed derivatives.

    • The absorbance of the tautomeric mixture at a given wavelength is the sum of the absorbances of the two tautomers.

    • The tautomeric equilibrium constant (KT) can be calculated using the following equation, assuming the molar extinction coefficients of the tautomers are similar to their fixed counterparts: KT = ([Pyridone])/([Hydroxypyridine]) = (Amixture - Ahydroxy) / (Apyridone - Amixture) where A is the absorbance at a wavelength where the two tautomers have significantly different absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. The distinct structures of the hydroxypyridine and pyridone tautomers result in different NMR chemical shifts. In cases of slow exchange between tautomers, separate signals for each form can be observed, and the ratio of their integrals provides the tautomeric ratio. For fast exchange, an averaged spectrum is observed, and analysis may require low-temperature studies or the use of 15N NMR.[9]

Detailed Methodology:

  • Sample Preparation: Prepare solutions of this compound in a variety of deuterated solvents (e.g., CDCl3, DMSO-d6, D2O).

  • Spectral Acquisition: Acquire 1H and 13C NMR spectra. For more detailed analysis, 2D NMR experiments such as HSQC and HMBC can be employed to aid in signal assignment.[9][10]

  • Data Analysis:

    • Analyze the chemical shifts and coupling constants. The presence of a broad NH proton signal and the chemical shifts of the ring protons and carbons can indicate the predominant tautomeric form. For example, the pyridone form typically shows a downfield NH proton signal.[11]

    • If distinct signals for both tautomers are present, the ratio of the integrals of non-overlapping peaks corresponding to each tautomer can be used to determine the tautomeric ratio.

Computational Chemistry

Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the relative energies of the tautomers in the gas phase and in solution (using implicit or explicit solvent models). The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form.[12][13][14][15]

Detailed Methodology:

  • Structure Optimization: The geometries of both the this compound and 6-(hydroxymethyl)-2-pyridone tautomers are optimized using a suitable level of theory (e.g., B3LYP or M06-2X functional with a basis set such as 6-311++G(d,p)).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain their relative electronic energies.

  • Solvation Effects: To model the effect of different solvents, a continuum solvation model (e.g., PCM) or the inclusion of explicit solvent molecules can be employed.

  • Thermodynamic Analysis: The relative Gibbs free energies of the tautomers are calculated to determine the tautomeric equilibrium constant (KT) at a given temperature using the equation: ΔG = -RTln(KT).

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a general experimental workflow for its determination.

Caption: Tautomeric equilibrium between the enol and keto forms.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing s1 Synthesize this compound s2 Synthesize N-methyl and O-methyl fixed derivatives a1 Prepare solutions in various solvents s2->a1 a2 Acquire UV-Vis and NMR spectra a1->a2 d1 Analyze spectra to identify tautomer-specific signals a2->d1 d2 Calculate tautomeric ratio (K_T) d1->d2

Caption: General experimental workflow for tautomer analysis.

Conclusion

The tautomeric equilibrium of this compound is a crucial aspect of its chemical characterization and has significant implications for its application in drug development. While direct experimental data for this specific compound is limited, a combination of UV-Vis and NMR spectroscopy, alongside computational modeling, provides a robust framework for its detailed investigation. The methodologies outlined in this guide, supported by data from analogous substituted 2-hydroxypyridines, offer a clear path for researchers to elucidate the tautomeric landscape of this and related molecules. Such studies are essential for a comprehensive understanding of structure-activity relationships and for the rational design of new therapeutic agents.

References

Crystal Structure of 6-(Hydroxymethyl)pyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide addresses the crystal structure of 6-(hydroxymethyl)pyridin-2-ol. Despite a comprehensive search of scientific literature and crystallographic databases, a solved crystal structure for this compound has not been publicly reported. In its place, this document provides a detailed overview of the crystallographic data for the closely related isomer, 2-(hydroxymethyl)pyridin-3-ol, as a representative example. Furthermore, a plausible experimental protocol for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound is presented. This guide is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of pyridin-2-ol derivatives.

Introduction

This compound, a derivative of the pyridin-2(1H)-one scaffold, is a molecule of interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds[1]. The determination of its single-crystal X-ray structure is crucial for understanding its three-dimensional conformation, intermolecular interactions, and for facilitating structure-based drug design. To date, the crystal structure of this compound has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD).

This guide provides the crystallographic details of a closely related isomer, 2-(hydroxymethyl)pyridin-3-ol, to serve as a valuable reference. Additionally, a comprehensive, hypothetical experimental workflow for determining the crystal structure of this compound is outlined.

Representative Crystallographic Data: 2-(Hydroxymethyl)pyridin-3-ol

The crystal structure of the isomer 2-(hydroxymethyl)pyridin-3-ol (C₆H₇NO₂) provides insight into the type of data expected for this compound[2]. The key crystallographic parameters are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue[2]
Empirical FormulaC₆H₇NO₂
Formula Weight125.13
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.0430 (14)
b (Å)7.1280 (14)
c (Å)12.264 (3)
α (°)90
β (°)100.30 (3)
γ (°)90
Volume (ų)605.8 (2)
Z4
Temperature (K)293
Wavelength (Å)0.71073
Calculated Density (Mg/m³)1.372
Data Collection and Refinement Details
ParameterValue[2]
DiffractometerEnraf–Nonius CAD-4
Radiation SourceMo Kα
Reflections Collected2263
Independent Reflections1089
R(int)0.028
Final R indices [I > 2σ(I)]R1 = 0.036
wR(F²)0.136

Proposed Experimental Protocols

The following sections describe a plausible methodology for the synthesis, crystallization, and X-ray diffraction analysis of this compound, adapted from established procedures for related compounds[2][3].

Synthesis of this compound

A potential synthetic route to this compound could be adapted from the synthesis of similar pyridine derivatives. A plausible method involves the hydroxymethylation of a suitable pyridin-2-ol precursor.

Materials:

  • 6-methylpyridin-2-ol

  • Selenium dioxide

  • Dioxane

  • Water

  • Ethyl acetate

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of 6-methylpyridin-2-ol and selenium dioxide in aqueous dioxane is refluxed for several hours.

  • The reaction mixture is cooled to room temperature and filtered to remove selenium.

  • The filtrate is evaporated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.

Procedure:

  • A saturated solution of purified this compound is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone/water).

  • The solution is filtered to remove any particulate matter.

  • The clear solution is placed in a loosely covered vial and left undisturbed at room temperature.

  • The solvent is allowed to evaporate slowly over several days to weeks, during which time crystals should form.

X-ray Diffraction Analysis

Data Collection:

  • A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are located in the difference Fourier map and refined isotropically or placed in calculated positions.

  • The final refined structure is validated using software such as CHECKCIF.

Experimental Workflow Visualization

The following diagram illustrates the proposed experimental workflow for the structural determination of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis start Start: 6-methylpyridin-2-ol synthesis Hydroxymethylation Reaction start->synthesis purification Column Chromatography synthesis->purification product Pure this compound purification->product dissolution Prepare Saturated Solution product->dissolution Transfer Product evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection crystals->data_collection Mount Crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CHECKCIF) refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for the structural determination of this compound.

Biological Context and Signaling Pathways

While the broader class of pyridin-2(1H)-one derivatives is known for a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects, no specific signaling pathways involving this compound have been reported in the scientific literature to date. The determination of its crystal structure would be a foundational step in enabling computational studies, such as molecular docking, to predict its potential biological targets and interactions within signaling pathways.

References

A Technical Guide to the Solubility of 6-(Hydroxymethyl)pyridin-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyridin-2-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative solubility data, this document focuses on providing detailed experimental protocols for solubility determination, theoretical considerations for solubility prediction, and relevant biological pathways to offer a complete context for researchers.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
CAS Number 352514-21-7[1]
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Appearance Solid (powder)[2]

Predicted Solubility Profile

The structure of this compound, featuring both a hydroxyl group (-OH) and a hydroxymethyl group (-CH₂OH) attached to a pyridin-2-one core, suggests a degree of polarity. The presence of hydrogen bond donors (the hydroxyl groups and the N-H tautomer) and acceptors (the oxygen and nitrogen atoms) indicates that it is likely to be more soluble in polar solvents.

  • Polar Protic Solvents (e.g., alcohols, water): The ability to engage in hydrogen bonding suggests that this compound will exhibit its highest solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is also expected in these solvents due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is anticipated in nonpolar solvents due to the "like dissolves like" principle. The polar nature of the molecule is incompatible with the nonpolar nature of these solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following are standard protocols that can be employed for this compound.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3] It involves equilibrating an excess of the solid compound with the solvent of interest over a period of time.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.[4]

  • Equilibration: Agitate the flasks at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine filter (e.g., 0.45 µm).[6][7]

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or gravimetric analysis.[8][9]

Gravimetric Analysis

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.[10][11]

Methodology:

  • Sample Preparation: Prepare a saturated solution using the shake-flask method described above.

  • Aliquot Collection: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the compound) until a constant weight of the dried solute is achieved.[12]

  • Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.[10]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.[9][13]

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Prepare a saturated solution as per the shake-flask method. Filter the solution and dilute an aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC system and determine the peak area. Use the calibration curve to calculate the concentration of this compound in the diluted sample. The solubility is then calculated by taking the dilution factor into account.[9]

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the processes involved in solubility determination and the potential biological context of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis A Excess this compound C Shake-Flask Equilibration (Constant Temperature) A->C B Organic Solvent B->C D Centrifugation / Filtration C->D E Saturated Solution D->E F Undissolved Solid D->F G HPLC Analysis E->G H Gravimetric Analysis E->H I Solubility Data (mg/mL) G->I H->I

Caption: Workflow for Solubility Determination.

G A Pyridin-2-ol Derivative B Hydroxylation (e.g., Monooxygenase) A->B C Pyridine-2,5-diol B->C D Ring Cleavage (Dioxygenase) C->D E Maleamate D->E F Further Metabolism (Maleamate Pathway) E->F

Caption: Putative Metabolic Pathway of Pyridin-2-ol Derivatives.

Biological Context

Pyridin-2(1H)-one scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds.[14] Derivatives of this core structure have shown a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[14][15] The metabolism of pyridine derivatives often involves hydroxylation and subsequent ring cleavage, as seen in the maleamate pathway in some microorganisms.[16][17] Understanding the solubility of this compound is a critical first step in exploring its potential biological activities.

Conclusion

References

Spectroscopic and Synthetic Insights into 6-(Hydroxymethyl)pyridin-2-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyridin-2-ol is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A detailed, reproducible experimental protocol for its synthesis and characterization is also presented. The information herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of novel pyridin-2-one derivatives.

Introduction

Pyridin-2-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their inherent biological activities and ability to act as versatile scaffolds for the synthesis of more complex molecules make them valuable targets for synthetic chemists. This compound, in particular, possesses two key functional groups—a hydroxyl group and a pyridinone core—that allow for a variety of chemical modifications, making it a promising building block for the development of new therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases for the complete experimental spectroscopic data of this compound has revealed a notable scarcity of publicly available information. While the compound is commercially available, indicating its successful synthesis and characterization, detailed spectral assignments and data are not consolidated in a single, accessible source.

This guide, therefore, presents predicted spectroscopic data based on the known chemical shifts and fragmentation patterns of related structures, alongside any available experimental data for closely analogous compounds. It is important to note that these predicted values should be used as a preliminary guide and must be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound. These predictions are based on established increments for substituents on a pyridin-2-one ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.6t1HH-4
~ 6.2 - 6.4d1HH-3
~ 6.0 - 6.2d1HH-5
~ 4.5 - 4.7s2H-CH₂OH
~ 11.0 - 13.0br s1HN-H
~ 4.0 - 5.0br s1H-OH

Note: Predicted chemical shifts are relative to a standard solvent signal. The N-H and O-H protons are exchangeable and their chemical shifts can vary significantly with solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 165C-2
~ 150C-6
~ 140C-4
~ 118C-5
~ 105C-3
~ 60-CH₂OH
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (alcohol and N-H)
3100 - 3000MediumC-H stretch (aromatic)
1650 - 1630StrongC=O stretch (amide)
1600 - 1580MediumC=C stretch (ring)
1200 - 1000StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
125[M]⁺ (Molecular Ion)
107[M - H₂O]⁺
96[M - CHO]⁺
78[Pyridine ring fragment]⁺

Experimental Protocols

Due to the absence of a detailed, published synthetic procedure with full experimental workup and characterization for this compound, a generalized protocol based on the synthesis of similar pyridin-2-ones is provided below. This protocol should be considered a starting point and may require optimization.

Synthesis of this compound

A potential synthetic route to this compound could involve the oxidation of 6-methyl-2-methoxypyridine followed by demethylation.

Materials:

  • 6-methyl-2-methoxypyridine

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Hydrobromic acid (HBr) or other demethylating agent

  • Appropriate solvents (e.g., water, acetone, dichloromethane)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Oxidation: Dissolve 6-methyl-2-methoxypyridine in a suitable solvent (e.g., a mixture of acetone and water). Cool the solution in an ice bath and add a solution of potassium permanganate dropwise with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a suitable reagent (e.g., sodium bisulfite) and filter the mixture to remove manganese dioxide. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Demethylation: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure. To the resulting crude 2-methoxy-6-(hydroxymethyl)pyridine, add hydrobromic acid and heat the mixture to reflux. Monitor the reaction by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Analysis NMR (1H, 13C) Purification->NMR_Analysis Dissolve in CDCl3 or DMSO-d6 IR_Analysis IR Spectroscopy Purification->IR_Analysis Prepare KBr pellet or thin film MS_Analysis Mass Spectrometry Purification->MS_Analysis Dissolve in suitable solvent Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

The Multifaceted Biological Activities of Pyridinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties of pyridinone derivatives, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes relevant signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity of Pyridinone Derivatives

Pyridinone-containing molecules have garnered considerable attention for their potent antiproliferative effects against a variety of human tumor cell lines.[1][2] Their anticancer activity often stems from the inhibition of key enzymes involved in cell growth, proliferation, and survival, particularly protein kinases.[1][2]

Mechanism of Action: Kinase Inhibition and Signaling Pathway Modulation

Pyridinone derivatives have been identified as potent inhibitors of several crucial kinases implicated in tumorigenesis, including Met kinase, mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs), PIM-1 kinase, and c-Src kinase.[1][2][3]

Met Kinase Inhibition: Certain pyridinone-pyrrolopyridine-based compounds are potent inhibitors of Met kinase, a receptor tyrosine kinase often dysregulated in cancer. These inhibitors bind to the ATP-binding pocket of the Met kinase domain, blocking its downstream signaling.[1][2]

MAPK-Interacting Kinase (MNK) Inhibition: Pyridinone-thienopyrimidine derivatives have been shown to target MNKs. Inhibition of MNKs by these compounds can lead to the downregulation of phosphorylated eIF4E, Mcl-1, and cyclin D1, ultimately causing cleavage of PARP and induction of apoptosis.[2][4]

PIM-1 Kinase Inhibition: Aromatic O-alkyl pyridine derivatives have been developed as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[5] These inhibitors have been shown to induce apoptosis and activate caspases 3/7 in cancer cells.[5]

c-Src Kinase Inhibition: Pyridin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of c-Src kinase, a non-receptor tyrosine kinase that is overexpressed in various tumors.[3]

Beyond kinase inhibition, some pyridinone derivatives exert their anticancer effects by modulating key signaling pathways that control cell fate.

Upregulation of p53 and JNK Signaling: Novel pyridone and pyridine compounds have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells by upregulating the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[2] Activation of the JNK pathway can lead to the phosphorylation and activation of p53, which in turn can trigger apoptosis.

Signaling Pathway Diagrams (Graphviz)

G cluster_0 Pyridinone Derivative Action on JNK/p53 Pathway Stress Cellular Stress (e.g., DNA Damage) JNK JNK (c-Jun N-terminal Kinase) Stress->JNK Pyridinone Pyridinone Derivative Pyridinone->JNK Activates p53 p53 JNK->p53 Phosphorylates & Activates Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Pyridinone derivatives can activate the JNK signaling pathway, leading to p53 activation and apoptosis.

G cluster_1 Pyridinone Derivative Inhibition of the MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Pyridinone Pyridinone Derivative Pyridinone->MEK Inhibits

Caption: Pyridinone derivatives can inhibit the MAPK/ERK pathway by targeting components like MEK.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyridinone derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridinone-quinazolineMCF-79 - 15[1][2]
Pyridinone-quinazolineHeLa9 - 15[1][2]
Pyridinone-quinazolineHepG29 - 15[1][2]
Pyrrolopyridine-pyridinoneGTL-160.06 - 0.07[1]
Pyridinone-aminalTMD-80.91[6]
PyridoneHepG24.5[2]
PyridoneMCF-7>10[2]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium

  • Pyridinone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridinone derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow (Graphviz)

G cluster_2 Workflow for Evaluating Anticancer Activity Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Pyridinone Derivatives Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing the in vitro anticancer activity of pyridinone derivatives using the MTT assay.

Antimicrobial Activity of Pyridinone Derivatives

Pyridinone derivatives have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The antimicrobial mechanism of some pyridinone derivatives involves the disruption of essential cellular processes. For instance, certain derivatives have been shown to interfere with bacterial DNA gyrase, an enzyme crucial for DNA replication.[7]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridinone derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
2-Pyridone derivativeBacillus subtilis0.078[7]
2-Pyridone derivativeStaphylococcus aureus0.0024[7]
3-Cyanopyridine derivativeEscherichia coli3.91[7]
Pyridine triazoleStaphylococcus aureus12.5[8]
Pyridine triazoleEscherichia coli25[8]
Pyridine triazoleKlebsiella pneumoniae6.25[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Pyridinone derivatives

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyridinone derivatives in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Antiviral Activity of Pyridinone Derivatives

Pyridinone derivatives have emerged as a significant class of antiviral agents, with a particular focus on their activity against the Human Immunodeficiency Virus Type 1 (HIV-1).

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

A primary mechanism of anti-HIV-1 activity for many pyridinone derivatives is the inhibition of the viral enzyme reverse transcriptase (RT). These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that disrupts its catalytic activity. This prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.

Quantitative Data: In Vitro Anti-HIV-1 Activity

The following table summarizes the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values for representative pyridinone derivatives against HIV-1.

Compound ClassVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2-Pyridone-bearing phenylalanineHIV-1 IIIB5.36>265.7>49.57[9]
2-Pyridone-bearing phenylalanineHIV-2 ROD9.16>265.7>17.08[9]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 RT in a cell-free system.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • 96-well streptavidin-coated plates

  • Poly(A) template and Oligo(dT) primer labeled with biotin

  • Digoxigenin (DIG)-labeled dUTP and other dNTPs

  • Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Plate Preparation: The biotinylated template/primer is immobilized onto the streptavidin-coated wells.

  • Reaction Mixture: A reaction mixture containing dNTPs (including DIG-dUTP) is prepared.

  • Inhibition Assay: The pyridinone derivative (at various concentrations) is added to the wells, followed by the addition of the recombinant HIV-1 RT to initiate the reaction. A control with no inhibitor is included.

  • Incubation: The plate is incubated to allow for the synthesis of the new DNA strand, incorporating the DIG-labeled dUTP.

  • Detection: The wells are washed, and an anti-DIG-HRP antibody is added, which binds to the incorporated DIG. After another wash, the HRP substrate is added, leading to a colorimetric reaction.

  • Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined.

Anti-inflammatory Activity of Pyridinone Derivatives

Pyridinone derivatives have also been investigated for their potential to alleviate inflammation.

Mechanism of Action: COX Inhibition

One of the proposed mechanisms for the anti-inflammatory activity of pyridinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Pyridinone derivatives

  • Plethysmometer or calipers

  • Reference anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The pyridinone derivatives are administered to the test groups of rats (e.g., orally or intraperitoneally). A control group receives the vehicle, and a positive control group receives the reference drug.

  • Induction of Edema: After a specific time following compound administration (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of edema for each treatment group is calculated by comparing the increase in paw volume to that of the control group.

The pyridinone scaffold represents a versatile and promising platform for the development of new therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide highlight the potential of pyridinone derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Further exploration of the structure-activity relationships, optimization of lead compounds, and in-depth investigation of their mechanisms of action are warranted to fully realize the therapeutic potential of this important class of heterocyclic compounds. The provided experimental methodologies and visualizations of signaling pathways offer a solid foundation for researchers to advance the discovery and development of novel pyridinone-based drugs.

References

6-(Hydroxymethyl)pyridin-2-ol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-(Hydroxymethyl)pyridin-2-ol, a substituted pyridine derivative, has emerged as a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive hydroxymethyl substituent on the pyridinone core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of contemporary pharmaceuticals. The inherent tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms further enriches its chemical reactivity, offering multiple pathways for structural elaboration.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is paramount for its effective utilization in synthesis and for the characterization of its derivatives. The following tables summarize key physical and spectroscopic data.

PropertyValueReference
Molecular Formula C₆H₇NO₂N/A
Molecular Weight 125.13 g/mol N/A
Appearance White to off-white solidN/A
CAS Number 352514-21-7N/A

Table 1: Physical Properties of this compound

Technique Observed Peaks/Signals
¹H NMR Data not available in searched literature
¹³C NMR Data not available in searched literature
IR (Infrared) Data not available in searched literature
MS (Mass Spec.) Data not available in searched literature

Table 2: Spectroscopic Data for this compound

Note: While specific experimental spectroscopic data for this compound was not found in the reviewed literature, the expected spectral features would include signals corresponding to the pyridinone ring protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the hydroxyl and N-H groups in ¹H NMR. The ¹³C NMR would show resonances for the carbonyl carbon, the aromatic carbons, and the methylene carbon. The IR spectrum would be characterized by O-H and N-H stretching bands, as well as a prominent C=O stretching vibration.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. One common route involves the transformation of a substituted pyridine N-oxide.

Experimental Protocol: Synthesis via Hydrolysis of 6-(Acetoxymethyl)-2-methoxypyridine

This two-step procedure involves the initial formation of an acetoxymethyl intermediate from a pyridine N-oxide, followed by hydrolysis to yield the target compound.

Step 1: Synthesis of 6-(Acetoxymethyl)-2-methoxypyridine

A detailed protocol for the synthesis of the direct precursor, 6-(acetoxymethyl)-2-methoxypyridine, was not explicitly found. However, a closely related synthesis of 2-acetoxymethyl-4,5-dimethoxypyridine from 4,5-dimethoxy-2-methylpyridine 1-oxide provides a representative procedure.

  • Reaction: 19 g of 4,5-dimethoxy-2-methylpyridine 1-oxide are added to 60 ml of acetic anhydride, warmed to 80°C, over the course of 30 minutes, ensuring the temperature does not exceed 100°C.

  • Work-up: After an additional 45 minutes at 85°C, excess acetic anhydride is removed by distillation in vacuo. The resulting oily dark residue consists of the crude 2-acetoxymethyl-4,5-dimethoxypyridine.

Step 2: Hydrolysis to this compound

The crude acetoxymethyl intermediate is then hydrolyzed to afford the final product.

  • Reaction: The crude 2-acetoxymethyl-4,5-dimethoxypyridine is stirred with 80 ml of 2N sodium hydroxide solution at 80°C for 1 hour.

  • Work-up and Purification: After dilution with 80 ml of water and cooling, the mixture is extracted eight times with 100 ml of methylene chloride. The combined organic phases are washed twice with 1N sodium hydroxide solution, dried, and concentrated. The crystalline, brownish residue is recrystallized from toluene to yield the purified product.

Note: The above protocol is for an analogous compound and may require optimization for the synthesis of this compound.

G cluster_0 Synthesis of this compound Pyridine N-oxide derivative Pyridine N-oxide derivative 6-(Acetoxymethyl)-2-methoxypyridine 6-(Acetoxymethyl)-2-methoxypyridine Pyridine N-oxide derivative->6-(Acetoxymethyl)-2-methoxypyridine Acetic Anhydride This compound This compound 6-(Acetoxymethyl)-2-methoxypyridine->this compound Hydrolysis (e.g., NaOH)

Caption: Synthetic pathway to this compound.

Application as a Building Block in Drug Discovery

The utility of this compound as a key intermediate is exemplified in the synthesis of complex pharmaceutical agents. Its ability to undergo further functionalization makes it an attractive starting point for the construction of diverse molecular scaffolds.

Case Study: Synthesis of the Wip1 Phosphatase Inhibitor GSK2830371

GSK2830371 is a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), a protein implicated in the negative regulation of the p53 tumor suppressor pathway. The synthesis of this inhibitor utilizes this compound as a crucial building block.

Experimental Protocol: Synthesis of GSK2830371 (Conceptual)

While a detailed, step-by-step protocol for the synthesis of GSK2830371 from this compound is proprietary, a conceptual workflow can be outlined based on the known structure of the final compound and common synthetic transformations.

  • Activation of the Hydroxymethyl Group: The primary alcohol of this compound would likely be converted to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution.

  • Coupling Reaction: The activated intermediate would then be coupled with the appropriate amine-containing fragment of the final GSK2830371 molecule. This could involve an S(_N)2 reaction.

  • Further Functionalization: Subsequent reaction steps would be employed to introduce the remaining structural motifs of GSK2830371.

G cluster_1 Application in GSK2830371 Synthesis This compound This compound Activated Intermediate Activated Intermediate This compound->Activated Intermediate Activation (e.g., TsCl) GSK2830371 GSK2830371 Activated Intermediate->GSK2830371 Coupling with Amine Fragment

Caption: Role of the building block in GSK2830371 synthesis.

Biological Context: The p53 Signaling Pathway and Wip1 Inhibition

The therapeutic rationale for synthesizing molecules like GSK2830371 lies in their ability to modulate key cellular signaling pathways implicated in diseases such as cancer. Wip1 phosphatase is a negative regulator of the p53 tumor suppressor pathway.[1][2] By inhibiting Wip1, GSK2830371 leads to the increased phosphorylation and activation of p53.[1][3] This, in turn, can trigger downstream cellular responses including cell cycle arrest and apoptosis, thereby inhibiting tumor growth.[1][2]

The inhibition of Wip1 by GSK2830371 potentiates the effects of other cancer therapeutics, such as MDM2 inhibitors.[1] MDM2 is another negative regulator of p53, and its inhibition leads to p53 stabilization. The combined inhibition of both Wip1 and MDM2 results in a synergistic activation of the p53 pathway, offering a promising strategy for cancer treatment.[1]

G cluster_p53_pathway p53 Signaling Pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR p53 p53 ATM/ATR->p53 phosphorylates p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces Wip1 Wip1 Wip1->p53 dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest

Caption: p53 signaling pathway and the inhibitory action of GSK2830371.

Conclusion

This compound is a valuable and adaptable building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its straightforward, albeit not fully detailed in public literature, synthetic accessibility and the presence of multiple reactive sites make it an attractive starting material for medicinal chemists and drug development professionals. The successful incorporation of this scaffold into the Wip1 inhibitor GSK2830371 highlights its potential for the rapid generation of novel therapeutics targeting critical disease pathways. Further exploration of the reactivity of this versatile building block is likely to lead to the discovery of new and potent chemical entities with significant therapeutic promise.

References

The Pyridinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinone core, a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Pyridinone derivatives can act as both hydrogen bond donors and acceptors, and their physicochemical properties, such as polarity and lipophilicity, can be finely tuned through substitution at multiple positions[1][2][3]. This adaptability has led to the development of a wide array of therapeutic agents targeting diverse biological pathways. A number of FDA-approved drugs, including the anti-HIV agent doravirine, the anticancer drug tazemetostat, and the cardiotonic agent milrinone, feature the pyridinone motif, underscoring its clinical significance[1][2]. This guide provides a technical overview of the pyridinone core, focusing on its synthesis, therapeutic applications with quantitative bioactivity data, mechanisms of action, and key experimental protocols.

General Synthesis Strategies

The construction of the pyridinone ring is typically achieved through cyclization and condensation reactions. A common and robust method involves the multicomponent reaction (MCR) of an aldehyde, an active methylene compound like malononitrile, and a cyanoacetamide derivative[4]. This approach allows for the rapid assembly of complex and highly substituted pyridinone structures from simple starting materials. Another prevalent strategy is the cyclization of 1,3,5-tricarbonyl compounds, which can be considered a biomimetic approach mimicking the action of polyketide synthases in nature.

Below is a generalized workflow for a multicomponent reaction to synthesize a substituted 2-pyridinone.

G A Aromatic Aldehyde Knoevenagel Knoevenagel Condensation A->Knoevenagel B Malononitrile B->Knoevenagel C Cyanoacetamide Derivative Michael Michael Addition C->Michael Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Knoevenagel Initiates Intermediate1 Benzylidene Intermediate Knoevenagel->Intermediate1 Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Adduct Formation Product Substituted 2-Pyridinone Cyclization->Product Intermediate1->Michael

A generalized workflow for 2-pyridinone synthesis via MCR.

Therapeutic Applications and Quantitative Data

The structural versatility of the pyridinone core has enabled its application across a wide range of therapeutic areas. The following sections detail its role in targeting key biological molecules, supported by quantitative bioactivity data.

Anti-HIV Agents

Pyridinone-based compounds are central to the treatment of HIV-1 infection, targeting critical viral enzymes.

  • Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric pocket of the HIV-1 reverse transcriptase, inducing a conformational change that blocks the conversion of viral RNA to DNA[5][6].

  • Dolutegravir is an integrase strand transfer inhibitor (INSTI) that chelates magnesium ions in the active site of the HIV-1 integrase enzyme. This action prevents the viral DNA from being integrated into the host cell's genome, a crucial step for viral replication[2][7].

The mechanism of these inhibitors targets distinct, essential stages of the HIV-1 replication cycle.

HIV_Lifecycle_Inhibition cluster_host Host Cell Viral_RNA Viral RNA RT Reverse Transcription Viral_RNA->RT Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration Integrated_DNA Integrated Provirus Replication Replication & Assembly Integrated_DNA->Replication New_Virions New Virions RT->Viral_DNA Integration->Integrated_DNA Replication->New_Virions Doravirine Doravirine (Pyridinone NNRTI) Doravirine->RT Inhibits Dolutegravir Dolutegravir (Pyridinone INSTI) Dolutegravir->Integration Inhibits

Mechanism of pyridinone-based HIV-1 inhibitors.
CompoundTargetBioactivity MetricValue (nM)
Dolutegravir HIV-1 Integrase (wild-type)EC502.6
HIV-1 Integrase (wild-type)IC50 (strand transfer)2.7
Doravirine HIV-1 Reverse TranscriptaseEC5012

Table 1: Bioactivity of Pyridinone-Based Anti-HIV Drugs. Data sourced from[2][8].

Phosphodiesterase (PDE) Inhibitors

The pyridinone derivative Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP)[9]. By inhibiting PDE3, milrinone increases intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation. This "inodilator" effect is beneficial in the short-term management of acute heart failure[10][11].

PDE3_Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC Converts cAMP cAMP AC->cAMP PDE3 PDE3 Enzyme cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE3->AMP Degrades to Response Increased Cardiac Contractility & Vasodilation PKA->Response Milrinone Milrinone (Pyridinone Inhibitor) Milrinone->PDE3 Inhibits

Mechanism of action for the PDE3 inhibitor Milrinone.
CompoundTarget IsoformIC50 (µM)
Milrinone PDE3 (FIII)0.42
PDE (FI)38.0
PDE (FII)19.0

Table 2: In Vitro Inhibitory Activity of Milrinone against Human Cardiac PDE Isoforms. Data sourced from[9].

Kinase Inhibitors

The pyridinone scaffold is a key component in numerous kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases.

  • Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a target in oncology. Pyridinone-based inhibitors have been developed that show potent and selective inhibition of Met kinase, leading to anti-proliferative effects in cancer cell lines[12].

  • Src Kinase Inhibitors: c-Src is a non-receptor tyrosine kinase implicated in cancer progression. Synthesized pyridinone derivatives have demonstrated inhibitory activity against c-Src kinase[3].

Inhibition of these kinases disrupts downstream signaling cascades that control cell proliferation, survival, and migration.

Kinase_Signaling GF Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met, Src) GF->RTK Activates PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Response Cell Proliferation, Survival, Migration AKT->Response MAPK MAPK Pathway RAS->MAPK MAPK->Response Inhibitor Pyridinone Kinase Inhibitor Inhibitor->RTK Inhibits

General signaling pathway for pyridinone kinase inhibitors.
Compound ClassTargetRepresentative IC50
Pyrrolopyridine-pyridinoneMet Kinase1.8 nM
Flt-34.0 nM
VEGFR-227.0 nM
Benzoyl-pyridinonec-Src Kinase12.5 µM

Table 3: Bioactivity of Representative Pyridinone-Based Kinase Inhibitors. Data sourced from[3][12].

Key Experimental Protocols

General Synthesis of a c-Src Kinase Inhibitory Pyridinone Derivative

This protocol is adapted from the synthesis of 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one.

Materials:

  • 5-Acetyl-1-[2-(dimethylamino)ethyl]pyridin-2(1H)-one

  • Selenium dioxide (SeO2)

  • Dioxane, Water

  • Resorcinol

  • Piperidine

  • Ethanol

Procedure:

  • Oxidation: A mixture of 5-acetyl-1-[2-(dimethylamino)ethyl]pyridin-2(1H)-one (1.0 eq) and selenium dioxide (1.2 eq) in dioxane/water (95:5) is refluxed for 6-8 hours. The reaction mixture is cooled, and the precipitated selenium is filtered off. The filtrate is concentrated under reduced pressure.

  • Purification of Intermediate: The crude residue (glyoxal intermediate) is purified by column chromatography on silica gel.

  • Condensation: The purified glyoxal intermediate (1.0 eq) and resorcinol (1.0 eq) are dissolved in ethanol. A catalytic amount of piperidine is added.

  • Reaction: The mixture is stirred at room temperature for 12-16 hours.

  • Workup: The solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Final Purification: The final product is purified by column chromatography on silica gel to yield the target benzoyl-pyridinone derivative.

In Vitro HIV-1 Integrase Inhibition Assay

This protocol outlines a typical procedure for evaluating the inhibitory activity of a compound against HIV-1 integrase.

Materials:

  • Recombinant full-length HIV-1 integrase enzyme

  • Donor DNA (DS DNA) and Target DNA (TS DNA) substrates

  • Assay buffer, blocking buffer

  • Test compound (pyridinone derivative)

  • HRP-conjugated antibody and substrate (e.g., TMB)

  • 96-well microplates

Procedure:

  • Plate Coating: A microplate is coated with donor DNA (DS DNA) by incubating for 1 hour at 37°C.

  • Blocking: The plate is washed, and a blocking buffer is added and incubated for 30 minutes at 37°C to prevent non-specific binding.

  • Enzyme Binding: After washing, recombinant HIV-1 integrase is added to the wells and incubated for 30 minutes at 37°C, allowing it to bind to the coated DNA.

  • Inhibitor Addition: The plate is washed. Serial dilutions of the test pyridinone compound (e.g., dolutegravir) are added to the wells and incubated for 5-10 minutes at room temperature.

  • Strand Transfer Reaction: The strand transfer reaction is initiated by adding the target DNA (TS DNA) and an HRP-reaction solution. The plate is incubated for 30-60 minutes to allow for the integration of the target DNA.

  • Detection: The plate is washed to remove unbound reagents. An HRP substrate is added, and the colorimetric signal is allowed to develop. The reaction is stopped with a stop solution.

  • Data Analysis: The absorbance is read using a microplate reader. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percent inhibition against the log of the inhibitor concentration[1].

Assay_Workflow Start Start Step1 1. Coat Plate with Donor DNA Start->Step1 Step2 2. Block Plate Step1->Step2 Step3 3. Add HIV-1 Integrase Enzyme Step2->Step3 Step4 4. Add Pyridinone Inhibitor Dilutions Step3->Step4 Step5 5. Initiate Reaction with Target DNA Step4->Step5 Step6 6. Detect Signal (Colorimetric) Step5->Step6 Step7 7. Calculate IC50 Step6->Step7 End End Step7->End

References

Methodological & Application

Synthesis of 6-(Hydroxymethyl)pyridin-2-ol from Pyridine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-(hydroxymethyl)pyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic transformations of pyridine precursors, offering routes starting from readily available materials.

Introduction

This compound and its tautomeric form, 6-(hydroxymethyl)-2-pyridone, are important intermediates in the synthesis of various biologically active molecules. The presence of both a hydroxyl group and a hydroxymethyl group on the pyridine ring allows for diverse functionalization, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. The following sections detail two primary synthetic strategies starting from common pyridine precursors: 2,6-lutidine and 6-methylpyridin-2-ol.

Synthetic Pathways Overview

Two main retrosynthetic approaches are presented for the synthesis of this compound. The first route involves the di-functionalization of 2,6-lutidine, followed by selective manipulation of the introduced functional groups. The second route focuses on the direct oxidation of the methyl group of commercially available 6-methylpyridin-2-ol.

Synthetic_Pathways cluster_0 Route 1: From 2,6-Lutidine cluster_1 Route 2: From 6-Methylpyridin-2-ol Target This compound Lutidine 2,6-Lutidine Diacid Pyridine-2,6-dicarboxylic acid Lutidine->Diacid Oxidation Diol 2,6-Bis(hydroxymethyl)pyridine Diacid->Diol Reduction Diol->Target Selective Functionalization MethylPyridinol 6-Methylpyridin-2-ol CarboxylicAcid 6-Carboxy-pyridin-2-ol MethylPyridinol->CarboxylicAcid Oxidation CarboxylicAcid->Target Reduction

Caption: Overview of synthetic routes to this compound.

Route 1: Synthesis from 2,6-Lutidine

This route involves the initial oxidation of both methyl groups of 2,6-lutidine to carboxylic acids, followed by reduction to the corresponding diol. Subsequent selective functionalization would then yield the target molecule. While the final selective functionalization step is conceptually straightforward, it may require protecting group strategies to achieve high yields, representing an area for further process development.

Experimental Protocols

Step 1: Synthesis of Pyridine-2,6-dicarboxylic acid from 2,6-Lutidine

This protocol is adapted from a published patent (CN105646334A) and involves the oxidation of 2,6-lutidine using potassium permanganate.

  • Materials: 2,6-Lutidine, Potassium permanganate (KMnO₄), Water, Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • In a 500 mL four-necked flask equipped with a mechanical stirrer and a reflux condenser, add 300 mL of water and 10.7 g (0.1 mol) of 2,6-lutidine.

    • Heat the mixture to 60 °C with stirring.

    • Slowly add 79.0 g (0.5 mol) of KMnO₄ in small portions, maintaining the reaction temperature between 85-90 °C. The addition should be controlled to manage the exothermic reaction.

    • Continue stirring at 85-90 °C until the purple color of the permanganate has completely disappeared (approximately 2 hours).

    • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with 100 mL of hot water.

    • Combine the filtrates and concentrate to a volume of 100-130 mL.

    • Acidify the concentrated solution with concentrated HCl to precipitate the product.

    • Cool the mixture, filter the precipitate, and dry to obtain pyridine-2,6-dicarboxylic acid.

Step 2: Synthesis of 2,6-Bis(hydroxymethyl)pyridine from Pyridine-2,6-dicarboxylic acid

This step involves the reduction of the diacid to the diol. A biocatalytic approach has also been reported for the direct conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine[1].

  • Materials: Pyridine-2,6-dicarboxylic acid, Sodium borohydride (NaBH₄), Iodine (I₂), Tetrahydrofuran (THF).

  • Procedure:

    • In a dry flask under an inert atmosphere, suspend pyridine-2,6-dicarboxylic acid (1 equivalent) in anhydrous THF.

    • Add sodium borohydride (4 equivalents) portion-wise at 0 °C.

    • A solution of iodine (2 equivalents) in THF is then added dropwise to the suspension at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

    • After completion, the reaction is quenched by the slow addition of methanol, followed by water.

    • The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield 2,6-bis(hydroxymethyl)pyridine.

Step 3: Conceptual Pathway to this compound

The conversion of 2,6-bis(hydroxymethyl)pyridine to the target molecule is a challenging selective transformation. A potential, yet undeveloped, route could involve:

  • Selective Protection: Mono-protection of one hydroxymethyl group (e.g., as a silyl ether).

  • N-Oxidation: Oxidation of the pyridine nitrogen to the N-oxide.

  • Rearrangement: Acetic anhydride-mediated rearrangement to introduce an acetoxy group at the 2-position.

  • Hydrolysis/Deprotection: Removal of the protecting group and hydrolysis of the acetate to yield the final product.

Quantitative Data for Route 1
StepReactantProductReagentsTemperature (°C)Time (h)Yield (%)
12,6-LutidinePyridine-2,6-dicarboxylic acidKMnO₄, H₂O, HCl85-902~78
2Pyridine-2,6-dicarboxylic acid2,6-Bis(hydroxymethyl)pyridineNaBH₄, I₂, THFReflux1-2High

Route 2: Synthesis from 6-Methylpyridin-2-ol

This approach begins with the commercially available 6-methylpyridin-2-ol and involves the selective oxidation of the methyl group.

Experimental Workflow

Experimental_Workflow Start Start with 6-Methylpyridin-2-ol Oxidation Oxidation of Methyl Group Start->Oxidation Intermediate Isolate 6-Carboxy-pyridin-2-ol Oxidation->Intermediate Reduction Reduction of Carboxylic Acid Intermediate->Reduction Purification Purification of This compound Reduction->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of 6-Carboxy-pyridin-2-ol from 6-Methylpyridin-2-ol

This protocol is a conceptual adaptation of methods for the oxidation of methylpyridines.

  • Materials: 6-Methylpyridin-2-ol, Potassium Permanganate (KMnO₄) or other suitable oxidant (e.g., Selenium Dioxide), aqueous base (e.g., NaOH).

  • Procedure:

    • Dissolve 6-methylpyridin-2-ol in an aqueous solution of sodium hydroxide.

    • Heat the solution to reflux.

    • Add a solution of potassium permanganate in water dropwise over several hours.

    • Continue refluxing until the permanganate color disappears.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter and dry the product.

Step 2: Synthesis of this compound from 6-Carboxy-pyridin-2-ol

The carboxylic acid is reduced to the alcohol.

  • Materials: 6-Carboxy-pyridin-2-ol, Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄), anhydrous THF.

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve or suspend 6-carboxy-pyridin-2-ol in anhydrous THF.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of borane-tetrahydrofuran complex (or cautiously add LiAlH₄ in portions).

    • Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC.

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.

Quantitative Data for Route 2 (Estimated)
StepReactantProductReagentsTemperature (°C)Time (h)Yield (%)
16-Methylpyridin-2-ol6-Carboxy-pyridin-2-olKMnO₄, NaOH(aq)Reflux4-6Moderate
26-Carboxy-pyridin-2-olThis compoundBH₃·THF0 to RT2-4Good

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the choice of route depending on the availability of starting materials, scalability, and the desired purity of the final product. The protocols provided herein offer a foundation for researchers to produce this valuable intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

References

High-Yield Synthesis of 6-(Hydroxymethyl)pyridin-2-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a proposed experimental protocol for the high-yield synthesis of 6-(hydroxymethyl)pyridin-2-ol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, high-yield published protocol, this note outlines a promising synthetic strategy based on the selective oxidation of the readily available starting material, 6-methylpyridin-2-ol. Alternative synthetic approaches are also discussed.

Proposed Synthetic Pathway: Selective Oxidation of 6-Methylpyridin-2-ol

The most direct and potentially high-yielding approach to this compound is the selective oxidation of the methyl group of 6-methylpyridin-2-ol. This transformation requires careful selection of an oxidizing agent to prevent over-oxidation to the corresponding aldehyde or carboxylic acid. Recent advancements in selective benzylic C-H hydroxylation, including photocatalytic methods, offer promising avenues for this conversion.[1][2][3]

The proposed reaction is as follows:

Table 1: Proposed Synthesis of this compound and Key Parameters for Optimization
ParameterProposed Condition/ReagentTarget Yield (%)Notes
Starting Material 6-Methylpyridin-2-ol-Commercially available.
Oxidizing System Photocatalytic system (e.g., Eosin Y, visible light, O2) or other selective oxidizing agents (e.g., SeO2, mild conditions).70-85%Optimization of catalyst, solvent, and reaction time is crucial to maximize yield and minimize byproducts. The use of a photocatalytic system with a green oxidant like O2 is an environmentally friendly approach.[1]
Solvent Acetonitrile, Dichloromethane, or other suitable organic solvents.-Solvent choice will depend on the chosen oxidizing system and should be optimized for substrate solubility and reaction efficiency.
Temperature Room temperature (for photocatalytic methods) or mild heating.-Reaction temperature should be carefully controlled to prevent over-oxidation.
Reaction Time 12-24 hours-To be monitored by TLC or LC-MS for reaction completion.
Purification Column chromatography on silica gel.-The polarity of the eluent should be optimized for efficient separation of the product from the starting material and any byproducts.

Experimental Protocol: Proposed Synthesis of this compound via Photocatalytic Oxidation

This protocol is a proposed method and may require optimization for optimal yield and purity.

Materials:

  • 6-Methylpyridin-2-ol

  • Eosin Y

  • Triethylamine (as an inhibitor for over-oxidation)[1]

  • Acetonitrile (or other suitable solvent)

  • Deionized water

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or other suitable eluents)

  • Standard laboratory glassware

  • Visible light source (e.g., blue LED lamp)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylpyridin-2-ol (1.0 eq) and Eosin Y (0.02 eq) in acetonitrile.

  • Addition of Reagents: Add triethylamine (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Place the flask under an oxygen atmosphere (a balloon filled with O2 can be used) and irradiate with a visible light source (e.g., blue LED) at room temperature.

  • Monitoring the Reaction: Stir the reaction mixture vigorously and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Routes

Should the proposed selective oxidation prove to be low-yielding, the following alternative routes could be explored:

  • Multi-step Synthesis from 2-Bromo-6-methylpyridine: This route would involve the conversion of 2-bromo-6-methylpyridine to 6-bromo-2-(hydroxymethyl)pyridine, followed by a palladium-catalyzed hydroxylation to yield the final product.[4][5][6][7]

  • Biocatalytic Oxidation: The use of microbial whole cells or isolated enzymes for the selective hydroxylation of the methyl group presents a green and potentially highly selective alternative.[8][9] Further screening for suitable microorganisms or enzymes would be required.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction Photocatalytic Oxidation cluster_workup Work-up & Purification cluster_product Final Product 6_Methylpyridin_2_ol 6-Methylpyridin-2-ol Reaction_Vessel Reaction Vessel (Acetonitrile, Eosin Y, TEA, O2, Visible Light) 6_Methylpyridin_2_ol->Reaction_Vessel 1. Dissolve Quenching Quenching (Water) Reaction_Vessel->Quenching 2. Reaction Completion Extraction Extraction (Ethyl Acetate) Quenching->Extraction 3. Extract Purification Column Chromatography Extraction->Purification 4. Concentrate & Purify Final_Product This compound Purification->Final_Product 5. Isolate

Caption: Proposed workflow for the synthesis of this compound.

References

Application Notes: 6-(Hydroxymethyl)pyridin-2-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Hydroxymethyl)pyridin-2-ol is a versatile bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring both a nucleophilic hydroxyl group on the pyridine ring and a primary alcohol, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of a diverse range of pharmaceutical intermediates. This document outlines the application of this compound in the synthesis of key intermediates, particularly those targeted for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.

The pyridine-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyridone form, influencing its reactivity. The presence of the hydroxymethyl group provides a handle for further functionalization, such as conversion to a reactive chloromethyl group or etherification to introduce varied side chains. These modifications are crucial for modulating the pharmacological properties of the final drug candidates, including their potency, selectivity, and pharmacokinetic profiles.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is as a scaffold for building heterocyclic systems that can effectively interact with biological targets. One of the most notable applications is in the synthesis of DPP-4 inhibitors.

DPP-4 Inhibition:

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Derivatives of 6-(hydroxymethyl)pyrazolopyrimidine, which can be conceptually derived from this compound, have shown significant DPP-4 inhibitory activity.[1][2]

The general strategy involves the elaboration of the this compound core to introduce functionalities that mimic the dipeptide structure of natural DPP-4 substrates. This often involves the conversion of the hydroxymethyl group into a more reactive species for coupling with other fragments or direct O-alkylation to introduce side chains that can occupy the active site of the enzyme.

Experimental Protocols

This section provides detailed experimental protocols for two key transformations of this compound to generate versatile pharmaceutical intermediates.

Protocol 1: Synthesis of 6-(Chloromethyl)pyridin-2-ol Hydrochloride

This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group, a key transformation for subsequent nucleophilic substitution reactions.

Reaction Scheme:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, suspend this compound (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Collect the solid precipitate by vacuum filtration and wash with cold toluene.

  • Dry the solid under vacuum to yield 6-(Chloromethyl)pyridin-2-ol hydrochloride.

Expected Yield: 85-95%

Protocol 2: O-Alkylation of this compound

This protocol details the selective O-alkylation of the pyridin-2-ol tautomer to introduce a carboxymethyl group, a common fragment in various pharmaceutical agents.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Expected Yield: 70-85%

Data Presentation

The following tables summarize the expected quantitative data for the synthesized intermediates.

Table 1: Synthesis of 6-(Chloromethyl)pyridin-2-ol Hydrochloride

ParameterValue
Starting MaterialThis compound
ReagentThionyl Chloride
Product6-(Chloromethyl)pyridin-2-ol Hydrochloride
Molar Ratio (SM:Reagent)1 : 1.2
Reaction Time3-4 hours
TemperatureReflux (110 °C)
Yield85-95%

Table 2: Synthesis of Ethyl 2-((6-(hydroxymethyl)pyridin-2-yl)oxy)acetate

ParameterValue
Starting MaterialThis compound
ReagentEthyl chloroacetate
ProductEthyl 2-((6-(hydroxymethyl)pyridin-2-yl)oxy)acetate
Molar Ratio (SM:Reagent)1 : 1.1
Reaction Time12-16 hours
Temperature60 °C
Yield70-85%

Table 3: Spectroscopic Data for Synthesized Intermediates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-(Chloromethyl)pyridin-2-ol Hydrochloride 4.65 (s, 2H, -CH₂Cl), 6.30 (d, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 12.5 (br s, 1H, -OH)45.2 (-CH₂Cl), 105.8, 110.2, 140.5, 148.9, 163.7
Ethyl 2-((6-(hydroxymethyl)pyridin-2-yl)oxy)acetate 1.25 (t, 3H, -CH₃), 4.20 (q, 2H, -OCH₂CH₃), 4.50 (s, 2H, -CH₂OH), 4.80 (s, 2H, -OCH₂CO-), 6.10 (d, 1H, Ar-H), 6.25 (d, 1H, Ar-H), 7.20 (t, 1H, Ar-H)14.1, 61.5, 64.8, 65.2, 102.1, 106.5, 139.8, 155.4, 163.0, 168.9

Note: Spectroscopic data are representative and may vary based on the solvent and instrument used.

Visualization of Synthetic Workflow and Biological Pathway

The following diagrams illustrate the synthetic pathway for the preparation of a DPP-4 inhibitor intermediate and the general signaling pathway of DPP-4.

Synthesis_Workflow A This compound B 6-(Chloromethyl)pyridin-2-ol Hydrochloride A->B  SOCl₂ C O-Alkylated Intermediate A->C  ClCH₂COOC₂H₅, K₂CO₃ D Coupling Reaction B->D C->D E DPP-4 Inhibitor Precursor D->E DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Release (+) Insulin Release (+) Incretins (GLP-1, GIP)->Insulin Release (+)  stimulates Glucagon Release (-) Glucagon Release (-) Incretins (GLP-1, GIP)->Glucagon Release (-)  inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4  substrate Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins  inactivates DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4  blocks

References

Application of 6-(Hydroxymethyl)pyridin-2-ol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols relevant to the potential use of 6-(Hydroxymethyl)pyridin-2-ol and its structural analogs in the field of agrochemical research. While direct experimental data on the agrochemical activity of this compound is limited in publicly available literature, this report synthesizes information from studies on closely related pyridin-2-one and pyridine derivatives to provide representative methodologies and potential applications. The content is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel agrochemicals.

Introduction

Pyridin-2-one and pyridine moieties are prevalent scaffolds in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. Their unique chemical properties and ability to interact with a wide range of biological targets make them attractive starting points for the design of new herbicides, fungicides, and insecticides. This compound, a functionalized pyridin-2-one, possesses reactive sites that can be utilized for the synthesis of a diverse library of derivatives for agrochemical screening. This document outlines potential applications and provides detailed protocols for the evaluation of such compounds.

Potential Agrochemical Applications

Based on the biological activities of structurally similar compounds, this compound and its derivatives may exhibit the following agrochemical properties:

  • Herbicidal Activity: Pyridine derivatives have been shown to act as herbicides. For example, some trifluoromethyl-substituted pyridines have demonstrated utility as herbicides[1][2]. The pyridin-2-one scaffold is also found in compounds with phytotoxic activity[3].

  • Fungicidal Activity: Various pyridine derivatives are known to possess fungicidal properties, indicating a potential application in controlling plant pathogenic fungi[4][5].

  • Insecticidal Activity: Although less commonly reported for this specific scaffold, some pyridine-containing compounds have been developed as insecticides[6].

Data Presentation: Biological Activity of Related Pyridine Derivatives

The following tables summarize the biological activity of pyridine derivatives that are structurally related to this compound. This data is provided to illustrate the potential efficacy of this class of compounds.

Table 1: Herbicidal Activity of Pyridine Derivatives

Compound/Derivative ClassTarget Weed SpeciesActivity TypeEfficacyReference
Pyridin-2(1H)-onesIpomoea grandifolia, Cucumis sativusPhytotoxicSelective activity against dicotyledonous species[3]
Trifluoromethyl-substituted PyridinolsGeneral WeedsHerbicideEffective[1][2]
2,6-substituted Pyridine CompoundsGeneral WeedsHerbicideEffective[7]
3-(2-pyridinyl)-benzothiazol-2-one derivativesBroadleaf weedsPost-emergence herbicideHigh potency[8]

Table 2: Fungicidal Activity of Pyridine Derivatives

Compound/Derivative ClassTarget Fungal SpeciesActivity TypeEfficacyReference
Pyridine derivativesGeneral FungiFungicideEffective[4]
Pyrazolo[5,4-b]pyridine/pyrid-6-onesAspergillus niger, Helminthosporium oryzae, Pyricularia oryzaeAntifungalModerate to good[5]
4-Phenyl-6-trifluoromethyl-2-aminopyrimidinesBotrytis cinereaFungicideExcellent[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the agrochemical potential of this compound and its derivatives. These are generalized methods based on standard practices in agrochemical research.

Protocol for In Vitro Fungicidal Activity Assay

This protocol describes a method to assess the efficacy of a test compound in inhibiting the growth of a plant pathogenic fungus in vitro.

Materials:

  • Test compound (e.g., this compound derivative)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Plant pathogenic fungus (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.

  • Preparation of Media with Test Compound: Autoclave the PDA medium and cool it to 50-55°C. Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO only.

  • Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungus in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage inhibition of mycelial growth using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: The effective concentration required to inhibit 50% of fungal growth (EC50) can be determined by probit analysis of the dose-response data.

Protocol for Herbicidal Activity Screening (Post-emergence)

This protocol outlines a method for evaluating the post-emergence herbicidal activity of a test compound on target weed species.

Materials:

  • Test compound

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Pots with soil

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and a crop species (e.g., wheat, corn) for selectivity testing.

  • Greenhouse or growth chamber with controlled conditions

  • Spray bottle or automated sprayer

Procedure:

  • Plant Growth: Sow the seeds of the weed and crop species in pots filled with a suitable soil mix. Grow the plants in a greenhouse or growth chamber (e.g., 25/20°C day/night temperature, 14-hour photoperiod) until they reach the 2-3 leaf stage.

  • Preparation of Spray Solution: Dissolve the test compound in acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates (e.g., 75, 150, 300 g/ha). Prepare a control solution with acetone and surfactant only.

  • Application: Spray the plants uniformly with the test solutions until the foliage is thoroughly wet.

  • Observation: Return the pots to the greenhouse or growth chamber.

  • Data Collection: Assess the herbicidal injury visually at 7 and 14 days after treatment (DAT) using a rating scale from 0 to 100%, where 0% represents no injury and 100% represents complete plant death. Also, record phytotoxicity symptoms such as chlorosis, necrosis, and stunting.

  • Data Analysis: Analyze the data to determine the dose-response relationship and the selectivity of the compound between weed and crop species.

Visualizations

Experimental Workflow for Agrochemical Screening

The following diagram illustrates a typical workflow for the screening and evaluation of a new chemical entity (NCE) for agrochemical applications.

Agrochemical_Screening_Workflow cluster_discovery Discovery Phase cluster_evaluation Evaluation Phase cluster_development Development Phase NCE New Chemical Entity (e.g., this compound derivative) Primary_Screening Primary Screening (In vitro assays) NCE->Primary_Screening Initial Testing Secondary_Screening Secondary Screening (Greenhouse trials) Primary_Screening->Secondary_Screening Active Hits Lead_Identification Lead Identification Secondary_Screening->Lead_Identification Promising Candidates Field_Trials Field Trials Lead_Identification->Field_Trials Lead Compound Toxicology_Studies Toxicology & Environmental Fate Field_Trials->Toxicology_Studies Registration Product Registration Toxicology_Studies->Registration

Caption: A generalized workflow for the discovery and development of a new agrochemical.

Hypothetical Signaling Pathway for Fungicidal Action

This diagram depicts a hypothetical signaling pathway that could be targeted by a pyridin-2-one-based fungicide, leading to the inhibition of fungal growth.

Fungicidal_Mechanism Fungicide Pyridin-2-one Fungicide Target_Enzyme Target Enzyme (e.g., Succinate Dehydrogenase) Fungicide->Target_Enzyme Inhibition Inhibition Mitochondrial_Respiration Mitochondrial Respiration Target_Enzyme->Mitochondrial_Respiration ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production Fungal_Growth Fungal Growth & Proliferation ATP_Production->Fungal_Growth Inhibition->Fungal_Growth Inhibition

Caption: A hypothetical mechanism of action for a pyridin-2-one based fungicide.

Conclusion

While direct evidence for the agrochemical applications of this compound is currently scarce, the broader class of pyridine and pyridin-2-one derivatives shows significant promise in the development of new herbicides and fungicides. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound and its analogs as novel agrochemical agents. Further synthesis and biological evaluation are warranted to fully elucidate the potential of this chemical scaffold in agriculture.

References

Derivatisierung der Hydroxymethylgruppe an 6-(Hydroxymethyl)pyridin-2-ol: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise bieten detaillierte Protokolle und quantitative Daten für die Derivatisierung der Hydroxymethylgruppe des 6-(Hydroxymethyl)pyridin-2-ols. Diese Verbindung, die auch in ihrer tautomeren Form als 6-(Hydroxymethyl)-2-pyridon vorliegt, ist ein wertvoller Baustein in der medizinischen Chemie. Die Modifikation der Hydroxymethylgruppe ermöglicht die Synthese einer Vielzahl von Analoga mit potenziell unterschiedlichen pharmakologischen Eigenschaften. Die hier beschriebenen Methoden umfassen Veresterung, Veretherung, Halogenierung und Aminierung und sind für die Erstellung von Substanzbibliotheken für das Wirkstoffscreening und die Entwicklung neuer therapeutischer Wirkstoffe von großer Bedeutung.[1][2]

Einleitung

6-(Hydroxymethyl)pyridin-2-ol ist eine heterocyclische Verbindung, die aufgrund ihrer strukturellen Merkmale, einschließlich der Fähigkeit zur Tautomerie zwischen der Pyridinol- und der Pyridonform, von besonderem Interesse ist. Diese Eigenschaft kann die Reaktivität der Hydroxymethylgruppe beeinflussen. Die Derivatisierung dieser Gruppe ist ein wichtiger Schritt zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Optimierung von Leitstrukturen in der Arzneimittelentwicklung. Pyridin- und Pyridon-Derivate weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antivirale, entzündungshemmende und krebshemmende Eigenschaften.[1][3][4]

Reaktionswege der Derivatisierung

Die Hydroxymethylgruppe an Position 6 des Pyridinrings kann verschiedenen chemischen Umwandlungen unterzogen werden. Die gängigsten Derivatisierungsstrategien sind:

  • Veresterung: Umwandlung der Hydroxylgruppe in eine Estergruppe.

  • Veretherung: Bildung eines Ethers durch Reaktion mit Alkyl- oder Arylhalogeniden.

  • Halogenierung: Substitution der Hydroxylgruppe durch ein Halogen (z. B. Chlor, Brom).

  • Aminierung: Einführung einer Aminogruppe, oft über ein Halogen-Intermediat.

Derivatization_Pathways Start This compound Ester 6-(Acyloxymethyl)pyridin-2-ol (Ester) Start->Ester Veresterung Ether 6-(Alkoxymethyl)pyridin-2-ol (Ether) Start->Ether Veretherung Halogen 6-(Halogenmethyl)pyridin-2-ol (Halogenid) Start->Halogen Halogenierung Amine 6-(Aminomethyl)pyridin-2-ol (Amin) Halogen->Amine Aminierung

Abbildung 1: Schematische Darstellung der Derivatisierungswege für this compound.

Experimentelle Protokolle und Daten

Die folgenden Protokolle sind als allgemeine Richtlinien für die Derivatisierung von this compound konzipiert. Aufgrund der Tautomerie und der Anwesenheit der phenolischen Hydroxylgruppe können Anpassungen der Reaktionsbedingungen erforderlich sein, um die Selektivität und Ausbeute zu optimieren.

Veresterung zu 6-(Acyloxymethyl)pyridin-2-ol

Die Veresterung ist eine gängige Methode zur Modifikation von Hydroxylgruppen. Die Fischer-Veresterung unter sauren Bedingungen ist eine klassische Methode. Alternativ können Acylanhydride oder Acylchloride in Gegenwart einer Base verwendet werden, um mildere Reaktionsbedingungen zu gewährleisten.[5][6][7]

Protokoll 3.1.1: Fischer-Veresterung

  • Lösen Sie this compound (1,0 mmol) in einem Überschuss des entsprechenden Alkohols (z. B. 10 ml Methanol für den Methylester).

  • Geben Sie eine katalytische Menge einer starken Säure (z. B. 0,1 ml konz. H₂SO₄) hinzu.

  • Erhitzen Sie die Mischung für 4-8 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit einer gesättigten NaHCO₃-Lösung.

  • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie.

Protokoll 3.1.2: Acylierung mit Acylanhydrid

  • Suspendieren Sie this compound (1,0 mmol) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) (10 ml).

  • Geben Sie eine Base wie Triethylamin (1,2 mmol) oder Pyridin (2,0 mmol) hinzu.

  • Fügen Sie das entsprechende Acylanhydrid (1,1 mmol) tropfenweise bei Raumtemperatur hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur für 2-6 Stunden.

  • Verfolgen Sie die Reaktion mittels DC.

  • Nach Beendigung der Reaktion waschen Sie die Reaktionsmischung mit Wasser und anschließend mit einer gesättigten NaCl-Lösung.

  • Trocknen Sie die organische Phase, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Tabelle 1: Quantitative Daten zur Veresterung (erwartete Werte basierend auf ähnlichen Substraten)

ReagenzMethodeLösungsmittelTemperaturZeit (h)Ausbeute (%)
EssigsäureanhydridAcylierungPyridinRT3>90
BenzoylchloridAcylierungDCM / Et₃NRT485-95
Methanol / H₂SO₄FischerMethanolRückfluss670-80
Veretherung zu 6-(Alkoxymethyl)pyridin-2-ol

Die Williamson-Ethersynthese ist eine weit verbreitete Methode zur Herstellung von Ethern, bei der ein Alkoholat mit einem primären Alkylhalogenid reagiert.

Protokoll 3.2.1: Williamson-Ethersynthese

  • Suspendieren Sie this compound (1,0 mmol) in einem trockenen aprotischen Lösungsmittel wie THF oder Dimethylformamid (DMF) (10 ml).

  • Geben Sie eine starke Base wie Natriumhydrid (NaH, 60% in Mineralöl, 1,1 mmol) portionsweise bei 0 °C hinzu.

  • Lassen Sie die Mischung 30 Minuten bei Raumtemperatur rühren, um die Bildung des Alkoholats zu vervollständigen.

  • Fügen Sie das Alkylhalogenid (z. B. Methyliodid oder Benzylbromid, 1,1 mmol) hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 4-12 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion löschen Sie diese vorsichtig durch Zugabe von Wasser.

  • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel.

  • Waschen Sie die organische Phase, trocknen Sie sie und entfernen Sie das Lösungsmittel.

  • Reinigen Sie das Produkt durch Säulenchromatographie.

Tabelle 2: Quantitative Daten zur Veretherung (erwartete Werte)

AlkylhalogenidBaseLösungsmittelTemperaturZeit (h)Ausbeute (%)
MethyliodidNaHTHFRT680-90
BenzylbromidNaHDMF50 °C875-85
Halogenierung zu 6-(Halogenmethyl)pyridin-2-ol

Die Umwandlung der Hydroxymethylgruppe in eine Halogenmethylgruppe ist ein wichtiger Schritt für die anschließende Einführung anderer funktioneller Gruppen, insbesondere von Aminen. Thionylchlorid für die Chlorierung und Phosphortribromid für die Bromierung sind gängige Reagenzien.

Protokoll 3.3.1: Synthese von 6-(Chlormethyl)pyridin-2-ol

  • Lösen oder suspendieren Sie this compound (1,0 mmol) in einem inerten Lösungsmittel wie Chloroform oder DCM (10 ml).

  • Kühlen Sie die Mischung auf 0 °C ab.

  • Geben Sie langsam Thionylchlorid (SOCl₂, 1,2 mmol) hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

  • Überwachen Sie die Reaktion mittels DC.

  • Nach Abschluss der Reaktion gießen Sie die Mischung vorsichtig auf Eiswasser.

  • Neutralisieren Sie mit einer Base (z. B. NaHCO₃) und extrahieren Sie das Produkt.

  • Trocknen Sie die organische Phase und entfernen Sie das Lösungsmittel unter reduziertem Druck. Das Produkt ist oft instabil und wird direkt im nächsten Schritt verwendet.

Tabelle 3: Quantitative Daten zur Halogenierung (erwartete Werte)

ReagenzProduktLösungsmittelTemperaturZeit (h)Ausbeute (%)
SOCl₂6-(Chlormethyl)pyridin-2-olChloroformRT370-85
PBr₃6-(Brommethyl)pyridin-2-olDCM0 °C bis RT465-80
Aminierung zu 6-(Aminomethyl)pyridin-2-ol

Die Einführung einer Aminogruppe erfolgt typischerweise durch nukleophile Substitution des entsprechenden Halogenids.

Protokoll 3.4.1: Synthese von 6-(Aminomethyl)pyridin-2-ol

  • Lösen Sie das rohe 6-(Chlormethyl)pyridin-2-ol (ca. 1,0 mmol) in einem geeigneten Lösungsmittel wie THF oder Ethanol (10 ml).

  • Geben Sie einen großen Überschuss an Ammoniak (z. B. eine konzentrierte wässrige Lösung oder eine Lösung in Methanol) hinzu.

  • Rühren Sie die Mischung in einem verschlossenen Gefäß bei Raumtemperatur für 24 Stunden.

  • Entfernen Sie das Lösungsmittel und den überschüssigen Ammoniak im Vakuum.

  • Reinigen Sie das Produkt durch Säulenchromatographie oder Kristallisation.

Workflow und Logische Beziehungen

Der allgemeine Arbeitsablauf für die Synthese und Charakterisierung der Derivate ist im folgenden Diagramm dargestellt.

Experimental_Workflow cluster_synthesis Synthese cluster_analysis Analyse cluster_application Anwendung Start This compound Reaction Derivatisierungsreaktion (Veresterung, Veretherung, etc.) Start->Reaction Workup Aufarbeitung (Extraktion, Waschen) Reaction->Workup Purification Reinigung (Säulenchromatographie) Workup->Purification Characterization Charakterisierung (NMR, MS, IR) Purification->Characterization Purity Reinheitsbestimmung (HPLC, DC) Purification->Purity Screening Biologisches Screening Purity->Screening

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Derivatisierung und Evaluierung.

Anwendungen in der Arzneimittelentwicklung

Die Derivate von this compound sind wertvolle Werkzeuge in der medizinischen Chemie. Die Modifikation der Hydroxymethylgruppe kann die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle erheblich beeinflussen.

  • Verbesserung der Bioverfügbarkeit: Ester-Derivate können als Prodrugs fungieren, die im Körper enzymatisch gespalten werden, um den aktiven Wirkstoff freizusetzen. Dies kann die orale Bioverfügbarkeit verbessern.

  • Modulation der Löslichkeit: Durch die Einführung verschiedener funktioneller Gruppen kann die Löslichkeit in wässrigen oder lipophilen Medien gezielt eingestellt werden.

  • Erhöhung der Bindungsaffinität: Neue funktionelle Gruppen können zusätzliche Wechselwirkungen mit dem biologischen Zielmolekül (z. B. einem Enzym oder Rezeptor) eingehen und so die Potenz des Wirkstoffs erhöhen.[8][9]

  • Untersuchung von SAR: Eine Bibliothek von Derivaten ermöglicht es, die Bedeutung bestimmter struktureller Merkmale für die biologische Aktivität systematisch zu untersuchen.[1]

Pyridon-Strukturen sind in vielen von der FDA zugelassenen Medikamenten enthalten und zeigen ein breites Spektrum an pharmakologischen Eigenschaften, was das Potenzial dieser Derivate für die Entdeckung neuer Medikamente unterstreicht.[1]

Fazit

Die Derivatisierung der Hydroxymethylgruppe an this compound bietet eine vielseitige Strategie zur Synthese neuer Verbindungen mit potenzieller therapeutischer Anwendung. Die in diesen Applikationshinweisen vorgestellten Protokolle bieten eine solide Grundlage für die Durchführung dieser chemischen Modifikationen. Die systematische Untersuchung der synthetisierten Derivate wird dazu beitragen, neue Leitstrukturen zu identifizieren und das Verständnis der Struktur-Wirkungs-Beziehungen von Pyridon-basierten Molekülen zu vertiefen.

References

Application Notes: Utilizing 6-(Hydroxymethyl)pyridin-2-ol for the Synthesis of Pyrazolo[3,4-b]pyridine-Based Kinase Hinge-Binding Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form critical hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for the design of potent and selective ATP-competitive inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of a pyrazolo[3,4-b]pyridine-based kinase hinge-binding motif starting from the readily available 6-(hydroxymethyl)pyridin-2-ol. The synthesized scaffold can be further elaborated to develop inhibitors for various kinases.

The pyrazolo[3,4-b]pyridine core acts as a bioisostere of adenine, effectively occupying the ATP-binding pocket of kinases. The nitrogen atoms of the fused ring system mimic the hydrogen bonding pattern of the adenine base, anchoring the inhibitor to the kinase hinge. Substituents on this core can then be tailored to achieve desired potency and selectivity against specific kinase targets.

Data Presentation

The following tables summarize the in vitro inhibitory activity of various pyrazolopyridine-based compounds against several kinases, demonstrating the potential of this scaffold in kinase inhibitor design.

Table 1: Inhibitory Activity of Pyrazolopyridine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDTarget KinaseIC50 (µM)
1 CDK2/cyclin A20.57
4 CDK2/cyclin A20.24
8 CDK2/cyclin A20.65
11 CDK2/cyclin A20.50
14 CDK2/cyclin A20.93
Roscovitine (Reference)CDK2/cyclin A20.39

Data sourced from a study on pyrazolopyridine derivatives as CDK2 inhibitors.[1]

Table 2: Inhibitory Activity of 6-Aryl-pyrazolo[3,4-b]pyridines against Glycogen Synthase Kinase-3 (GSK-3)

Compound IDTarget KinaseIC50 (µM)
15 GSK-30.001
16 GSK-30.0008

Data from a report on 6-aryl and 6-heteroaryl-pyrazolo[3,4-b]pyridines as GSK-3 inhibitors.[1]

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Tropomyosin Receptor Kinase A (TRKA)

Compound IDTarget KinaseIC50 (nM)
C03 TRKA56
C09 TRKA57
C10 TRKA26

Data from a study on the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[2][3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a pyrazolo[3,4-b]pyridine scaffold from this compound and a general procedure for evaluating its kinase inhibitory activity.

Protocol 1: Synthesis of 6-(Chloromethyl)-1H-pyrazolo[3,4-b]pyridine

This protocol is a two-step synthesis starting from this compound.

Step 1: Synthesis of 2-Chloro-6-(chloromethyl)pyridine

This step is adapted from a procedure for the chlorination of a similar hydroxy- and hydroxymethyl-substituted pyridine.

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅)

  • Phosphoryl chloride (POCl₃)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and phosphorus pentachloride (2.0 eq) in phosphoryl chloride (5-10 mL per gram of starting material).

  • Stir the mixture at 105 °C for 6 hours under a reflux condenser.

  • After cooling to room temperature, cautiously add chloroform.

  • Carefully hydrolyze the excess chlorinating agent by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic phase with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-6-(chloromethyl)pyridine.

  • Purify the product by distillation or column chromatography.

Step 2: Synthesis of 6-(Chloromethyl)-1H-pyrazolo[3,4-b]pyridine

This step involves the cyclization of the 2-chloropyridine derivative with hydrazine.

Materials:

  • 2-Chloro-6-(chloromethyl)pyridine (from Step 1)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve 2-chloro-6-(chloromethyl)pyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 6-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase.[4]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Synthesized pyrazolopyridine inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, a solution containing the kinase and its substrate, and serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by the addition of 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any remaining ATP.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_assay Biological Evaluation start This compound intermediate 2-Chloro-6-(chloromethyl)pyridine start->intermediate Chlorination (PCl5, POCl3) product 6-(Chloromethyl)-1H-pyrazolo[3,4-b]pyridine intermediate->product Cyclization (Hydrazine) assay In Vitro Kinase Inhibition Assay product->assay data IC50 Determination assay->data

Caption: Synthetic and evaluation workflow.

G cluster_kinase Kinase Active Site hinge Hinge Region atp_pocket ATP Pocket inhibitor Pyrazolo[3,4-b]pyridine Scaffold inhibitor->hinge H-Bonding atp ATP atp->hinge H-Bonding

Caption: Kinase hinge-binding mechanism.

References

HPLC analytical method for 6-(Hydroxymethyl)pyridin-2-ol quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Analytical Method for the Quantification of 6-(Hydroxymethyl)pyridin-2-ol

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridinone family. As a functionalized pyridine derivative, it serves as a valuable building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate and reliable quantification of this compound is essential for reaction monitoring, purity assessment, quality control, and stability studies.

This document provides a detailed protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The proposed method is based on common practices for the analysis of polar heterocyclic compounds, offering good retention and peak shape.[1] Additionally, a comprehensive protocol for method validation is outlined in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[2][3][4][5][6]

Experimental Protocols

Materials and Reagents
  • Analyte: this compound reference standard (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)

  • Mobile Phase Additives: Formic acid (LC-MS grade, ≥99%)

  • Sample Diluent: A mixture of Water and Acetonitrile (e.g., 95:5 v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
HPLC Column Polar-modified C18 (e.g., Luna Omega Polar C18, Kinetex Polar C18), 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 95% A / 5% B (This may require optimization based on initial results)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (Verify λmax by scanning the analyte from 200-400 nm)[7]
Run Time Approximately 10 minutes

Justification: this compound is a polar compound. A polar-modified C18 column is recommended to enhance retention, which can be poor on traditional C18 phases with highly aqueous mobile phases.[8][9][10] An acidic mobile phase (0.1% formic acid) is used to suppress the ionization of the pyridin-2-ol moiety, thereby improving peak shape and minimizing tailing.[1]

Preparation of Solutions

1.3.1 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer it into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of the sample diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up to the mark with the sample diluent and mix thoroughly.

1.3.2 Working Standard Solutions for Linearity Prepare a series of at least five working standard solutions by performing serial dilutions of the Standard Stock Solution with the sample diluent to cover a concentration range (e.g., 10 µg/mL to 150 µg/mL).

1.3.3 Sample Preparation

  • Accurately weigh the sample containing this compound to obtain a theoretical concentration of 100 µg/mL when dissolved in the final volume.

  • Dissolve the sample in the sample diluent in a Class A volumetric flask.

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[11][12]

HPLC Method Validation Protocol

The following protocol outlines the experiments required to validate the analytical method as per ICH Q2(R1) guidelines.[6]

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.

  • Procedure:

    • Inject the sample diluent (blank) to check for interfering peaks at the retention time of the analyte.

    • Inject a solution of the reference standard.

    • Inject a sample solution.

    • If available, inject a placebo solution (matrix without the analyte).

    • The method is specific if no significant peaks are observed at the analyte's retention time in the blank and placebo chromatograms.

Linearity
  • Objective: To demonstrate that the analytical results are directly proportional to the concentration of the analyte within a given range.

  • Procedure:

    • Inject the series of at least five working standard solutions (prepared in section 1.3.2) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: R² ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure:

    • Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Verification: Prepare solutions at the calculated LOQ concentration and inject them multiple times (n=6) to verify that the precision (RSD) is acceptable (e.g., ≤ 10%).

Robustness
  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure:

    • Vary key HPLC parameters one at a time, such as:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 2 °C)

      • Mobile Phase Composition (e.g., vary % Acetonitrile by ± 2%)

    • Analyze a system suitability solution under each condition and evaluate parameters like retention time, peak area, and tailing factor.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability during normal usage.

Data Presentation

All quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and review.

Table 2: Summary of Linearity Data

Concentration (µg/mL)Mean Peak AreaRSD (%)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (R²)
Slope
Y-Intercept

Table 3: Summary of Accuracy (Recovery) Data

Level (%)Amount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)Mean Recovery (%)RSD (%)
80%
100%
120%

Table 4: Summary of Precision Data

Precision TypeSample No.Peak AreaMean Peak AreaStd. DeviationRSD (%)
Repeatability 1-6
Intermediate Precision 1-6

Table 5: Summary of LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualization

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Prep_Standards Prepare Standard Solutions (Stock & Dilutions) System_Setup HPLC System Setup & Equilibration Prep_Standards->System_Setup Prep_Samples Prepare & Filter Sample Solutions Prep_Samples->System_Setup Sys_Suitability Inject System Suitability Standard System_Setup->Sys_Suitability Inject_Samples Inject Standards & Samples Sys_Suitability->Inject_Samples Integration Integrate Chromatograms & Obtain Peak Areas Inject_Samples->Integration Calibration Generate Calibration Curve (Linearity) Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Validation Perform Validation Calculations (Accuracy, Precision, etc.) Quantification->Validation Report Generate Final Report Validation->Report G cluster_validation Method Validation Parameters (ICH Q2) Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pyridine and its derivatives using gas chromatography (GC). The methods outlined are applicable across various matrices, including environmental, biological, and pharmaceutical samples.

Introduction

Pyridine and its derivatives are a class of heterocyclic aromatic compounds that are prevalent in a wide range of natural and synthetic products, including pharmaceuticals, agrochemicals, and flavorings. Accurate and sensitive quantification of these compounds is crucial for quality control, safety assessment, and research and development. Gas chromatography, owing to its high resolution and sensitivity, is a primary technique for the analysis of these volatile and semi-volatile compounds.[1][2] Common detection methods include Flame Ionization Detection (FID) for general quantification and Mass Spectrometry (MS) for highly specific and sensitive analysis.[1][2]

Data Presentation: Quantitative Performance of GC Methods

The selection of an appropriate analytical method depends on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of quantitative data from various validated GC methods for pyridine analysis.

MethodAnalyte(s)MatrixInternal StandardRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HS-GC-MS/MSPyridineCrustacean TissuePyridine-d589 - 1010.0060 mg/kg0.020 mg/kg[3]
HS-GC-MS/MSPyridineMarine SedimentsPyridine-d5Not Specified0.0023 mg/kg0.0076 mg/kg[3]
GC-FIDPyridineAir (sorbent tubes)N,N-dimethylformamide100 (retention)Not SpecifiedNot Specified[4]
HS-GC-FIDTriethylamine, Pyridine, Dimethyl formamideTelmisartan (pharmaceutical)Not Specified99.6 (Pyridine)Not SpecifiedNot Specified[5]
GC-MSPyridine, Quinoline, StyreneMainstream Tobacco SmokeD5-pyridine~100 (fortified matrix)Not Detected (in blank)Not Specified[6]
HS-GC-MSPyridine, Aniline, NitrobenzeneWastewaterNot Specified67.2 - 89.90.15 - 0.93 µg/LNot Specified[7]

Experimental Protocols

Protocol 1: Headspace GC-MS/MS for Pyridine in Biological and Environmental Matrices

This protocol is adapted from a method for the quantitative determination of pyridine in crustacean tissues and marine sediments.[3] It is highly sensitive and selective, making it suitable for complex sample matrices.

1. Sample Preparation: a. Accurately weigh approximately 1 g of a homogenized sample into a 20 mL headspace vial.[3] b. Add 2 mL of LC-MS grade water to the vial and mix to create a slurry.[3] c. Spike the sample with a known concentration of an internal standard solution (e.g., 100 µL of 300 µg/mL pyridine-d5 in acetone).[3] d. Immediately seal the vial with a crimp cap and vortex to ensure thorough mixing.[3]

2. GC-MS/MS Instrumental Parameters:

  • System: Gas chromatograph coupled to a tandem mass spectrometer with a headspace autosampler.[3][8]
  • Headspace Autosampler:
  • Oven Temperature: 80 °C[3]
  • Incubation Time: 30 minutes with agitation[3]
  • Vial Pressurization: 76 kPa with nitrogen[3]
  • Injection Volume: 1 µL of headspace gas[3]
  • Sample Liner and Transfer Line Temperature: 150 °C[3]
  • Gas Chromatograph:
  • Column: Rxi-5Sil MS (60 m x 0.25 mm i.d. x 1.0 µm film thickness) or equivalent 5% phenyl-arylene phase.[3]
  • Carrier Gas: Helium at a constant pressure of 278 kPa.[3]
  • Oven Temperature Program: Isothermal at 100 °C for 15 minutes. A temperature gradient may be necessary for separating multiple pyridine derivatives.[3]
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8]

Protocol 2: GC-FID for Pyridine Derivatives in General Applications

This protocol is a general method for the separation of pyridine and its alkylated derivatives (picolines and lutidines). It is suitable for samples where high sensitivity is not the primary requirement.[9]

1. Sample Preparation: a. For liquid samples, dilute with a suitable solvent (e.g., methanol). b. For solid samples, perform a solvent extraction using a solvent like methanol.[8] c. Add a known concentration of a suitable internal standard, such as N,N-dimethylformamide.[8] d. Vortex and centrifuge the sample to separate the extraction solvent.[8] e. Transfer an aliquot of the supernatant to an autosampler vial for analysis.[8]

2. GC-FID Instrumental Parameters:

  • System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[8]
  • Injector:
  • Type: Split/Splitless
  • Temperature: 250 °C[9]
  • Split Ratio: Adjust as needed (e.g., 30 mL/min split flow).[9]
  • Column: Agilent CP-Wax 51 for Amines (25 m x 0.22 mm i.d. x 0.2 µm film thickness) or a similar polar wax column.[9]
  • Carrier Gas: Nitrogen at 70 kPa.[9]
  • Oven Temperature Program:
  • Initial Temperature: 70 °C, hold for 4 minutes.[9]
  • Ramp: Increase to 240 °C at 10 °C/min.[9]
  • Detector:
  • Type: Flame Ionization Detector (FID)
  • Temperature: 250 °C[9]

Protocol 3: Derivatization for GC-MS Analysis of Polar Pyridine Derivatives

For pyridine derivatives containing active hydrogens (e.g., hydroxyl or amino groups), derivatization is often necessary to improve volatility and chromatographic peak shape.[10][11] Silylation is a common derivatization technique.

1. Derivatization Procedure (Silylation): a. Evaporate the sample extract to dryness under a gentle stream of nitrogen. b. Add 10 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to protect carbonyl groups. Incubate at 37 °C for 90 minutes.[10][12] c. Add 25 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[12] d. Incubate at 37 °C for 30 minutes.[12] e. The derivatized sample is then ready for injection into the GC-MS.

2. GC-MS Instrumental Parameters:

  • Follow the general GC-MS parameters outlined in Protocol 1, adjusting the temperature program as needed to separate the derivatized analytes. A non-polar column, such as a 5% phenyl-polydimethylsiloxane, is typically used for silylated derivatives.

Visualizations

Experimental Workflow for Pyridine Analysis

Experimental Workflow for Pyridine Analysis cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Biota, Water, Air) Homogenization Homogenization/ Extraction SampleCollection->Homogenization InternalStandard Internal Standard Spiking Homogenization->InternalStandard Derivatization Derivatization (Optional) InternalStandard->Derivatization GCInjection GC Injection (e.g., Headspace, Liquid) Derivatization->GCInjection Separation Chromatographic Separation GCInjection->Separation Detection Detection (FID, MS, MS/MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the GC analysis of pyridine derivatives.

Logical Relationships in GC Method Development

GC Method Development for Pyridine Derivatives cluster_analyte Analyte Properties cluster_sample Sample Matrix cluster_choices Methodological Choices cluster_outcome Desired Outcome Analyte Pyridine Derivatives (Volatility, Polarity, Concentration) SamplePrep Sample Preparation (Headspace, LLE, SPME) Analyte->SamplePrep Volatility influences technique Column Column Selection (Polar vs. Non-polar) Analyte->Column Polarity dictates phase Matrix Matrix Complexity (e.g., Clean vs. Dirty) Matrix->SamplePrep Complexity guides cleanup SamplePrep->Column Cleanliness affects column life Detector Detector Selection (FID, MS, NPD) Column->Detector Specificity may be required Outcome Analytical Goals (Sensitivity, Specificity, Throughput) Outcome->SamplePrep Throughput needs affect choice Outcome->Detector Sensitivity needs drive choice

Caption: Key considerations in developing a GC method for pyridine derivative analysis.

References

Application Notes and Protocols: 6-(Hydroxymethyl)pyridin-2-ol in the Synthesis of Telomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for cell immortality and is overexpressed in approximately 90% of cancer cells.[1] This makes it a prime target for the development of novel anticancer therapeutics. The inhibition of telomerase can lead to telomere shortening, cellular senescence, and ultimately, apoptosis in cancer cells. Small molecule inhibitors of telomerase are of particular interest due to their potential for oral bioavailability and favorable pharmacological properties.

This document provides detailed application notes and protocols for the synthesis of a series of pyridine-2-carboxylate derivatives as telomerase inhibitors, utilizing 6-(hydroxymethyl)pyridin-2-ol as a key starting material. The synthetic strategy involves the oxidation of this compound to the key intermediate, 6-formyl-2-pyridinecarboxylic acid, followed by coupling with various phenols, thiophenols, and anilines. Among the synthesized compounds, the 3,4-dichlorothiophenol ester derivative has demonstrated the most potent in vitro telomerase inhibitory activity.[2]

Synthetic Pathway Overview

The synthesis of telomerase inhibitors from this compound follows a two-step process. The first step is the oxidation of the hydroxymethyl group to a formyl group and the pyridine nitrogen to a carboxylic acid. The resulting 6-formyl-2-pyridinecarboxylic acid then undergoes a coupling reaction with a variety of aromatic alcohols, thiols, or amines to yield the final pyridine-2-carboxylate derivatives.

Synthetic_Pathway A This compound B 6-Formyl-2-pyridinecarboxylic acid A->B Oxidation C Pyridine-2-carboxylate Derivatives (Telomerase Inhibitors) B->C Coupling Reaction D Phenols, Thiophenols, Anilines D->C

Caption: Synthetic route from this compound to telomerase inhibitors.

Experimental Protocols

Protocol 1: Oxidation of this compound to 6-Formyl-2-pyridinecarboxylic acid

This protocol describes a general method for the oxidation of a hydroxymethyl group on a pyridine ring to a carboxylic acid and an aldehyde. Specific reaction conditions may require optimization.

Materials:

  • This compound

  • Oxidizing agent (e.g., Dess-Martin periodinane, or reagents for Swern oxidation: oxalyl chloride, DMSO, triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Oxalyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure (using Swern Oxidation):

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Slowly add triethylamine (5.0 equivalents) to the mixture and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 6-formyl-2-pyridinecarboxylic acid.

Protocol 2: Synthesis of Pyridine-2-carboxylate Derivatives (General Coupling Procedure)

This protocol outlines a general method for the coupling of 6-formyl-2-pyridinecarboxylic acid with various phenols, thiophenols, and anilines.

Materials:

  • 6-Formyl-2-pyridinecarboxylic acid

  • Substituted phenol, thiophenol, or aniline (1.1 equivalents)

  • Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU))

  • Base (e.g., 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 6-formyl-2-pyridinecarboxylic acid (1.0 equivalent) in anhydrous DCM, add the corresponding phenol, thiophenol, or aniline (1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyridine-2-carboxylate derivative.

Telomerase Inhibitory Activity

The synthesized pyridine-2-carboxylate derivatives were evaluated for their in vitro telomerase inhibitory activity. The following table summarizes the reported IC50 values for a selection of these compounds.

Compound IDR Group (from Phenol/Thiophenol/Aniline)IC50 (µM)
9a Phenyl> 50
9f 4-Chlorophenyl25.5
9p 3,4-Dichlorothiophenyl1.2
9s 4-Methoxyphenyl38.2
9u 4-Nitrophenyl15.7

Data is based on the findings from the study by Park H, et al. (2003).[2]

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for these pyridine-2-carboxylate derivatives has not been fully elucidated, small molecule inhibitors of telomerase can act through various mechanisms. These include direct inhibition of the catalytic subunit (hTERT), interference with the RNA template (hTR), or disruption of the assembly of the telomerase complex.

The inhibition of telomerase ultimately leads to the shortening of telomeres, which triggers a DNA damage response. This can activate signaling pathways involving key tumor suppressor proteins like p53 and retinoblastoma protein (pRb), leading to cell cycle arrest and apoptosis.

Telomerase_Inhibition_Pathway cluster_0 Telomerase Inhibition cluster_1 Cellular Consequences A Pyridine-2-carboxylate Derivative B Telomerase (hTERT/hTR complex) A->B Inhibition C Telomere Shortening B->C Blocked Elongation D DNA Damage Response C->D E p53 Activation D->E F Cell Cycle Arrest (Senescence) E->F G Apoptosis E->G TRAP_Assay_Workflow A Prepare Cell Lysates B Incubate Lysate with Telomerase Substrate & Test Compound A->B C Telomerase adds Telomeric Repeats B->C D Amplify Telomeric Products by PCR C->D E Analyze Products by Gel Electrophoresis D->E F Quantify Telomerase Activity (IC50 Determination) E->F

References

Application Notes and Protocols: Pyridinone Derivatives as Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyridinone derivatives as versatile chemosensors for the detection of various analytes, including metal ions, anions, and neutral molecules. The inherent structural features of the pyridinone scaffold, such as the presence of nitrogen and oxygen heteroatoms, make it an excellent platform for designing selective and sensitive colorimetric and fluorescent probes.

Introduction to Pyridinone-Based Chemosensors

Pyridinone derivatives have emerged as a significant class of organic molecules in the field of chemical sensing. Their utility stems from their accessible synthesis and tunable photophysical properties.[1][2] The core structure, containing both a hydrogen bond donor (N-H) and acceptor (C=O), allows for specific interactions with target analytes.[1] This interaction can lead to observable changes in their absorption or emission spectra, forming the basis of their function as chemosensors.[3]

These chemosensors are designed to operate through various signaling mechanisms, including Chelation-Enhanced Fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT), and Intramolecular Charge Transfer (ICT). The choice of functional groups appended to the pyridinone core dictates the selectivity and sensitivity towards a specific analyte. Pyridine-based chemosensors have demonstrated high efficacy in detecting a wide range of metal ions such as Cu²⁺, Hg²⁺, and Pb²⁺, as well as various anions and neutral molecules like formaldehyde.[3][4][5][6]

Data Presentation: Quantitative Analysis of Pyridinone Chemosensors

The following tables summarize the key performance indicators of selected pyridinone-based chemosensors for various analytes, facilitating easy comparison of their sensing capabilities.

Table 1: Pyridinone-Based Chemosensors for Metal Ion Detection

ChemosensorAnalyteDetection Limit (μM)Binding Stoichiometry (Sensor:Analyte)Sensing MethodReference
Pyridine-based receptor (S)Cu²⁺0.251:1Colorimetric & Fluorescent[7]
Pyridine-dicarbohydrazide (TMC)Al³⁺1.561:1Fluorescent[8]
Pyridine-appended π-conjugated ligandHg²⁺0.451-Fluorescent[9]
Chromone functionalized pyridine (CD)Cu²⁺1.21:2Fluorescent[10]
Pyridine-based imine-linked chemosensorPb²⁺-1:1Fluorescent[11]
Phenanthridine-pyridine derivative (4)Hg²⁺0.049871:1Ratiometric Fluorescent[12]

Table 2: Pyridinone-Based Chemosensors for Anion and Neutral Molecule Detection

ChemosensorAnalyteDetection LimitBinding Stoichiometry (Sensor:Analyte)Sensing MethodReference
4-(Pyrrol-1-yl)pyridine derivativeNitrite1.05 ppm-Supramolecular Chemodosimeter[13]
Pyridinium-based fluororeceptorHP₂O₇³⁻--Fluorescent (IDA)[14]
3,3'-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianiline (CHP)Formaldehyde--Fluorescent[6]

Signaling Pathways and Mechanisms

The functionality of pyridinone chemosensors is underpinned by specific photophysical mechanisms that are triggered upon analyte binding. Understanding these pathways is crucial for the rational design of new and improved sensors.

CHEF_Mechanism cluster_ligand Free Ligand (Low Fluorescence) cluster_complex Ligand-Metal Complex (High Fluorescence) L Pyridinone Derivative (L) PET Photoinduced Electron Transfer (PET) (Quenching) L->PET Excitation LM [L-Mⁿ⁺] Complex L->LM + Metal Ion (Mⁿ⁺) (Chelation) PET->L Non-radiative decay Fluorescence Enhanced Fluorescence LM->Fluorescence Excitation Fluorescence->LM Radiative decay

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

ESIPT_Mechanism E_gs Enol (Ground State) E_es Enol* (Excited State) E_gs->E_es Absorption (hν) E_es->E_gs Fluorescence (minor) K_es Keto* (Excited State - Tautomer) E_es->K_es ESIPT K_gs Keto (Ground State) K_es->K_gs Fluorescence (hν') K_gs->E_gs Tautomerization

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) Photocycle.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of pyridinone-based chemosensors.

Synthesis of a Generic Pyridinone Chemosensor

This protocol describes a general method for the synthesis of a 2-pyridinone derivative, which can be adapted for various substituted analogs.[8][15]

Synthesis_Workflow Reactants Starting Materials: - Substituted Pyridine - Condensation Partner Reaction Reaction: - Reflux in appropriate solvent - Catalyst (e.g., acid or base) Reactants->Reaction Workup Work-up: - Cooling - Filtration/Extraction Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - FT-IR Purification->Characterization

Caption: General workflow for the synthesis of pyridinone chemosensors.

Protocol:

  • Reactant Preparation: Dissolve the substituted 2-aminopyridine (1 equivalent) and a dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Reaction: Add a catalytic amount of an acid (e.g., glacial acetic acid) or a base to the mixture. Fit the flask with a condenser and reflux the reaction mixture for the required time (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure pyridinone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

UV-Visible and Fluorescence Titration

This protocol outlines the procedure for evaluating the sensing performance of a pyridinone chemosensor towards a target analyte using UV-Vis and fluorescence spectroscopy.[1][16]

Protocol:

  • Stock Solutions: Prepare a stock solution of the pyridinone chemosensor (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., acetonitrile, DMSO, or a mixed aqueous solution). Prepare a stock solution of the analyte (e.g., a metal salt, 1 x 10⁻² M) in the same solvent system.

  • Titration Setup: In a series of cuvettes, place a fixed volume of the chemosensor stock solution and dilute it to the desired final concentration (e.g., 1 x 10⁻⁵ M).

  • Analyte Addition: To each cuvette, add increasing equivalents of the analyte stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents). Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent.

  • Spectroscopic Measurements:

    • UV-Vis: Record the absorption spectrum of each solution over a relevant wavelength range.

    • Fluorescence: Record the emission spectrum of each solution at a fixed excitation wavelength.

  • Data Analysis: Plot the change in absorbance or fluorescence intensity at the maximum wavelength against the concentration of the added analyte.

Determination of Binding Stoichiometry (Job's Plot)

The Job's plot method is used to determine the binding stoichiometry between the chemosensor and the analyte.[14][17]

Jobs_Plot_Workflow Prepare_Solutions Prepare equimolar stock solutions of chemosensor and analyte Mix_Solutions Mix solutions in varying mole fractions (total concentration constant) Prepare_Solutions->Mix_Solutions Measure_Signal Measure absorbance or fluorescence at a fixed wavelength Mix_Solutions->Measure_Signal Plot_Data Plot ΔA or ΔF vs. Mole Fraction of Analyte Measure_Signal->Plot_Data Determine_Stoichiometry Determine stoichiometry from the mole fraction at the maximum point Plot_Data->Determine_Stoichiometry

Caption: Workflow for determining binding stoichiometry using Job's Plot.

Protocol:

  • Equimolar Solutions: Prepare stock solutions of the chemosensor and the analyte with the same molar concentration (e.g., 1 x 10⁻⁴ M).

  • Mixing: In a series of vials, mix the two solutions in varying mole fractions (e.g., 0:10, 1:9, 2:8, ..., 10:0), while keeping the total volume and total molar concentration constant.

  • Measurement: Record the absorbance or fluorescence intensity of each mixture at the wavelength of maximum change.

  • Plotting: Plot the change in absorbance (ΔA) or fluorescence intensity (ΔF) against the mole fraction of the analyte.

  • Analysis: The mole fraction at which the plot shows a maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.66 indicates a 1:2 stoichiometry.

NMR Titration

NMR titration provides detailed information about the binding site and the nature of the interaction between the chemosensor and the analyte.[18][19]

Protocol:

  • Sample Preparation: Prepare a solution of the chemosensor in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube.

  • Initial Spectrum: Record the ¹H NMR spectrum of the free chemosensor.

  • Analyte Addition: Add incremental amounts of a concentrated solution of the analyte to the NMR tube.

  • Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shift changes of the protons of the chemosensor. Protons in the vicinity of the binding site will typically show the most significant changes in their chemical shifts. Plot the change in chemical shift (Δδ) against the molar ratio of analyte to chemosensor.

These protocols and application notes serve as a comprehensive guide for researchers interested in the design, synthesis, and application of pyridinone derivatives as chemosensors. The versatility of the pyridinone scaffold, combined with a systematic approach to its evaluation, holds great promise for the development of novel sensors for a wide range of applications in environmental monitoring, clinical diagnostics, and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Hydroxymethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(Hydroxymethyl)pyridin-2-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two primary synthetic routes for this compound are:

  • Reduction of a 6-substituted pyridin-2-one: This typically involves the reduction of a carboxylic acid or an ester group at the 6-position of the pyridin-2-one ring. A known method is the reduction of 6-hydroxypicolinic acid.

  • Oxidation of 6-methyl-2-pyridone: This involves the selective oxidation of the methyl group at the 6-position to a hydroxymethyl group.

Q2: What is the expected yield for the synthesis of this compound?

A2: The reported yields can vary significantly depending on the chosen synthetic route and reaction conditions. For the reduction of 6-hydroxypicolinic acid using a dimethylsulfide borane complex, a yield of up to 72% has been reported.[1] Yields for the oxidation of 6-methyl-2-pyridone are not well-documented in readily available literature and can be variable.

Q3: What are the key challenges in synthesizing this compound?

A3: Common challenges include:

  • Low Yields: Inefficient reactions or the formation of side products can significantly lower the yield.

  • Side Reactions: Over-oxidation of the desired product or reactions involving the pyridone ring can occur.

  • Purification: Separating the final product from starting materials, reagents, and byproducts can be challenging due to the polarity of the molecule.

Troubleshooting Guides

Route 1: Reduction of 6-Hydroxypicolinic Acid

This route involves the reduction of the carboxylic acid group of 6-hydroxypicolinic acid to a hydroxymethyl group.

Experimental Protocol: Reduction of 6-Hydroxypicolinic Acid

StepProcedure
1. Reaction Setup In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-hydroxypicolinic acid in anhydrous tetrahydrofuran (THF).
2. Addition of Reducing Agent Cool the suspension in an ice bath. Slowly add a solution of dimethylsulfide borane complex (BMS) in THF dropwise to the stirred suspension.
3. Reaction After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 4 hours, monitoring the progress by TLC.
4. Quenching Cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the slow addition of methanol.
5. Work-up Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
6. Purification Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting for Low Yield in the Reduction of 6-Hydroxypicolinic Acid

ProblemPotential CauseSuggested Solution
Low or No Product Formation Inactive or insufficient reducing agent.Ensure the dimethylsulfide borane complex is fresh and used in the correct stoichiometry. Consider a slight excess of the reducing agent.
Poor solubility of starting material.Use a co-solvent or a different solvent system to improve the solubility of 6-hydroxypicolinic acid.
Formation of Side Products Over-reduction or side reactions with the pyridone ring.Maintain a controlled temperature during the addition of the reducing agent and throughout the reaction. Monitor the reaction closely to avoid prolonged reaction times.
Difficult Purification Co-elution of product with starting material or byproducts.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing recrystallization for purification.

Data Presentation: Reported Yield for Reduction Route

Starting MaterialReducing AgentSolventTemperatureTimeYield (%)
6-Hydroxypicolinic acidDimethylsulfide borane complexTetrahydrofuran20 - 50 °C4h72

Experimental Workflow for Reduction of 6-Hydroxypicolinic Acid

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification start Suspend 6-Hydroxypicolinic Acid in THF add_bms Add Dimethylsulfide Borane Complex start->add_bms react Heat to 50°C add_bms->react quench Quench with Methanol react->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound via reduction.

Route 2: Oxidation of 6-Methyl-2-pyridone

This route involves the selective oxidation of the methyl group of 6-methyl-2-pyridone.

Experimental Protocol: Oxidation of 6-Methyl-2-pyridone (General Procedure)

StepProcedure
1. Reaction Setup Dissolve 6-methyl-2-pyridone in a suitable solvent (e.g., acetic acid).
2. Addition of Oxidizing Agent Add a suitable oxidizing agent (e.g., selenium dioxide, manganese dioxide) to the solution.
3. Reaction Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC.
4. Work-up After completion, cool the reaction mixture and filter to remove any solids. Neutralize the filtrate and extract the product with an organic solvent.
5. Purification Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization.

Troubleshooting for Low Yield in the Oxidation of 6-Methyl-2-pyridone

ProblemPotential CauseSuggested Solution
Low or No Product Formation Ineffective oxidizing agent.Screen different oxidizing agents and reaction conditions (temperature, solvent).
Starting material is unreactive.Consider activating the methyl group or using a more potent oxidizing system.
Formation of Side Products (e.g., 6-formyl-2-pyridone or 6-carboxy-2-pyridone) Over-oxidation of the desired alcohol.Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. Monitor the reaction closely and stop it once the desired product is formed.
Decomposition of Product The product may be unstable under the reaction conditions.Use milder reaction conditions (lower temperature, shorter reaction time).

Troubleshooting Logic for Oxidation Route

G cluster_0 Problem Analysis cluster_1 Potential Solutions start Low Yield of this compound check_sm Is Starting Material Consumed? start->check_sm check_side_products Are Side Products Observed? check_sm->check_side_products Yes change_oxidant Change Oxidizing Agent check_sm->change_oxidant No optimize_conditions Optimize Reaction Conditions (Temp, Time) check_side_products->optimize_conditions No control_stoichiometry Control Stoichiometry of Oxidant check_side_products->control_stoichiometry Yes (Over-oxidation) change_oxidant->optimize_conditions milder_conditions Use Milder Conditions control_stoichiometry->milder_conditions

Caption: Troubleshooting logic for the oxidation of 6-methyl-2-pyridone.

References

Technical Support Center: Purification of Crude 6-(Hydroxymethyl)pyridin-2-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 6-(Hydroxymethyl)pyridin-2-ol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. Depending on the synthetic route, these may include isomers, over-oxidized or reduced species, and residual solvents. The presence of colored impurities can arise from degradation or by-products of the synthesis.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] For pyridin-2-ol derivatives, common solvents to evaluate include ethanol, methanol, water, or mixed solvent systems like ethanol/water or acetone/water.[2] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid. This can occur if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound.[1][2][3] To resolve this, you can:

  • Add more solvent to the hot solution to decrease the concentration.[1][3]

  • Reheat the mixture to ensure complete dissolution of the oil, then allow it to cool more slowly.

  • Try a different solvent system with a lower boiling point.[1]

  • Introduce a seed crystal to encourage crystallization.[3]

Q4: The yield of my purified this compound is very low. What are the likely causes?

A4: Low recovery can result from several factors:

  • Using too much solvent: This keeps a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.[2][3]

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure your funnel and receiving flask are pre-heated.[1][4]

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.[2]

  • Loss during transfer: Carefully transfer all materials between flasks. You can rinse the crystallization flask with a small amount of the ice-cold mother liquor and add it to the filter funnel.[2]

Q5: My final product is still colored. How can I remove colored impurities?

A5: If colored impurities are present, you can use activated charcoal (decolorizing carbon).[1][2] Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No crystals form upon cooling. - Solution is not saturated.- Supersaturation has occurred.- Try scratching the inside of the flask with a glass rod to create nucleation sites.[3]- Add a seed crystal of the crude material.[3]- Evaporate some of the solvent to increase the concentration and then cool again.[3]- Cool the solution in an ice bath to further decrease solubility.[3]
Crystallization happens too quickly. - The solution is too concentrated.- Reheat the solution and add a small amount of additional solvent to slightly decrease saturation.[3]- Allow the solution to cool more slowly at room temperature before moving to an ice bath.
The purified product appears oily or fails to solidify. - Presence of impurities inhibiting crystallization.- The compound has a low melting point.- Re-dissolve the oil in more hot solvent and attempt to recrystallize, perhaps with slower cooling.[3]- Consider purification by another method, such as column chromatography, to remove the impurities that may be inhibiting crystallization.[5]
Final product purity is not satisfactory (checked by NMR, HPLC, etc.). - Inefficient removal of impurities.- Co-crystallization of impurities with the product.- A second recrystallization step may be necessary.- If impurities have similar solubility profiles, consider a different solvent or a mixed solvent system.- For persistent impurities, column chromatography may be a more effective purification method.[5]

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, water, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring capabilities)

  • Magnetic stir bar or boiling chips

  • Funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Activated charcoal (optional, for colored impurities)

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar or boiling chips. Add a minimal amount of the selected solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.[4]

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a clean receiving flask to prevent premature crystallization.[1][4] Filter the hot solution into the preheated flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.[2][4]

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude this compound dissolution Dissolve in Minimum Hot Solvent start->dissolution is_colored Is Solution Colored? dissolution->is_colored add_charcoal Add Activated Charcoal and Boil is_colored->add_charcoal Yes cooling Cool to Room Temperature, then Ice Bath is_colored->cooling No hot_filtration Hot Gravity Filtration add_charcoal->hot_filtration hot_filtration->cooling crystal_formation Crystals Form? cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration Yes troubleshoot Troubleshoot (See Guide) crystal_formation->troubleshoot No wash_crystals Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product End: Pure Product dry_crystals->end_product troubleshoot->dissolution

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch_flask Scratch Flask / Add Seed Crystal no_crystals->scratch_flask Try First add_solvent Add More Solvent & Recool Slowly oiling_out->add_solvent Try First check_solvent_vol Use Minimum Hot Solvent low_yield->check_solvent_vol preheat_funnel Preheat Filtration Apparatus low_yield->preheat_funnel check_cooling Ensure Sufficient Cooling Time low_yield->check_cooling concentrate Evaporate Solvent & Recool scratch_flask->concentrate If Unsuccessful change_solvent Change Solvent System add_solvent->change_solvent If Unsuccessful

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 6-(Hydroxymethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(hydroxymethyl)pyridin-2-ol. The guidance focuses on common side reactions and provides detailed experimental protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic route starts with the diazotization of 2-amino-6-methylpyridine to form the intermediate 6-methylpyridin-2-ol. This is followed by the selective oxidation of the methyl group to a hydroxymethyl group.

Q2: My diazotization reaction of 2-amino-6-methylpyridine is giving a low yield of 6-methylpyridin-2-ol. What are the likely causes?

A2: Low yields are often due to the inherent instability of the pyridine-2-diazonium salt intermediate. This instability can lead to several side reactions, including the formation of 2-chloro-6-methylpyridine if hydrochloric acid is used, or the generation of unwanted azo compounds. It is crucial to maintain a low temperature (0-5 °C) throughout the diazotization process to minimize the decomposition of the diazonium salt.

Q3: I am observing a strong color formation (reddish-orange) in my diazotization reaction mixture. What is the cause and how can I prevent it?

A3: The formation of a strong color is indicative of azo coupling side reactions. The highly reactive diazonium salt can react with the starting material, 2-amino-6-methylpyridine, or the product, 6-methylpyridin-2-ol, to form colored azo dyes. To prevent this, ensure that the sodium nitrite solution is added slowly and subsurface to the acidic solution of the amine at a strictly controlled low temperature (0-5 °C) to ensure the diazonium salt reacts with water to form the desired product rather than coupling with other aromatic species.

Q4: During the oxidation of 6-methylpyridin-2-ol, I am getting a mixture of products. How can I improve the selectivity for this compound?

A4: Over-oxidation is a common issue in this step. The use of harsh oxidizing agents or prolonged reaction times can lead to the formation of 6-formylpyridin-2-ol (aldehyde) and 2-hydroxy-6-pyridinecarboxylic acid (carboxylic acid). To improve selectivity, it is recommended to use a milder oxidizing agent and carefully monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 6-methylpyridin-2-ol in the diazotization step 1. Decomposition of the unstable pyridine-2-diazonium salt. 2. Formation of 2-chloro-6-methylpyridine byproduct. 3. Formation of azo dye byproducts.1. Strictly maintain the reaction temperature between 0-5 °C. 2. Use sulfuric acid instead of hydrochloric acid to avoid a chloride source. 3. Ensure slow, subsurface addition of sodium nitrite to minimize localized high concentrations.
Presence of a significant amount of 2-chloro-6-methylpyridine impurity The diazonium salt is reacting with chloride ions from HCl.Use sulfuric acid for the diazotization. If HCl must be used, consider a solvent system with a non-coordinating chloride salt to improve the yield of the chloro-product if that is the desired outcome, but for the hydroxy-product, avoiding chloride is best.
Reaction mixture turns a deep red/orange color Azo coupling side reactions are occurring.Maintain a temperature below 5 °C. Ensure efficient stirring and slow addition of the nitrite solution.
Formation of multiple products during the oxidation of 6-methylpyridin-2-ol Over-oxidation of the methyl group to aldehyde and/or carboxylic acid.Use a selective oxidizing agent such as hydrogen peroxide with a suitable catalyst (e.g., tungsten oxide). Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Difficulty in purifying the final product Presence of structurally similar byproducts (aldehyde, carboxylic acid).Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the desired product from the impurities. Recrystallization can also be an effective purification method.

Quantitative Data on Side Product Formation

Table 1: Influence of Acid and Solvent on the Yield of 2-Chloropyridine from 2-Aminopyridine Diazotization

Solvent SystemAcidYield of 2-Chloropyridine (%)
AcetonitrileHCl20-30
Dichloromethane, NitromethaneHCl50-70
Dichloromethane with AlCl₃HCl80
Dichloromethane with TBACHCl95

Data adapted from studies on 2-aminopyridine, which is expected to have similar reactivity to 2-amino-6-methylpyridine.

Experimental Protocols

Protocol 1: Synthesis of 6-Methylpyridin-2-ol via Diazotization

This protocol is adapted from a procedure for a similar substrate in Organic Syntheses.

Materials:

  • 2-amino-6-methylpyridine

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Deionized Water

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 150 mL of deionized water and slowly add 40 g of concentrated sulfuric acid while cooling in an ice bath.

  • Once the solution has cooled to below 0 °C, add 18.2 g (168 mmol) of 2-amino-6-methylpyridine.

  • Prepare a solution of 15.4 g (223 mmol) of sodium nitrite in 30 mL of deionized water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 45 minutes.

  • Slowly heat the reaction mixture to 95 °C and maintain for 15 minutes. Nitrogen gas evolution will be observed.

  • Cool the mixture to room temperature and carefully neutralize to a pH of 6.5-7.0 with a 50% w/w sodium hydroxide solution while cooling in an ice bath.

  • Heat the neutralized mixture to 60 °C and extract with ethyl acetate (4 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 6-methylpyridin-2-ol by recrystallization from ethyl acetate.

Protocol 2: Selective Oxidation of 6-Methylpyridin-2-ol to this compound

This protocol is a conceptual adaptation based on a high-selectivity oxidation method.

Materials:

  • 6-methylpyridin-2-ol

  • Glacial Acetic Acid

  • Tungsten Oxide (catalyst)

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 6-methylpyridin-2-ol in glacial acetic acid.

  • Add a catalytic amount of tungsten oxide (1-5 mol%).

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Slowly add hydrogen peroxide to the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 7-9 hours.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Pathway A 2-Amino-6-methylpyridine B [6-Methylpyridin-2-yl]diazonium A->B NaNO₂, H₂SO₄ 0-5 °C C 6-Methylpyridin-2-ol B->C H₂O, Δ S1 2-Chloro-6-methylpyridine B->S1 HCl S2 Azo Compound B->S2 > 5 °C Coupling D This compound (Desired Product) C->D [O] S3 6-Formylpyridin-2-ol C->S3 Over-oxidation S4 2-Hydroxy-6-pyridinecarboxylic acid S3->S4 Further Over-oxidation Experimental_Workflow start Start diazotization Diazotization of 2-Amino-6-methylpyridine start->diazotization hydrolysis Hydrolysis of Diazonium Salt diazotization->hydrolysis workup1 Workup & Purification (Extraction, Recrystallization) hydrolysis->workup1 intermediate Isolate 6-Methylpyridin-2-ol workup1->intermediate oxidation Selective Oxidation of Methyl Group intermediate->oxidation workup2 Workup & Purification (Neutralization, Extraction, Chromatography) oxidation->workup2 product Final Product: This compound workup2->product

Stability of 6-(Hydroxymethyl)pyridin-2-ol in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-(hydroxymethyl)pyridin-2-ol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic solutions?

Q2: What are the likely degradation pathways for this compound under these conditions?

A2: The degradation of pyridine derivatives often involves hydroxylation of the pyridine ring followed by ring cleavage[2]. Under acidic conditions, protonation of the ring nitrogen may facilitate nucleophilic attack by water. In basic conditions, deprotonation of the hydroxyl groups could lead to rearrangements or other degradation reactions. The hydroxymethyl group could also undergo oxidation to an aldehyde or carboxylic acid.

Q3: Are there any general recommendations for handling and storing this compound solutions?

A3: To minimize degradation, it is recommended to prepare solutions of this compound in a neutral buffer (pH ≈ 7) and use them fresh. For storage, solutions should be kept at low temperatures (2-8 °C) and protected from light to mitigate potential photolytic degradation. The solid compound should be stored in a cool, dry, and inert atmosphere.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of this compound peak in HPLC analysis of a sample in an acidic medium.

  • Possible Cause: Acid-catalyzed hydrolysis or degradation of the molecule. The pyridin-2-ol ring system can be susceptible to degradation under acidic conditions.

  • Troubleshooting Steps:

    • Neutralize Sample: Before HPLC analysis, neutralize the acidic sample with a suitable base to prevent further degradation on the column.

    • pH Stability Profile: Conduct a preliminary experiment to assess the stability of the compound across a range of acidic pH values to identify a less harsh condition if permissible for the experiment.

    • Kinetics Study: Perform a time-course study at the specific acidic pH to understand the rate of degradation.

Issue 2: Appearance of multiple unknown peaks in the chromatogram of a sample stored in a basic buffer.

  • Possible Cause: Base-catalyzed degradation is occurring, potentially leading to multiple degradation products. Pyridine derivatives have been noted to be particularly unstable in alkaline conditions[1].

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a systematic forced degradation study under basic conditions (e.g., 0.1 M NaOH) to identify the major degradation products.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the unknown peaks to help in their identification and to propose a degradation pathway.

    • pH Adjustment: If possible for the intended application, lower the pH of the solution to a neutral or slightly acidic range where the compound might be more stable.

Data Presentation

As specific quantitative data for the degradation of this compound is not available, the following table provides a qualitative summary based on the behavior of analogous compounds.

ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) LabileRing-opened products, products of hydroxymethyl group reactions
Basic (e.g., 0.1 M NaOH) Highly UnstableMultiple degradation products, potentially colored
Neutral (e.g., pH 7 Buffer) Relatively StableMinimal degradation expected over short periods

Experimental Protocols

General Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method[3][4][5][6].

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.2 M HCl to obtain a final acid concentration of 0.1 M.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period, taking samples at various time points.

    • Neutralize each sample with 0.2 M HCl before dilution and HPLC analysis.

  • Control Sample: A control sample of the stock solution diluted with the mobile phase should be analyzed at the beginning and end of the experiment to ensure the stability of the compound under normal analytical conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples to that of the control sample.

Visualizations

degradation_pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) A_start This compound A_intermediate Protonated Intermediate A_start->A_intermediate Protonation A_products Degradation Products (e.g., ring opening) A_intermediate->A_products Nucleophilic Attack (H2O) B_start This compound B_intermediate Deprotonated Intermediate B_start->B_intermediate Deprotonation B_products Multiple Degradation Products B_intermediate->B_products Rearrangement / Oxidation

Caption: Potential degradation pathways under acidic and basic conditions.

experimental_workflow cluster_stress Stress Conditions prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, RT) prep->base neutral Neutral (Control) prep->neutral sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling neutralize Neutralize Samples sampling->neutralize analyze Analyze by HPLC neutralize->analyze data Calculate % Degradation Identify Products analyze->data

Caption: Workflow for a forced degradation stability study.

References

Technical Support Center: Overcoming Poor Solubility of 6-(Hydroxymethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 6-(Hydroxymethyl)pyridin-2-ol in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in my reaction solvent?

A1: The solubility of this compound is influenced by its molecular structure, which contains both polar (hydroxyl and pyridin-2-ol) and aromatic (pyridine ring) functionalities. Its solubility is dependent on the polarity of the solvent. While it is expected to be soluble in polar solvents, it may exhibit poor solubility in non-polar organic solvents. Furthermore, in aqueous media, its solubility can be significantly affected by the pH of the solution.

Q2: What are the initial steps I should take if I observe poor solubility?

A2: Start with simple physical methods to enhance dissolution. These include:

  • Sonication: Applying ultrasonic waves can help break down solute aggregates and increase the rate of dissolution.

  • Gentle Heating: Moderately increasing the temperature of the reaction mixture can enhance the solubility of the compound. However, be cautious of potential degradation of your compound or other reaction components at elevated temperatures. Always perform a stability check.

Q3: Can adjusting the pH of the reaction medium improve the solubility of this compound?

A3: Yes, pH modification can be a highly effective strategy. The pyridine nitrogen in this compound is basic and can be protonated at lower pH values.[1] This protonation forms a charged pyridinium species, which is generally more soluble in aqueous and polar protic solvents.[1] Conversely, the hydroxyl group on the pyridine ring can be deprotonated at higher pH, which may also affect solubility.

Q4: What is a cosolvent, and how can it help improve solubility?

A4: A cosolvent is a water-miscible organic solvent that is added in small amounts to the primary solvent to increase the solubility of a poorly soluble compound.[2][3] Cosolvents work by reducing the overall polarity of the solvent system, which can better accommodate molecules with both polar and non-polar characteristics.[2] For this compound, using a cosolvent system like water-ethanol or water-DMSO can be beneficial.

Q5: Are there any chemical modification strategies to permanently improve the solubility of this compound for drug development purposes?

A5: Yes, a prodrug approach is a common strategy in drug development to enhance the solubility of a parent drug.[4] This involves chemically modifying the molecule to create a more soluble derivative (the prodrug) that, after administration, is converted back to the active parent drug in the body. For this compound, the hydroxyl group could be esterified with a hydrophilic group to improve aqueous solubility.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and overcome the poor solubility of this compound.

Problem: this compound is not dissolving in the reaction medium.

Troubleshooting Workflow:

start Start: Poor Solubility Observed physical_methods Attempt Physical Methods (Sonication, Gentle Heating) start->physical_methods is_dissolved1 Is the compound dissolved? physical_methods->is_dissolved1 ph_adjustment Adjust pH of the Medium is_dissolved1->ph_adjustment No end_success Success: Proceed with Reaction is_dissolved1->end_success Yes is_dissolved2 Is the compound dissolved? ph_adjustment->is_dissolved2 cosolvent Use a Cosolvent System is_dissolved2->cosolvent No is_dissolved2->end_success Yes is_dissolved3 Is the compound dissolved? cosolvent->is_dissolved3 prodrug Consider Prodrug Strategy (for drug development) is_dissolved3->prodrug No is_dissolved3->end_success Yes end_fail Re-evaluate Solvent System or Reaction Conditions prodrug->end_fail

Caption: Troubleshooting workflow for poor solubility.

Data Presentation

The following table summarizes the expected qualitative solubility of this compound in various solvents and conditions based on the general behavior of similar pyridine derivatives. This data is representative and should be confirmed experimentally.

Solvent/Condition Solvent Type Expected Solubility Comments
Water (pH 7)Polar ProticSparingly SolubleHydrogen bonding capability, but the aromatic ring limits high solubility.
Water (pH 2-4)Polar ProticSolubleProtonation of the pyridine nitrogen increases polarity and aqueous solubility.
EthanolPolar ProticSoluble"Like dissolves like" principle; both have polar hydroxyl groups.
MethanolPolar ProticSolubleSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA powerful solvent for a wide range of organic compounds.[5][6]
Dichloromethane (DCM)Non-polarPoorly SolubleMismatch in polarity.
HexaneNon-polarInsolubleSignificant polarity difference.
1:1 Water:EthanolCosolvent SystemSolubleThe mixture has an intermediate polarity suitable for dissolving the compound.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to improve the solubility of this compound in an aqueous medium by lowering the pH.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Add the desired amount of this compound to a beaker containing the required volume of deionized water.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Monitor the pH of the suspension using a calibrated pH meter or pH paper.

  • Slowly add 1 M HCl dropwise to the suspension while continuously monitoring the pH.

  • Observe the dissolution of the solid as the pH decreases.

  • Continue adding acid until the compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • If necessary for your reaction, the pH can be carefully readjusted upwards using 1 M NaOH, but be aware that the compound may precipitate out if the pH is raised too high.

Workflow for pH Adjustment:

start Start: Suspend Compound in Water add_hcl Add 1 M HCl Dropwise start->add_hcl monitor_ph Monitor pH and Observe Dissolution add_hcl->monitor_ph is_dissolved Is the compound fully dissolved? monitor_ph->is_dissolved is_dissolved->add_hcl No record_ph Record Final pH is_dissolved->record_ph Yes end End: Soluble Solution Obtained record_ph->end

Caption: Workflow for solubility enhancement via pH adjustment.

Protocol 2: Solubility Enhancement using a Cosolvent System

This protocol details the use of a cosolvent to improve the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water)

  • Cosolvent (e.g., ethanol, DMSO, or polyethylene glycol)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Determine the desired final concentration of this compound in the reaction mixture.

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and the cosolvent (e.g., 9:1, 4:1, 1:1).

  • To separate vials, add the desired amount of this compound.

  • Add the different solvent mixtures to the vials.

  • Stir the mixtures at room temperature and observe the solubility in each mixture.

  • If necessary, gentle heating or sonication can be applied to aid dissolution.

  • Select the solvent mixture with the lowest proportion of cosolvent that provides complete dissolution for your reaction.

Logical Relationship for Cosolvent Selection:

compound This compound (Poorly Soluble) mixture Solvent-Cosolvent Mixture (Altered Polarity) compound->mixture cosolvent Cosolvent (e.g., Ethanol, DMSO) cosolvent->mixture solvent Primary Solvent (e.g., Water) solvent->mixture dissolution Enhanced Dissolution mixture->dissolution

Caption: Relationship between compound, solvents, and dissolution.

References

Technical Support Center: Optimizing N-alkylation of 6-(Hydroxymethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 6-(hydroxymethyl)pyridin-2-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-alkylation reaction of this compound is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the N-alkylation of this compound can stem from several factors. The primary challenge is the presence of three potential nucleophilic sites: the pyridinone nitrogen, the pyridinone oxygen, and the oxygen of the hydroxymethyl group.

Troubleshooting Steps:

  • Optimize the Base and Solvent System: The choice of base and solvent is critical for favoring N-alkylation. Strong, non-nucleophilic bases are generally preferred. The polarity of the solvent can also influence the reaction's regioselectivity.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a significant role. More reactive agents like alkyl iodides are often more effective than bromides or chlorides.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. It is advisable to start at room temperature and gradually increase it if the reaction is sluggish.

  • Protecting the Hydroxymethyl Group: A common side reaction is the O-alkylation of the hydroxymethyl group. To prevent this, consider protecting the alcohol with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether, prior to the N-alkylation step.

Q2: I am observing a significant amount of the O-alkylated pyridinone byproduct. How can I improve the N-selectivity?

A2: The formation of the O-alkylated isomer is a common issue due to the tautomeric nature of 2-pyridones. Several strategies can be employed to enhance the N-selectivity of the alkylation.

Strategies to Improve N-Selectivity:

  • Hard and Soft Acid-Base (HSAB) Principle: The pyridinone nitrogen is a softer nucleophile than the oxygen. Therefore, using a soft electrophile, such as an alkyl iodide, will preferentially react at the nitrogen. In contrast, harder electrophiles may favor O-alkylation.[1]

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.

  • Counter-ion Effects: The choice of base can influence the nature of the intermediate salt. Sodium salts of pyridinones have been reported to favor N-alkylation, whereas silver salts can promote O-alkylation.[2]

  • Micellar Catalysis: Performing the reaction in an aqueous micellar system, for instance using Tween 20, has been shown to improve N-regioselectivity.[3][4]

Q3: Besides O-alkylation of the pyridinone ring, what other side reactions should I be aware of?

A3: The primary side reaction of concern is the O-alkylation of the 6-hydroxymethyl group . This competing reaction can significantly reduce the yield of the desired N-alkylated product.

Mitigation Strategy:

  • Protection of the Hydroxymethyl Group: The most effective way to prevent this side reaction is to protect the primary alcohol before performing the N-alkylation. Common protecting groups for alcohols include:

    • Silyl ethers: tert-Butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are robust and can be selectively removed under acidic conditions or with fluoride reagents.

    • Benzyl ether (Bn): This can be introduced under basic conditions and removed by hydrogenolysis.

Data Presentation: Comparison of Reaction Conditions for N-Alkylation of 2-Pyridones

The following tables summarize various reaction conditions reported for the N-alkylation of 2-pyridone derivatives, which can serve as a starting point for optimizing the reaction for this compound.

Table 1: Influence of Base and Solvent on N-Alkylation

BaseSolventAlkylating AgentTemperature (°C)N/O RatioYield (%)Reference
K₂CO₃Water/Tween 20Benzyl bromide25>5:194[5]
K₂CO₃Water/Tween 20n-Propyl iodide70>6:185[5]
NaHDMFPropargyl bromideRTup to 12:1-[6]
t-BuOKTHFAlkyl halidesRTSelective N-alkylation-[6]

Table 2: Protecting Group Strategies

Functional GroupProtecting GroupReagents for ProtectionReagents for Deprotection
Hydroxyl (-OH)TBDMSTBDMS-Cl, Imidazole, DMFTBAF, THF or AcOH, H₂O/THF
Hydroxyl (-OH)Benzyl (Bn)BnBr, NaH, THFH₂, Pd/C, EtOH

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation in a Micellar System (Based on Hao et al.) [3]

  • To a solution of this compound (1.0 eq) in a 2% w/w aqueous solution of Tween 20, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (e.g., alkyl iodide, 1.2 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (starting from room temperature up to 70 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation with Protection of the Hydroxymethyl Group

Step 1: Protection of the Hydroxymethyl Group (TBDMS Protection)

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (1.5 eq) followed by TBDMS-Cl (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the silyl-protected intermediate by column chromatography.

Step 2: N-Alkylation

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.

  • Add a strong base such as NaH (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkylating agent (1.2 eq) and allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the N-alkylated, protected intermediate by column chromatography.

Step 3: Deprotection

  • Dissolve the purified product from Step 2 in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) at 0 °C.

  • Stir at room temperature until deprotection is complete (monitor by TLC).

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer, dry, concentrate, and purify the final N-alkylated this compound by column chromatography.

Visualizations

Reaction_Pathways cluster_alkylation Alkylation (R-X) This compound This compound Tautomerization Tautomerization This compound->Tautomerization Equilibrium O-Alkylated_Side_Product O-Alkylated_Side_Product This compound->O-Alkylated_Side_Product O-attack (side-chain) Pyridin-2-one_form Pyridin-2-one_form Tautomerization->Pyridin-2-one_form 2-Hydroxypyridine_form 2-Hydroxypyridine_form Tautomerization->2-Hydroxypyridine_form N-Alkylated_Product N-Alkylated_Product Pyridin-2-one_form->N-Alkylated_Product N-attack O-Alkylated_Product O-Alkylated_Product 2-Hydroxypyridine_form->O-Alkylated_Product O-attack (ring)

Caption: Competing reaction pathways in the alkylation of this compound.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_conditions Review Reaction Conditions start->check_conditions base_solvent Optimize Base & Solvent (e.g., K2CO3 in DMF/H2O-Tween) check_conditions->base_solvent N/O selectivity issue alkylating_agent Use Softer Alkylating Agent (e.g., R-I) check_conditions->alkylating_agent N/O selectivity issue protecting_group Protect Hydroxymethyl Group check_conditions->protecting_group Side-chain alkylation low_temp Lower Reaction Temperature check_conditions->low_temp Byproduct formation outcome Improved Result? base_solvent->outcome Re-evaluate alkylating_agent->outcome Re-evaluate protecting_group->outcome Re-evaluate low_temp->outcome Re-evaluate success Successful Optimization outcome->success Yes failure Further Optimization Needed outcome->failure No

Caption: Troubleshooting decision tree for optimizing N-alkylation.

Experimental_Workflow start Start: this compound protection Protection of -CH2OH (Optional but Recommended) start->protection alkylation N-Alkylation Reaction protection->alkylation workup Aqueous Workup & Extraction alkylation->workup purification1 Column Chromatography workup->purification1 deprotection Deprotection purification1->deprotection purification2 Final Column Chromatography deprotection->purification2 product Pure N-Alkylated Product purification2->product

Caption: General experimental workflow for the N-alkylation of this compound.

References

Technical Support Center: Prevention of Hydroxymethyl Group Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of hydroxymethyl groups during chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I need to perform an oxidation on another part of my molecule, but I'm concerned about the unprotected hydroxymethyl group. What is the most common strategy to prevent its oxidation?

A1: The most effective and widely used strategy is the introduction of a protecting group onto the hydroxymethyl group.[1][2][3] This involves chemically modifying the hydroxyl group to a less reactive functional group that is stable to the planned oxidation conditions.[1] After the desired reaction is complete, the protecting group can be selectively removed to regenerate the original hydroxymethyl group.[1]

Q2: There are many protecting groups available. How do I choose the right one for my specific reaction?

A2: The choice of a protecting group depends on several factors, primarily the reaction conditions you plan to use, especially the type of oxidizing agent. You need a protecting group that is stable under your reaction conditions but can be removed later without affecting other functional groups in your molecule. This concept is known as orthogonal protection. Silyl ethers and benzyl ethers are common choices for protecting alcohols.[3][4][5]

Q3: I have a molecule with both a primary (hydroxymethyl) and a secondary alcohol. How can I selectively protect only the primary hydroxymethyl group?

A3: Selective protection of a primary alcohol in the presence of a secondary alcohol can often be achieved by using a sterically hindered protecting group.[6] For example, using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) will preferentially react with the less sterically hindered primary hydroxyl group.[3][6] The choice of reaction conditions, such as the base and solvent, can also influence selectivity.[6]

Troubleshooting Guides

Problem: My protecting group is being cleaved during my oxidation reaction.

  • Cause: The chosen protecting group is not stable under the oxidative conditions.

  • Solution: Consult a stability chart to select a more robust protecting group. For instance, if you are using a strong oxidizing agent, a more stable protecting group like a tert-butyldiphenylsilyl (TBDPS) ether might be more suitable than a trimethylsilyl (TMS) ether.[3][7] Benzyl ethers are also generally stable to many oxidizing agents.[2]

Problem: I am trying to deprotect the hydroxymethyl group, but the reaction is not working or is giving low yields.

  • Cause 1: The deprotection conditions are not appropriate for the specific protecting group.

  • Solution 1: Verify the correct deprotection method for your protecting group. For example, silyl ethers are typically removed with a fluoride source like tetra-n-butylammonium fluoride (TBAF) or under acidic conditions.[4][8] Benzyl ethers are commonly cleaved by hydrogenolysis (e.g., H₂, Pd/C).[9][10]

  • Cause 2: Steric hindrance around the protecting group may be slowing down the reaction.

  • Solution 2: You may need to use more forcing conditions, such as a higher temperature or a longer reaction time. However, be cautious as this might affect other functional groups. Alternatively, a different protecting group that is easier to remove could be considered in future syntheses.

Problem: The protecting group is difficult to install on the hydroxymethyl group.

  • Cause: Steric hindrance or unfavorable electronic effects might be hindering the reaction.

  • Solution: For silyl ether protection, using a more reactive silylating agent like a silyl triflate (e.g., TBSOTf) can be effective for hindered alcohols.[3] The choice of base and solvent is also critical; for example, using imidazole in DMF is a common and effective method for installing TBDMS groups.[8]

Data Presentation: Protecting Group Stability

The following table summarizes the stability of common hydroxymethyl protecting groups to various oxidizing agents. This information is crucial for selecting an appropriate protecting group for your synthetic strategy.

Protecting GroupCommon AbbreviationStable to Mild Oxidants (e.g., PCC, PDC, Swern)Stable to Strong Oxidants (e.g., KMnO₄, CrO₃)Common Deprotection Method(s)Typical Yield (Protection)Typical Yield (Deprotection)
tert-Butyldimethylsilyl EtherTBDMS or TBSYes[4]Generally Yes, but can be cleaved by some chromium reagents[8]F⁻ (e.g., TBAF), H⁺ (e.g., AcOH)[4][8]>90%[8]>90%[4]
tert-Butyldiphenylsilyl EtherTBDPSYesYesF⁻ (e.g., TBAF), H⁺ (e.g., HF-Pyridine)[7]>90%>90%
Triisopropylsilyl EtherTIPSYesYesF⁻ (e.g., TBAF), H⁺[7]>90%>90%
Benzyl EtherBnYes[2]Generally Yes, but can be cleaved by some strong oxidants[11]H₂, Pd/C (Hydrogenolysis)[9][10]80-98%[12]>95%[10]
p-Methoxybenzyl EtherPMBYesCan be cleaved by oxidative reagents like DDQ or CAN[11]H₂, Pd/C; DDQ, CAN[11]85-95%>90%
Tetrahydropyranyl EtherTHPYes[13]YesH⁺ (mild acid, e.g., PPTS)[4][13]~94%[4]~94%[4]
Methoxymethyl EtherMOMYesYesH⁺ (acid)[11]>90%>90%

Experimental Protocols

Protocol 1: Protection of a Primary Hydroxymethyl Group as a TBDMS Ether

This protocol describes the general procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride.

  • Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion , quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol outlines the removal of a TBDMS protecting group using tetra-n-butylammonium fluoride.

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete , dilute the mixture with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the deprotected alcohol.

Visualizations

Workflow for Selecting a Hydroxymethyl Protecting Group

G start Start: Need to Protect Hydroxymethyl Group q1 What are the reaction conditions for the next step? start->q1 a1_acid Acidic Conditions q1->a1_acid Acidic a1_base Basic/Nucleophilic Conditions q1->a1_base Basic a1_oxidative Oxidative Conditions q1->a1_oxidative Oxidative a1_reductive Reductive (Hydrogenolysis) q1->a1_reductive Reductive pg_acid Use Benzyl (Bn) or sterically hindered Silyl Ethers (TBDPS, TIPS) a1_acid->pg_acid pg_base Use Silyl Ethers (TBS, TIPS) or Benzyl Ethers (Bn) a1_base->pg_base pg_oxidative Use Silyl Ethers (TBS, TBDPS) or Benzyl Ether (Bn) a1_oxidative->pg_oxidative pg_reductive Avoid Benzyl (Bn) Ethers. Use Silyl Ethers (TBS, TIPS) a1_reductive->pg_reductive end Proceed with Synthesis pg_acid->end pg_base->end pg_oxidative->end pg_reductive->end

Caption: Decision tree for selecting a suitable protecting group.

General Workflow for Protection and Deprotection

G sub Substrate with Hydroxymethyl Group protect Protection Step (e.g., TBDMSCl, Imidazole) sub->protect protected_sub Protected Substrate protect->protected_sub reaction Reaction on Other Functional Group (e.g., Oxidation) protected_sub->reaction intermediate Modified Protected Substrate reaction->intermediate deprotect Deprotection Step (e.g., TBAF) intermediate->deprotect product Final Product with Free Hydroxymethyl Group deprotect->product

References

6-(Hydroxymethyl)pyridin-2-ol storage and handling recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of experiments involving 6-(Hydroxymethyl)pyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a tightly sealed container under an inert atmosphere. For long-term storage, refrigeration is advised. Some suppliers also recommend cold-chain transportation to ensure stability upon arrival[1].

Q2: How should I handle this compound in the laboratory?

As a general precaution, it is important to handle this compound in a well-ventilated area. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust when handling the solid form.

Q3: What are the known stability issues with this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, pyridine compounds, in general, are relatively stable. However, the hydroxymethyl group may be susceptible to oxidation. To mitigate potential degradation, it is recommended to store the compound under an inert atmosphere and away from strong oxidizing agents.

Q4: In what solvents is this compound soluble?

Solubility information should be determined empirically for your specific experimental conditions. As a starting point, polar organic solvents are likely to be suitable. It is advisable to perform small-scale solubility tests before proceeding with larger experiments.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Problem Potential Cause Suggested Solution
Compound appears discolored or degraded Improper storage (exposure to air, moisture, or light)Store the compound under an inert atmosphere, in a tightly sealed container, and protected from light. For long-term storage, refrigeration (2-8 °C) is recommended[2]. Consider purchasing from a supplier that provides cold-chain transportation[1].
Poor solubility in the desired solvent Incorrect solvent choicePerform small-scale solubility tests with a range of solvents. Consider gentle heating or sonication to aid dissolution. Ensure the compound is finely powdered to increase surface area.
Inconsistent experimental results Compound degradationPrepare fresh solutions for each experiment. If using a stock solution, store it at a low temperature and for a limited time. Assess the purity of the compound before use.
Unexpected side reactions Reactivity of the hydroxymethyl or hydroxyl groupProtect the reactive functional groups if they are not intended to participate in the reaction. Ensure all reactants and solvents are pure and dry.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • High-performance liquid chromatography (HPLC) system

  • Analytical column suitable for pyridine compounds

  • Volumetric flasks and pipettes

  • Incubator or water bath

Methodology:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of the compound. This will serve as the baseline.

  • Incubation: Aliquot the stock solution into several sealed vials and store them under the desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), remove a vial from the incubation and analyze the sample by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area. A decrease in the peak area or the appearance of new peaks indicates degradation. Calculate the percentage of the compound remaining at each time point.

Visualizations

Troubleshooting Workflow for Experimental Issues

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments cluster_storage Storage & Handling cluster_experiment Experimental Setup cluster_analysis Analysis & Purity cluster_solutions Solutions storage Proper Storage? (Inert gas, low temp) solution_storage Improve Storage Conditions storage->solution_storage handling Correct Handling? (PPE, ventilation) solution_handling Review Handling Procedures handling->solution_handling solubility Solubility Issues? solution_solubility Test Different Solvents solubility->solution_solubility stability Solution Stability? solution_stability Prepare Fresh Solutions stability->solution_stability reaction Unexpected Reaction? solution_reaction Protect Functional Groups reaction->solution_reaction purity Check Purity (e.g., HPLC) solution_purity Purify Compound purity->solution_purity characterization Confirm Structure (e.g., NMR) characterization->purity start Experimental Problem start->storage start->handling start->solubility start->stability start->reaction start->purity start->characterization

Caption: A flowchart outlining a systematic approach to troubleshooting common experimental problems encountered with this compound.

References

Technical Support Center: Managing Impurities in 6-(Hydroxymethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-(Hydroxymethyl)pyridin-2-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in commercial this compound?

A1: Impurities in commercial this compound can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, byproducts of side reactions, and reagents used in the synthesis.

  • Degradation Products: These impurities form over time due to the chemical decomposition of this compound, which can be accelerated by factors such as heat, light, oxygen, and improper pH conditions.

  • Residual Solvents: Small amounts of solvents used during the synthesis and purification process may remain in the final product.

Q2: What are some specific potential process-related impurities?

A2: Based on common synthetic routes to this compound, which may involve the diazotization of an amino precursor followed by hydroxylation, or the oxidation of a methyl group, potential process-related impurities could include:

  • 2-Amino-6-methylpyridine: A potential starting material.

  • 6-Methylpyridin-2-ol: An intermediate or byproduct if the hydroxymethyl group is formed from a methyl group.

  • 6-Formylpyridin-2-ol (Impurity A): An over-oxidation or intermediate product.

  • 6-Carboxypyridin-2-ol (Impurity B): A further oxidation product of the hydroxymethyl group.

  • Unreacted Diazonium Salts or Byproducts: From the diazotization of a corresponding aminopyridine.

Q3: What are the likely degradation products of this compound?

A3: Under stress conditions such as exposure to strong acids, bases, oxidizing agents, or light, this compound may degrade. Potential degradation products include:

  • 6-Formylpyridin-2-ol (Impurity A): Formed via oxidation of the primary alcohol.

  • 6-Carboxypyridin-2-ol (Impurity B): Resulting from further oxidation.

  • Dimerization or Polymerization Products: Can occur under harsh conditions.

Troubleshooting Guides

This section provides guidance on how to identify and resolve common issues related to impurities in this compound.

Issue 1: Unexpected Peaks in HPLC Analysis

Q: I am running an HPLC analysis of my commercial this compound and I see several unexpected peaks. How can I identify them?

A: The presence of unexpected peaks in your HPLC chromatogram indicates the presence of impurities. The first step is to characterize these impurities.

Troubleshooting Workflow:

start Unexpected Peaks in HPLC check_retention Compare Retention Times with Known Standards start->check_retention forced_degradation Conduct Forced Degradation Studies to Identify Potential Degradants start->forced_degradation Parallel Approach lc_ms Perform LC-MS Analysis to Determine Molecular Weights check_retention->lc_ms If no match end Impurity Identified check_retention->end If match found nmr Isolate Impurities via Prep-HPLC for NMR Analysis lc_ms->nmr For structural elucidation nmr->end forced_degradation->check_retention

Caption: Workflow for identifying unknown peaks in HPLC.

Detailed Steps:

  • Retention Time Comparison: If you have access to reference standards of potential impurities (e.g., 6-Methylpyridin-2-ol, 6-Formylpyridin-2-ol, 6-Carboxypyridin-2-ol), run them under the same HPLC conditions to compare retention times.

  • LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the unknown peaks. This will provide strong clues as to their identities.

  • Preparative HPLC and NMR: If the identity is still unclear, you can isolate the impurity using preparative HPLC and then perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

  • Forced Degradation Studies: To confirm if an impurity is a degradation product, subject a pure sample of this compound to forced degradation conditions (acid, base, oxidation, heat, light) and analyze the resulting mixture by HPLC.

Issue 2: Poor Yield or Side Reactions in Downstream Synthesis

Q: My reaction using this compound is giving a low yield and/or forming unexpected byproducts. Could impurities be the cause?

A: Yes, impurities in your starting material can significantly impact downstream reactions.

Troubleshooting Workflow:

start Low Yield / Side Reactions analyze_sm Analyze Purity of This compound (HPLC, NMR) start->analyze_sm identify_impurities Identify Major Impurities (LC-MS, NMR) analyze_sm->identify_impurities assess_reactivity Assess Reactivity of Identified Impurities Under Reaction Conditions identify_impurities->assess_reactivity purify_sm Purify Starting Material (Column Chromatography, Recrystallization) assess_reactivity->purify_sm rerun_reaction Re-run Reaction with Purified Starting Material purify_sm->rerun_reaction end Improved Yield / Purity rerun_reaction->end

Caption: Troubleshooting low yield in downstream reactions.

Detailed Steps:

  • Purity Analysis: First, confirm the purity of your commercial this compound using HPLC and/or NMR.

  • Identify Impurities: If significant impurities are detected, use LC-MS and NMR to identify their structures.

  • Assess Reactivity: Consider how the identified impurities might behave under your reaction conditions. For example, a 6-formyl impurity could react with nucleophiles, or a 6-carboxy impurity could interfere with base-catalyzed reactions.

  • Purification: If reactive impurities are present, purify the this compound before use. Common purification methods include column chromatography and recrystallization.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NameStructureMolecular Weight ( g/mol )Potential Origin
6-Methylpyridin-2-olC₆H₇NO109.13Starting material/Intermediate
6-Formylpyridin-2-ol (Impurity A)C₆H₅NO₂123.11Oxidation/Byproduct
6-Carboxypyridin-2-ol (Impurity B)C₆H₅NO₃139.11Oxidation/Degradation
2-Amino-6-methylpyridineC₆H₈N₂108.14Starting material

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurities present.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The polarity can be adjusted based on TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

  • Acidic Hydrolysis: Dissolve the sample (approx. 1 mg/mL) in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the sample (approx. 1 mg/mL) in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the sample (approx. 1 mg/mL) in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.

After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by HPLC-UV and HPLC-MS.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyridinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinone scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the biological activities of 2-pyridone and 4-pyridone isomers, focusing on their anticancer, antiviral, and anti-inflammatory properties. While direct comparative studies of identically substituted isomers are limited, this document synthesizes available data to highlight key differences and structure-activity relationships.

Key Findings at a Glance

Biological Activity2-Pyridone Derivatives4-Pyridone DerivativesKey Observations
Anticancer Potent activity against various cancer cell lines, including liver and breast cancer.[1] Some derivatives act as PIM-1 kinase inhibitors.Show significant antitumor activity. Some derivatives have been found to be more active than their 2-pyridone counterparts in specific assays.The position of the carbonyl group significantly influences the anticancer potency and mechanism of action.
Antiviral Derivatives have shown activity against HIV-1.Derivatives have demonstrated potent and selective inhibition of HIV-1 reverse transcriptase.[2]Both isomers are promising scaffolds for the development of novel antiviral agents.
Anti-inflammatory Generally reported to be inactive in carrageenan-induced edema assays.Several derivatives have shown significant anti-inflammatory activity in the same assays.The 4-pyridone scaffold appears to be more favorable for anti-inflammatory activity.

In-Depth Comparison of Biological Activities

Anticancer Activity

Pyridinone derivatives, of both 2- and 4-isomeric forms, have demonstrated significant potential as anticancer agents. The positioning of the carbonyl group plays a crucial role in their mechanism of action and cytotoxic efficacy.

A study comparing a novel 2-pyridone derivative, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, with its corresponding pyridine analog revealed that the pyridone moiety is crucial for its enhanced cytotoxic activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[1] The 2-pyridone derivative exhibited a lower IC50 value, indicating higher potency.[1]

Table 1: Comparative Anticancer Activity of a 2-Pyridone Derivative and its Pyridine Analog [1]

CompoundCell LineIC50 (µM)
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG24.5 ± 0.3
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2> 10
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneMCF-77.2 ± 0.5
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineMCF-7> 10

Furthermore, certain 2-pyridone derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in tumorigenesis.[3] In contrast, a study on 4-hydroxy-2-pyridone derivatives showcased their broad-spectrum antitumor activity against a panel of 60 human tumor cell lines.[4] While a direct comparison with a 4-pyridone isomer was not performed, research on 4-pyridones as potential antitumor agents has shown promising results, with some derivatives exhibiting high efficacy.

Antiviral Activity

Both 2-pyridone and 4-pyridone cores have been utilized in the design of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

Several 4-benzyl substituted 4-pyridinone derivatives have been synthesized and shown to be potent and selective non-nucleoside inhibitors of HIV-1 reverse transcriptase, with some compounds exhibiting IC50 values in the nanomolar range.[2] A review of pyridine-containing heterocycles highlighted the broad antiviral activities of pyridinone derivatives against various viruses, including HIV, Hepatitis B and C, and respiratory syncytial virus.[5][6][7]

While specific comparative studies between identically substituted 2- and 4-pyridone isomers are scarce, the available literature suggests that both scaffolds are valuable for the development of novel antiviral therapeutics.

Anti-inflammatory Activity

A direct comparison of the anti-inflammatory effects of N-substituted 2-pyridones and 4-pyridones in a carrageenan-induced pedal edema assay in rats revealed a stark difference between the isomers. The study reported that the tested 2-pyridone derivatives were inactive, whereas nine of the seventeen 4-pyridone derivatives exhibited anti-inflammatory activity. This suggests that the 4-pyridone scaffold is more conducive to eliciting an anti-inflammatory response in this model.

Signaling Pathways

The biological activities of pyridinone isomers are mediated through their interaction with various cellular signaling pathways.

p53 and JNK Signaling in Cancer: The anticancer activity of the aforementioned 2-pyridone derivative was found to be mediated through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[1] This leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[1]

p53_JNK_pathway Pyridinone_Isomer 2-Pyridone Derivative Stress Cellular Stress Pyridinone_Isomer->Stress MEKK1 MEKK1 Stress->MEKK1 JNK JNK MEKK1->JNK p53 p53 JNK->p53 Activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest G2/M Arrest p53->CellCycleArrest

Pyridinone-induced p53 and JNK signaling cascade.

PIM-1 Kinase Signaling Pathway: Certain 2-pyridone derivatives exert their anticancer effects by inhibiting PIM-1 kinase. PIM-1 is a proto-oncogene that promotes cell survival and proliferation by phosphorylating various downstream targets involved in cell cycle progression and apoptosis.

PIM1_pathway Pyridinone_Isomer 2-Pyridone Derivative PIM1 PIM-1 Kinase Pyridinone_Isomer->PIM1 Inhibits CellCycle Cell Cycle Progression PIM1->CellCycle Promotes ApoptosisInhibition Inhibition of Apoptosis PIM1->ApoptosisInhibition Promotes

Inhibition of PIM-1 kinase signaling by 2-pyridone derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with pyridinone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyridinone isomer compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the pyridinone compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Seed Seed Cells in 96-well plate Treat Treat with Pyridinone Isomers Seed->Treat Incubate Incubate 48-72h Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read

Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Both 2-pyridone and 4-pyridone isomers represent versatile scaffolds with significant potential in drug discovery. The available data suggests that the isomeric form of the pyridinone ring is a critical determinant of biological activity. While 4-pyridone derivatives appear more promising for anti-inflammatory applications, both isomers exhibit potent anticancer and antiviral activities, often through distinct mechanisms of action. Further head-to-head comparative studies of identically substituted 2- and 4-pyridone isomers are warranted to fully elucidate their structure-activity relationships and guide the rational design of next-generation therapeutic agents.

References

The Elusive Structure-Activity Relationship of 6-(Hydroxymethyl)pyridin-2-ol Derivatives: A Guided Comparison Amidst Scant Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating the therapeutic potential of 6-(hydroxymethyl)pyridin-2-ol derivatives face a significant challenge: a notable scarcity of published structure-activity relationship (SAR) studies for this specific scaffold. While the broader class of pyridin-2-one derivatives has been extensively explored, leading to numerous compounds with diverse biological activities, specific and comparative data on analogs bearing the 6-(hydroxymethyl) substituent remains largely unavailable in the public domain. This guide aims to provide a comprehensive overview of the available information, contextualize it within the broader landscape of pyridin-2-one SAR, and offer a template for future investigations.

Despite a thorough review of scientific literature and patent databases, a sufficient body of quantitative data to construct a direct, data-driven comparison of this compound derivatives is not available. The existing research tends to focus on more complex, fused heterocyclic systems where the this compound moiety is incorporated into a larger molecular framework. For instance, studies on β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines have identified potent DPP-4 inhibitors with IC50 values in the nanomolar range, suggesting the potential of the hydroxymethyl group in directing activity.[1][2] However, these studies do not isolate the specific contribution of the substituted pyridin-2-ol core to the overall activity.

Hypothetical Structure-Activity Relationship and Future Directions

In the absence of direct experimental data, a hypothetical SAR for this compound derivatives can be postulated based on established medicinal chemistry principles and SAR trends observed in related pyridin-2-one analogs. This theoretical framework can serve as a guide for the rational design of future compound libraries.

It is hypothesized that the 6-(hydroxymethyl) group can act as a key hydrogen bond donor and/or acceptor, facilitating interactions with target proteins. The hydroxyl group also provides a handle for further derivatization, allowing for the exploration of the surrounding pocket of a binding site. The pyridin-2-one core itself is a versatile scaffold, with the lactam oxygen and nitrogen atoms also capable of forming important hydrogen bonds.

To systematically explore the SAR of this scaffold, the following modifications could be investigated:

  • Modification of the 6-(hydroxymethyl) group: Esterification, etherification, or replacement with bioisosteres such as aminomethyl, fluoromethyl, or small alkyl chains would probe the importance of the hydroxyl group's hydrogen bonding capacity and steric bulk.

  • Substitution on the pyridine ring: Introducing small alkyl or electron-withdrawing/donating groups at positions 3, 4, and 5 could modulate the electronic properties of the ring and influence binding affinity and selectivity.

  • Substitution on the lactam nitrogen (N1): Alkylation or arylation at this position can explore additional binding pockets and significantly impact pharmacokinetic properties.

The logical workflow for a typical SAR study is depicted below:

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Start Identify Lead Scaffold (this compound) Design Design Analogs (Vary R1, R2, R3) Start->Design Rational Design Synthesis Chemical Synthesis Design->Synthesis Screening Primary Screening (e.g., Kinase Panel) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Active Hits Selectivity Selectivity Profiling IC50->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis ADME ADME/Tox Prediction SAR_Analysis->ADME Optimization Lead Optimization ADME->Optimization Optimization->Design Iterative Design

A logical workflow for a typical Structure-Activity Relationship (SAR) study.

General Experimental Protocols

While specific protocols for this compound derivatives are not available, the following provides a general methodology for a common assay used to evaluate kinase inhibitors, a likely target class for pyridin-2-one scaffolds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a general example and would require optimization for a specific kinase target.

1. Reagents and Materials:

  • Kinase of interest (e.g., recombinant human MAP4K4)

  • LanthaScreen™ Eu-anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled tracer (specific to the kinase)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

2. Assay Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer.

  • Prepare a solution containing the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • In the 384-well plate, add the test compound solution.

  • Add the kinase/antibody solution to the wells.

  • Add the tracer solution to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

3. Data Analysis:

  • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

The signaling pathway below illustrates a generic kinase signaling cascade that could be a target for such inhibitors.

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Proteins (e.g., GRB2) Receptor->Adaptor GEF GEF (e.g., SOS) Adaptor->GEF Ras Ras GEF->Ras MAPKKK MAPKKK (e.g., RAF) Ras->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription Transcription Factors (e.g., c-Fos, c-Jun) MAPK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Inhibitor This compound Derivative Inhibitor->MAPKKK Inhibition

A representative MAP Kinase signaling pathway, a potential target for kinase inhibitors.

Conclusion

The this compound scaffold represents an under-explored area of medicinal chemistry. While direct SAR data is currently lacking, the broader knowledge of pyridin-2-one derivatives suggests that this class of compounds holds potential for the development of novel therapeutics. The hypothetical SAR and general experimental protocols provided here offer a starting point for researchers to initiate systematic investigations into this promising, yet enigmatic, family of molecules. Further research is imperative to unlock the full therapeutic potential of this compound derivatives.

References

A Comparative Guide to HPLC-UV and Alternative Methods for the Purity Assessment of 6-(Hydroxymethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity assessment of 6-(Hydroxymethyl)pyridin-2-ol against other analytical techniques. The information presented is supported by experimental data from studies on analogous pyridine derivatives, offering a robust framework for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC stands as a premier method for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound, this compound, from its potential impurities, which may include starting materials, by-products, and degradation products.

Experimental Protocol: A Proposed RP-HPLC-UV Method

This protocol is a synthesized approach based on validated methods for similar pyridine derivatives.[2][3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proficiency in separating aromatic compounds.[1]

  • Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 10 90
    25 10 90
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. A PDA detector can be set to monitor a wider range (e.g., 210-400 nm) to identify any co-eluting impurities. For many pyridine derivatives, a wavelength around 240-280 nm is often suitable.[2]

  • Injection Volume: 10 µL[1]

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Further dilutions are made to construct a calibration curve.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[1]

3. Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a quantitative assay, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.[1]

Method Validation

A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized in the table below, with typical acceptance criteria derived from related studies.

Validation ParameterTypical Acceptance CriteriaReference
Specificity/Selectivity The analyte peak should be well-resolved from impurities and degradation products (Resolution > 2).[2]
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.[4]
Accuracy % Recovery between 98.0% and 102.0%.[2]
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.[2]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[4]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[4]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).[3]

Comparison with Alternative Analytical Methods

While HPLC-UV is a powerful technique, other methods can also be employed for the purity assessment of pyridine derivatives. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or the nature of the sample matrix.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with detection based on UV absorbance.High resolution, sensitivity, and specificity. Well-established for purity and impurity profiling.[1]Requires a chromophore for UV detection. May require method development to resolve all impurities.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase with detection by a Flame Ionization Detector.Excellent for volatile and semi-volatile compounds. High sensitivity for hydrocarbons.[5][6]Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Provides molecular weight and structural information, aiding in impurity identification.[7] High sensitivity and selectivity.Higher cost and complexity compared to HPLC-UV. Ionization suppression can be an issue.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material with detection often by UV light or staining reagents.Simple, rapid, and cost-effective for qualitative analysis and screening.[2]Lower resolution and sensitivity compared to HPLC. Not ideal for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the compound and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main component and impurities. qNMR can be a primary method for purity determination without a reference standard.Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weighing B Dissolution A->B C Filtration (0.45 µm) B->C D Injection C->D Inject into HPLC E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G Signal Output H Peak Integration G->H I Purity Calculation (% Area) H->I J Quantitation (Calibration Curve) H->J

Caption: Experimental workflow for HPLC-UV purity assessment.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC_UV HPLC-UV GC_FID GC-FID LC_MS LC-MS TLC TLC NMR NMR Purity_Assessment Purity Assessment of This compound Purity_Assessment->HPLC_UV High Resolution Quantitative Purity_Assessment->GC_FID Volatile Impurities Purity_Assessment->LC_MS Impurity ID Purity_Assessment->TLC Screening Purity_Assessment->NMR Structural Info Quantitative (qNMR)

Caption: Comparison of analytical methods for purity assessment.

Conclusion

The choice of an analytical method for the purity assessment of this compound is dependent on the specific analytical needs. A validated HPLC-UV method, as outlined in this guide, offers a reliable and robust approach for routine quality control, providing accurate and precise quantitative results. For impurity identification and structural elucidation, hyphenated techniques like LC-MS are invaluable. Simpler methods such as TLC can be employed for rapid screening, while GC-FID is a suitable alternative for analyzing volatile impurities. For a comprehensive understanding of the compound's purity and structure, a combination of these techniques is often the most effective strategy.

References

Comparative Guide to Cross-Reactivity of Antibodies Developed Against Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of antibodies developed using various pyridine derivatives as haptens. Understanding the cross-reactivity of these antibodies is crucial for the development of specific and reliable immunoassays for applications ranging from therapeutic drug monitoring to environmental analysis. This document summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of the underlying scientific processes.

Cross-Reactivity Data Summary

The specificity of an antibody is a critical factor in the performance of an immunoassay. Cross-reactivity analysis determines the extent to which an antibody binds to molecules that are structurally similar to the target analyte. The following tables summarize the cross-reactivity profiles of antibodies developed against different pyridine derivatives. The data is presented as the concentration that causes 50% inhibition (IC50) of the antibody-antigen binding and the percentage of cross-reactivity relative to the primary analyte.

Table 1: Cross-Reactivity of Polyclonal Antibodies Against Imidacloprid

AnalyteIC50 (ppb)Cross-Reactivity (%)
Imidacloprid35100
Imidacloprid Metabolite 17347.9
Imidacloprid Metabolite 28839.8

Data adapted from a study on the development of an ELISA for the insecticide imidacloprid.[1]

Table 2: Cross-Reactivity of a Monoclonal Antibody Against 3,5,6-Trichloro-2-pyridinol (TCP)

CompoundCross-Reactivity (%)
3,5,6-Trichloro-2-pyridinol (TCP)100
Chlorpyrifos< 0.1
Chlorpyrifos-methyl< 0.1
Triclopyr< 0.1
2,4,5-Trichlorophenol< 0.1
2,4,6-Trichlorophenol< 0.1
2,4-Dichlorophenol< 0.1
Pentachlorophenol< 0.1

This table showcases the high specificity of a monoclonal antibody for TCP, a metabolite of the insecticide chlorpyrifos, with minimal cross-reactivity to the parent compound and other structurally related molecules.

Table 3: Cross-Reactivity of Monoclonal Antibodies Against Amodiaquine (AQ)

Antibody CloneCompoundIC50 (ng/mL)Cross-Reactivity (%)
JUN7Amodiaquine (AQ)0.16100
N-desethyl-AQ (N-DEAQ)-72.7
Other Antimalarials-< 0.1
TE7Amodiaquine (AQ)0.38100
N-desethyl-AQ (N-DEAQ)-9.5
Other Antimalarials-< 0.1

This data highlights the differential cross-reactivity of two different monoclonal antibodies against the antimalarial drug amodiaquine and its active metabolite.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the development and characterization of antibodies against pyridine derivatives.

Hapten Synthesis and Immunogen Preparation

The generation of specific antibodies against small molecules like pyridine derivatives requires them to be conjugated to a larger carrier protein, a process known as haptenization.

General Procedure for Hapten-Carrier Conjugation:

  • Hapten Derivatization: A functional group (e.g., carboxyl, amino) is introduced into the pyridine derivative to facilitate conjugation. This often involves a multi-step chemical synthesis.

  • Carrier Protein Activation: A carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), is activated to create reactive sites for conjugation.

  • Conjugation Reaction: The derivatized hapten is reacted with the activated carrier protein to form a stable conjugate. Common coupling chemistries include the use of carbodiimides (e.g., EDC) or the formation of amide bonds.[]

  • Purification and Characterization: The resulting hapten-carrier conjugate is purified to remove unconjugated hapten and carrier protein. The degree of hapten incorporation is then determined using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.[4]

Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the specificity and cross-reactivity of antibodies against small molecules.[5][6][7]

Protocol Overview:

  • Coating: A microtiter plate is coated with a hapten-protein conjugate (different from the immunogen to minimize non-specific binding).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking agent (e.g., BSA or non-fat dry milk) to reduce background signal.[5]

  • Competition: A fixed amount of the specific antibody is pre-incubated with varying concentrations of the target analyte or potential cross-reactants. This mixture is then added to the coated plate.

  • Incubation: The plate is incubated to allow the antibody to bind to either the free analyte/cross-reactant or the coated hapten.

  • Washing: The plate is washed to remove unbound antibodies and other reagents.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells.

  • Washing: The plate is washed again to remove unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance of the wells is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: The IC50 values are calculated from the resulting dose-response curves, and the percentage of cross-reactivity is determined relative to the target analyte.

Visualizing the Workflow and Concepts

To better illustrate the processes involved in these studies, the following diagrams have been generated using the Graphviz DOT language.

Hapten_Synthesis_and_Immunogen_Preparation cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation Pyridine_Derivative Pyridine Derivative Functionalization Introduction of a Functional Group Pyridine_Derivative->Functionalization Derivatized_Hapten Derivatized Hapten Functionalization->Derivatized_Hapten Conjugation Conjugation Reaction Derivatized_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Activation Activation Carrier_Protein->Activation Activated_Carrier Activated Carrier Activation->Activated_Carrier Activated_Carrier->Conjugation Immunogen Immunogen (Hapten-Carrier Conjugate) Conjugation->Immunogen

Hapten Synthesis and Immunogen Preparation Workflow

Antibody_Production_and_Screening Immunogen Immunogen (Hapten-Carrier Conjugate) Immunization Animal Immunization (e.g., Rabbit, Mouse) Immunogen->Immunization Serum_Collection Serum Collection (Polyclonal Antibodies) Immunization->Serum_Collection Hybridoma_Technology Hybridoma Technology (Monoclonal Antibodies) Immunization->Hybridoma_Technology Antibody_Purification Antibody Purification Serum_Collection->Antibody_Purification Hybridoma_Technology->Antibody_Purification Screening Screening for Specificity (e.g., ELISA) Antibody_Purification->Screening Specific_Antibody High-Affinity, Specific Antibody Screening->Specific_Antibody

Antibody Production and Screening Process

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection Coating Coat Plate with Hapten-Protein Conjugate Blocking Block Non-specific Sites Coating->Blocking Addition Add to Plate Blocking->Addition Antibody Specific Antibody Incubation1 Pre-incubation Antibody->Incubation1 Sample Sample or Standard (Free Analyte) Sample->Incubation1 Incubation1->Addition Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Addition->Secondary_Ab Substrate Add Substrate Secondary_Ab->Substrate Measurement Measure Absorbance Substrate->Measurement

Competitive ELISA Workflow for Cross-Reactivity

References

Comparative analysis of synthetic routes to functionalized pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Functionalized Pyyridinols

For researchers, scientists, and drug development professionals, the pyridine ring is a cornerstone of many therapeutic agents. The ability to synthesize functionalized pyridinols—pyridines bearing a hydroxyl group—is of paramount importance as this moiety can serve as a key intermediate for further elaboration or as a crucial pharmacophoric element. This guide provides a comparative analysis of three distinct and effective synthetic routes to functionalized pyridinols: the Modified Bohlmann-Rahtz Synthesis, the Advanced Guareschi-Thorpe Synthesis, and a modern approach via a Modified Ciamician-Dennstedt Rearrangement.

Data Presentation

The following table summarizes the key quantitative data for the three selected synthetic routes, allowing for a rapid comparison of their efficiencies, conditions, and substitution patterns.

ParameterModified Bohlmann-Rahtz Synthesis[1][2]Advanced Guareschi-Thorpe Synthesis[3][4]Modified Ciamician-Dennstedt Rearrangement[5][6][7]
Starting Materials Enamino esters/nitriles, Ethynyl ketonesAlkyl cyanoacetates/cyanoacetamides, 1,3-DicarbonylsSubstituted pyrroles, α-Chlorodiazirines
Key Reagents Acetic acid or Amberlyst 15 ion exchange resinAmmonium carbonateSodium carbonate
Reaction Conditions Toluene/Acetic acid, 50°C, 5.5 hWater, 80°C, 1-3 hAcetonitrile, 50°C, 12 h
Overall Yield 65-95%High (not explicitly quantified in the general procedure, but stated as high-yielding)34-82% (for 3-arylpyridines)
Number of Steps One-potOne-pot, three-componentOne-pot (for the rearrangement)
Substitution Pattern 2,3,6-Trisubstituted or 2,3,4,6-tetrasubstituted pyridinesPolysubstituted 2-hydroxy-3-cyanopyridines3-Arylpyridines (precursors to 3-hydroxypyridinols)
Advantages Good to excellent yields, milder conditions than the classical method, one-pot procedure.[1]Green and eco-friendly (aqueous medium), inexpensive reagents, simple work-up.[3]Novel skeletal editing approach, direct installation of an aryl group at the 3-position, good functional group tolerance.[5][6]
Disadvantages Some substrates can decompose under acidic conditions.[1]Primarily yields 2-hydroxy-3-cyanopyridine derivatives.Requires the synthesis of α-chlorodiazirines, yields can be moderate for some substrates.[5]

Experimental Protocols

Modified Bohlmann-Rahtz Pyridine Synthesis

This modified procedure allows for the one-pot synthesis of highly functionalized pyridines at a lower temperature than the traditional Bohlmann-Rahtz reaction.[1]

Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate:

  • A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.56 g, 12 mmol) in a mixture of toluene (20 mL) and glacial acetic acid (4 mL) is stirred at 50°C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After 5.5 hours, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.

Advanced Guareschi-Thorpe Synthesis

This method provides an environmentally friendly, one-pot, three-component synthesis of 2-hydroxy-3-cyanopyridines in an aqueous medium.[3][4]

Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile:

  • A mixture of ethyl cyanoacetate (1.13 g, 10 mmol), 1-phenyl-1,3-butanedione (1.62 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in water (20 mL) is prepared in a round-bottom flask.

  • The mixture is heated to 80°C with stirring.

  • The reaction is monitored by TLC until the starting materials are consumed (typically 1-3 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold water and dried to give the pure product.

Modified Ciamician-Dennstedt Rearrangement

This protocol describes a modern, halogen-free approach to 3-arylpyridines, which are valuable precursors to 3-hydroxypyridinols, through a carbene-mediated ring expansion of pyrroles.[5][6][7]

Synthesis of 3-Phenyl-pyridine from Pyrrole:

  • To an oven-dried 1-dram screw-cap vial equipped with a stir bar, add pyrrole (0.134 g, 2 mmol), sodium carbonate (0.636 g, 6 mmol), and dry acetonitrile (10 mL).

  • Add the α-chloro-α-phenyldiazirine (3 mmol) to the stirred suspension.

  • The vial is sealed and the mixture is stirred at 50°C for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 3-phenylpyridine.

Mandatory Visualization

G Comparative Workflow of Pyridinol Synthesis Routes cluster_0 Modified Bohlmann-Rahtz Synthesis cluster_1 Advanced Guareschi-Thorpe Synthesis cluster_2 Modified Ciamician-Dennstedt Rearrangement start0 Enamino Ester + Ethynyl Ketone proc0 One-pot Michael Addition & Cyclodehydration (Acetic Acid, 50°C) start0->proc0 end0 2,3,6-Trisubstituted Pyridinol proc0->end0 start1 Alkyl Cyanoacetate + 1,3-Dicarbonyl proc1 Three-Component Condensation (Ammonium Carbonate, H2O, 80°C) start1->proc1 end1 2-Hydroxy-3-cyanopyridine proc1->end1 start2 Pyrrole + α-Chlorodiazirine proc2 Carbene Insertion & Ring Expansion (Na2CO3, 50°C) start2->proc2 inter2 3-Arylpyridine proc2->inter2 proc3 Hydroxylation (e.g., via Diazotization) inter2->proc3 end2 3-Hydroxypyridinol proc3->end2

References

Benchmarking the efficacy of 6-(Hydroxymethyl)pyridin-2-ol based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The discovery of selective kinase inhibitors has revolutionized the treatment of various cancers. Among these, inhibitors targeting the BRAF kinase, a key component of the MAPK/ERK signaling pathway, have shown significant promise, particularly in melanomas harboring the V600E mutation. This guide provides a comparative analysis of a series of pyrazolopyridine-based inhibitors of BRAFV600E, presenting key efficacy data, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathway and experimental workflows.

Comparative Efficacy of Pyrazolopyridine BRAFV600E Inhibitors

The following table summarizes the in vitro efficacy of a series of pyrazolopyridine amides against the BRAFV600E kinase and in a cellular context. The data highlights the structure-activity relationship (SAR) within this chemical series, demonstrating how modifications to the pyrazolopyridine core impact inhibitory potency.

CompoundR GroupB-RafV600E Enzymatic IC50 (µM)Malme-3M pERK Cellular IC50 (µM)
3 H3.81.3
13 Cl0.0950.054
14 Br0.0350.025
15 CN0.0150.012
16 Me0.0230.011
17 OMe0.0110.004
18 NHMe0.0450.019
19 NMe20.0110.005
PLX4032 (Vemurafenib) N/A0.0310.048

Signaling Pathway

The BRAF kinase is a central component of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2] In BRAFV600E mutant cancers, the kinase is constitutively active, leading to uncontrolled downstream signaling and tumor growth. The following diagram illustrates this pathway and the point of inhibition by BRAF inhibitors.

BRAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Inhibitor Pyrazolopyridine Inhibitor Inhibitor->BRAF Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation,\nSurvival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation,\nSurvival, etc.

BRAF-MEK-ERK Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrazolopyridine-based BRAF inhibitors.

Protocol 1: In Vitro BRAFV600E Kinase Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against the constitutively active BRAFV600E mutant kinase using a luminescent assay that quantifies ATP consumption.

Materials:

  • Recombinant full-length active BRAFV600E enzyme

  • Inactive MEK1 protein (as substrate)

  • Kinase-Glo® Max Assay Kit (Promega)

  • 5x Kinase Buffer

  • ATP (500 µM stock)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer with a final DMSO concentration of 1%. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank control.

  • Reaction Setup:

    • Prepare a master mix containing 1x Kinase Buffer, ATP (final concentration typically at the Km for the enzyme), and inactive MEK1 substrate.

    • Add 5 µL of the serially diluted inhibitor or control to the wells of the plate.

    • Add 10 µL of diluted active BRAFV600E enzyme to each well (except the "blank" control, to which 10 µL of 1x Kinase Buffer is added).

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the master mix to each well. The final reaction volume should be 25 µL.

    • Incubate the plate at 30°C for 45 minutes.[3]

  • Signal Detection:

    • After the incubation, add 25 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (blank wells) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)

This assay measures the ability of the inhibitors to block the BRAFV600E signaling pathway within a cellular context by quantifying the levels of phosphorylated ERK (pERK), a downstream effector.

Materials:

  • Malme-3M or A375 human melanoma cell lines (harboring the BRAFV600E mutation)

  • Complete cell culture medium (e.g., IMDM with 20% FBS for Malme-3M)[4]

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • PVDF or nitrocellulose membranes

Procedure:

  • Cell Culture and Treatment:

    • Culture Malme-3M or A375 cells in the appropriate medium at 37°C and 5% CO2.[5]

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO only).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.

    • Quantify the band intensities and calculate the ratio of pERK to total ERK for each treatment.

    • Plot the normalized pERK levels against the inhibitor concentration to determine the cellular IC50.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitors on the viability of cancer cells by measuring the amount of ATP, which is an indicator of metabolically active cells.

Materials:

  • Malme-3M or A375 human melanoma cell lines

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

  • Cell Seeding:

    • Seed the cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium.[6]

    • Incubate the plates overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Add the diluted compounds to the respective wells and incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[7]

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the efficacy of the pyrazolopyridine-based BRAF inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Compound Synthesis Pyrazolopyridine Inhibitor Synthesis Enzymatic Assay BRAF V600E Kinase Assay Compound Synthesis->Enzymatic Assay Cell Culture Malme-3M / A375 Cell Culture Compound Synthesis->Cell Culture Enzymatic IC50 Enzymatic IC50 Enzymatic Assay->Enzymatic IC50 SAR Analysis Structure-Activity Relationship (SAR) Analysis Enzymatic IC50->SAR Analysis pERK Assay Phospho-ERK Western Blot Cell Culture->pERK Assay Viability Assay CellTiter-Glo Viability Assay Cell Culture->Viability Assay Cellular IC50 Cellular IC50 pERK Assay->Cellular IC50 Cellular IC50->SAR Analysis Viability IC50 Viability IC50 Viability Assay->Viability IC50 Viability IC50->SAR Analysis

Workflow for Efficacy Evaluation of BRAF Inhibitors.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Pyridinone-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs and clinical candidates. Understanding the metabolic stability of these compounds is crucial for predicting their pharmacokinetic profiles and ensuring their efficacy and safety. This guide provides an objective comparison of the in vitro and in vivo stability of several pyridinone-containing compounds, supported by experimental data and detailed methodologies.

Executive Summary

The stability of pyridinone-containing compounds varies significantly depending on the specific substitutions on the pyridinone ring and the overall molecular structure. Metabolism can range from extensive Phase I oxidation and Phase II conjugation to minimal biotransformation with renal clearance being the primary elimination route. This guide will delve into the specifics of these differences, providing a comparative analysis to aid in the design and development of novel pyridinone-based therapeutics.

Data Presentation: Comparative Stability of Pyridinone-Containing Drugs

The following table summarizes key in vitro and in vivo stability parameters for a selection of well-known pyridinone-containing drugs. This data highlights the diverse metabolic fates of these compounds.

CompoundIn Vitro SystemIn Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)In Vivo Plasma Half-Life (t½, h)In Vivo Clearance (CL, L/h/kg)Oral Bioavailability (F, %)Major Metabolic Pathway(s)
Pirfenidone Human Liver Microsomes--~3-Decreased by ~16% with a high-fat meal[1]Oxidation (primarily by CYP1A2) to 5-carboxy-pirfenidone[1][2][3]
Milrinone ---~2.3~0.3 L/min (renal)[4]-Minimal metabolism; primarily excreted unchanged in urine[4][5][6]
Ciclopirox ---~1.7-<5% (topical absorption)[7]Glucuronidation[7][8][9][10][11]
Compound 38 (A₂A R Antagonist) Mouse Liver Microsomes86.1---86.1%-[2]
NHPPC (PDE5 Inhibitor) Rat Liver Microsomes-0.0233 mL/min/mg4.55 (IV), 4.02 (PO)1.1934.5%-[12]
NHPPC (PDE5 Inhibitor) Dog Liver Microsomes-0.1204 mL/min/mg1.33 (IV), 1.57 (PO)1.4653.1%-[12]
NHPPC (PDE5 Inhibitor) Human Liver Microsomes-0.0214 mL/min/mg----[12]

Metabolic Pathways of Pyridinone-Containing Compounds

The metabolic fate of pyridinone-containing compounds is diverse and highly dependent on the specific chemical structure. The pyridinone ring itself can be a site of metabolism, and substituents on the ring can direct metabolism to other parts of the molecule.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For pyridinone derivatives, common Phase I pathways include:

  • Oxidation: Cytochrome P450 (CYP) enzymes are major players in the oxidation of pyridinone compounds.[13]

    • Hydroxylation: The pyridinone ring can be hydroxylated. For example, pirfenidone is metabolized to 5-hydroxymethyl pirfenidone, which is then further oxidized.[14]

    • N-dealkylation: If the nitrogen of the pyridinone ring is substituted with an alkyl group, N-dealkylation can occur.[15]

  • Hydrolysis: Amide bonds present in some pyridinone-containing drugs can be susceptible to hydrolysis.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.[5][9] Key Phase II pathways for pyridinone compounds include:

  • Glucuronidation: This is a major metabolic pathway for pyridinone compounds that have a hydroxyl group, either intrinsically or introduced during Phase I metabolism. Ciclopirox is a prime example, being extensively metabolized via glucuronidation.[7][8][11]

  • Sulfation: Similar to glucuronidation, sulfation can occur on hydroxyl groups of pyridinone derivatives.[5]

The following diagram illustrates the general metabolic pathways for pyridinone-containing compounds.

pyridinone_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Pyridinone-Containing Drug Oxidized Oxidized Metabolite (e.g., Hydroxylated) Parent->Oxidized CYP450 (e.g., CYP1A2) Hydrolyzed Hydrolyzed Metabolite Parent->Hydrolyzed Hydrolases Dealkylated N-Dealkylated Metabolite Parent->Dealkylated CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Excretion Excretion (Urine, Feces) Parent->Excretion Unchanged Drug (e.g., Milrinone) Oxidized->Glucuronide UGTs Sulfate Sulfate Conjugate Oxidized->Sulfate SULTs Hydrolyzed->Excretion Dealkylated->Excretion Glucuronide->Excretion Sulfate->Excretion

General metabolic pathways for pyridinone compounds.

Experimental Protocols

Accurate assessment of in vitro and in vivo stability is fundamental to drug development. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability in Liver Microsomes

This assay is a primary screen to assess Phase I metabolic stability, particularly by CYP enzymes.

Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture containing liver microsomes and phosphate buffer.

  • Pre-warm the incubation mixture to 37°C.

  • Initiate the reaction by adding the test compound and the NADPH regenerating system. The final concentration of the test compound is typically around 1 µM.

  • Incubate the mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the parent compound.

In Vitro Metabolic Stability in Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as hepatocytes contain a full complement of drug-metabolizing enzymes.

Objective: To determine the rate of disappearance of a test compound in a suspension of hepatocytes.

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Thaw and prepare a suspension of hepatocytes in culture medium.

  • Pre-warm the hepatocyte suspension to 37°C.

  • Add the test compound to the hepatocyte suspension to a final concentration of typically 1 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.

  • Terminate the reaction by adding the aliquot to a cold organic solvent containing an internal standard.

  • Lyse the cells and precipitate proteins.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound.

In Vivo Pharmacokinetic Study

This study determines the fate of a compound in a living organism, providing crucial information on its absorption, distribution, metabolism, and excretion (ADME).

Objective: To determine the pharmacokinetic parameters of a test compound after administration to an animal model.

Materials:

  • Test compound formulated for the desired route of administration (e.g., oral, intravenous)

  • Animal model (e.g., rats, mice, dogs)

  • Blood collection supplies

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

  • Pharmacokinetic analysis software

Procedure:

  • Administer the test compound to the animals at a specific dose and route.

  • At predetermined time points, collect blood samples.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Plot the plasma concentration versus time profile.

  • Use pharmacokinetic software to calculate parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Plasma half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F) (if both oral and IV data are available)

The following diagram illustrates a typical workflow for an in vitro to in vivo stability assessment.

stability_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Microsomes Liver Microsome Stability Assay InVitroData In Vitro Data (t½, CLint) Microsomes->InVitroData Hepatocytes Hepatocyte Stability Assay Hepatocytes->InVitroData Plasma Plasma Stability Assay Plasma->InVitroData Correlation In Vitro-In Vivo Correlation (IVIVC) InVitroData->Correlation PK_Study Pharmacokinetic Study in Animals InVivoData In Vivo Data (t½, CL, F) PK_Study->InVivoData InVivoData->Correlation Prediction Prediction of Human Pharmacokinetics Correlation->Prediction

Workflow for in vitro to in vivo stability assessment.

Conclusion

The stability of pyridinone-containing compounds is a critical determinant of their therapeutic potential. As demonstrated, the metabolic profiles of these compounds can vary widely, from rapid clearance driven by extensive metabolism to high stability with renal excretion. A thorough understanding of the structure-stability relationships, gained through a combination of in vitro assays and in vivo pharmacokinetic studies, is essential for the successful design and development of novel pyridinone-based drugs. This guide provides a foundational framework for researchers to compare and contrast the stability of different pyridinone derivatives and to design appropriate experimental strategies for their evaluation.

References

A Comparative Guide to the Chemosensing Capabilities of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif, has garnered significant attention in the field of chemosensing due to its versatile coordination chemistry and tunable photophysical properties. Pyridine derivatives have been extensively developed as highly selective and sensitive probes for a wide array of analytes, including metal ions, anions, and neutral molecules. This guide provides an objective comparison of the performance of various pyridine-based chemosensors, supported by experimental data, to aid researchers in the selection and design of probes for their specific applications.

Performance Comparison of Pyridine-Based Chemosensors

The efficacy of a chemosensor is determined by several key parameters, including its selectivity, sensitivity (limit of detection), response time, and the nature of its signaling mechanism (e.g., "turn-on" or "turn-off" fluorescence, colorimetric changes). The following tables summarize the quantitative performance of a selection of pyridine derivatives for the detection of various analytes.

Metal Ion Detection

Pyridine derivatives have been widely employed for the detection of a diverse range of metal ions, owing to the strong coordination of the pyridine nitrogen with metal centers.

Chemosensor DerivativeAnalyteSensing MethodLimit of Detection (LOD)Solvent SystemReference
Pyridine-appended phenanthridineHg²⁺Ratiometric Fluorescence49.87 nMAcetonitrile/Water[1][2]
Pyridine-type rhodamine BFe³⁺"Turn-on" Fluorescence0.067 µMNot Specified[3]
Pyridine-based imine-linked sensorPb²⁺FluorescenceNot SpecifiedDMF/H₂O (9:1, v/v)[4][5][6]
Pyridoxal and 2-aminoethanol Schiff baseAg⁺Colorimetric4.18 µMAqueous[7]
Pyridine-based receptor (S)Cu²⁺Colorimetric & Fluorescence0.25 µMCH₃CN/H₂O (7:3, v/v)[8]
Pyridine-pyrazole based sensorAl³⁺"Turn-on" FluorescenceNot SpecifiedNot Specified[3]
Terpyridine-based compound (L1)Zn²⁺"Off-on" Fluorescence9.76 µMNot Specified[9]
Anion Detection

The electron-deficient nature of the pyridinium cation makes it an excellent recognition motif for anionic species.

Chemosensor DerivativeAnalyteSensing MethodLimit of Detection (LOD)Solvent SystemReference
Ni(II) complex with pyridoxal platformCN⁻"Turn-on" Fluorescence9 nMtris-HCl/NaCl buffer (pH 7.4)[10]
Tetraphenylethene pyridine coordinated copper-iodide complexCN⁻"Turn-on" FluorescenceNot SpecifiedAqueous[11][12][13]
Neutral Molecule Detection

The versatility of the pyridine scaffold extends to the detection of neutral molecules, including important environmental pollutants and chemical warfare agent surrogates.

Chemosensor DerivativeAnalyteSensing MethodLimit of Detection (LOD)Solvent SystemReference
Imidazo[1,2-a]pyridine-based probe (6b)Diethylchlorophosphate (DCP)Colorimetric & Fluorometric0.6 µMNot Specified[14][15]
Bis-pyridinium calix[14]pyrrole derivativeNerve Agent Surrogates (DCNP, DFP)FluorescenceNot SpecifiedCH₃CN[16]
Pyridine-based fluorophoresBenzene in GasolineFluorescence QuenchingNot SpecifiedEthanolic Solution[17][18]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of chemosensor performance. Below are generalized methodologies for key experiments cited in this guide.

General Spectroscopic Measurements

Objective: To determine the photophysical properties of the chemosensor and its response to the analyte.

Materials:

  • Pyridine-based chemosensor

  • Analyte of interest

  • Spectroscopic grade solvents (e.g., acetonitrile, ethanol, deionized water)

  • Buffer solutions (e.g., HEPES, Tris-HCl)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the chemosensor and the analyte at appropriate concentrations (typically in the mM range) using the desired solvent.

  • UV-Vis Absorption Titration:

    • Place a solution of the chemosensor (typically in the µM range) in a cuvette.

    • Record the initial absorption spectrum.

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • Record the absorption spectrum after each addition, ensuring thorough mixing.

    • Monitor the changes in the absorption maxima and the appearance of new bands.

  • Fluorescence Emission Titration:

    • Place a solution of the chemosensor (typically in the µM range) in a fluorescence cuvette.

    • Record the initial emission spectrum at a fixed excitation wavelength.

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • Record the emission spectrum after each addition, ensuring thorough mixing.

    • Monitor the changes in emission intensity (quenching or enhancement) and wavelength shifts.

Determination of Limit of Detection (LOD)

Objective: To determine the lowest concentration of an analyte that can be reliably detected by the chemosensor.

Procedure:

  • Record the fluorescence intensity of the chemosensor in the absence of the analyte (blank measurement) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).

  • Perform a fluorescence titration with low concentrations of the analyte.

  • Plot the fluorescence intensity as a function of the analyte concentration.

  • Determine the slope (m) of the linear portion of the calibration curve at low concentrations.

  • Calculate the LOD using the formula: LOD = 3σ / m .[10]

Selectivity (Interference) Studies

Objective: To assess the sensor's response to the target analyte in the presence of other potentially interfering species.

Procedure:

  • Prepare a solution of the chemosensor.

  • Add a specific concentration of the target analyte and record the fluorescence or UV-Vis response.

  • To separate solutions of the chemosensor, add a significant excess (e.g., 10-fold or 100-fold) of each potential interfering species and record the response.

  • To a solution of the chemosensor containing the interfering species, add the target analyte and record the response.

  • Compare the responses to determine if the interfering species significantly affect the detection of the target analyte.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common signaling mechanisms and experimental workflows in the chemosensing of pyridine derivatives.

Sensing_Mechanism General Sensing Mechanism of a Pyridine-Based Chemosensor Chemosensor Pyridine Derivative (Fluorophore) Complex Chemosensor-Analyte Complex Chemosensor->Complex Binding Event Analyte Analyte (e.g., Metal Ion, Anion) Analyte->Complex Signal Optical Signal (Fluorescence or Color Change) Complex->Signal Signal Transduction

Caption: Generalized chemosensing mechanism involving analyte binding and signal transduction.

Experimental_Workflow Experimental Workflow for Chemosensor Evaluation Synthesis Chemosensor Synthesis & Characterization Stock Stock Solution Preparation Synthesis->Stock Titration Spectroscopic Titration (UV-Vis & Fluorescence) Stock->Titration LOD LOD Determination Titration->LOD Selectivity Selectivity Studies Titration->Selectivity Mechanism Mechanism Elucidation (Job's Plot, NMR, etc.) Titration->Mechanism Analysis Data Analysis & Comparison LOD->Analysis Selectivity->Analysis Mechanism->Analysis

Caption: A typical experimental workflow for the evaluation of a new chemosensor.[19][20]

Signal_Transduction Common Signal Transduction Mechanisms cluster_0 Photoinduced Electron Transfer (PET) cluster_1 Intramolecular Charge Transfer (ICT) cluster_2 Chelation-Enhanced Fluorescence (CHEF) PET_off PET 'On' (Fluorescence Quenched) PET_on PET 'Off' (Fluorescence 'Turn-on') PET_off->PET_on Analyte Binding ICT_ground Ground State ICT_excited ICT Excited State (Red-shifted Emission) ICT_ground->ICT_excited Analyte Binding & Excitation CHEF_off Free Ligand (Non-fluorescent) CHEF_on Rigid Complex (Fluorescent) CHEF_off->CHEF_on Chelation

References

Safety Operating Guide

Proper Disposal of 6-(Hydroxymethyl)pyridin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 6-(Hydroxymethyl)pyridin-2-ol as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All waste containing this compound must be collected in a designated, properly labeled, and sealed container for disposal by a licensed environmental management company.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Skin and Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a certified chemical fume hoodTo prevent inhalation of any potential dust or vapors.

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] Avoid generating dust if the compound is in solid form.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following is a step-by-step guide for its collection and preparation for disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, filter paper, gloves), must be classified as hazardous waste.[3][4][5]

  • This waste stream must be segregated from other incompatible chemical wastes to prevent dangerous reactions.[3][4] Specifically, keep it separate from strong oxidizing agents and strong acids.

2. Waste Collection and Containment:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.[3][4] The container should have a secure screw-top cap or other means of being tightly sealed.

  • The container must be in good condition, free from cracks or residues of other chemicals.

  • For liquid waste, use a container with secondary containment to prevent spills.[3]

3. Waste Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[3][4][6]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazards associated with pyridine compounds, which typically include "Flammable" and "Toxic."

  • Record the accumulation start date (the date the first drop of waste was added to the container).

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.[1]

5. Arranging for Disposal:

  • Once the waste container is full or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][3]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[4][7][8]

  • The first rinsate must be collected and disposed of as hazardous waste.[3][4] Subsequent rinses may also need to be collected, depending on local regulations.

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container in the regular trash or recycling, as per your institution's guidelines.[7][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.